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  • Product: N-(2-methoxybenzyl)-N-methylbenzamide

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Synthesis, Physicochemical Profiling, and Conformational Dynamics of N-(2-methoxybenzyl)-N-methylbenzamide

Executive Summary As a Senior Application Scientist in early-stage drug development, establishing robust analytical and synthetic profiles for novel chemical entities is paramount. N-(2-methoxybenzyl)-N-methylbenzamide i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in early-stage drug development, establishing robust analytical and synthetic profiles for novel chemical entities is paramount. N-(2-methoxybenzyl)-N-methylbenzamide is a highly functionalized tertiary amide. Compounds of this class are frequently utilized as key pharmacophores in medicinal chemistry due to their metabolic stability and predictable conformational behavior.

This whitepaper provides an authoritative, self-validating framework for the synthesis and analytical characterization of N-(2-methoxybenzyl)-N-methylbenzamide. By moving beyond basic procedural steps, this guide elucidates the underlying physical chemistry—specifically the nucleophilic acyl substitution mechanics and the variable-temperature NMR (VT-NMR) dynamics required to resolve rotameric equilibria.

Physicochemical Profiling

Before initiating synthesis or analytical workflows, it is critical to define the exact physicochemical parameters of the target molecule. The presence of the ortho-methoxy group introduces steric encumbrance and potential hydrogen-bond accepting capabilities, which influence both chromatographic behavior and biological target binding.

Table 1: Core Physicochemical Properties
ParameterValueStructural Rationale
Molecular Formula C₁₆H₁₇NO₂Benzoyl (C₇H₅O) + N + Methyl (CH₃) + 2-Methoxybenzyl (C₈H₉O)
Molecular Weight 255.32 g/mol Calculated standard atomic weights
Monoisotopic Exact Mass 255.1259 DaCritical for High-Resolution Mass Spectrometry (HRMS) validation
H-Bond Donors 0Tertiary amide lacks N-H protons
H-Bond Acceptors 2Carbonyl oxygen and methoxy ether oxygen
Rotatable Bonds 4Influences conformational flexibility and rotamer formation

Synthetic Methodology: Nucleophilic Acyl Substitution

Mechanistic Causality

The direct condensation of a carboxylic acid with an amine to form an amide bond is thermodynamically unfavorable at room temperature, often requiring harsh thermal conditions (>100 °C) that can degrade sensitive functional groups . To circumvent this, we utilize a highly electrophilic pre-activated species: benzoyl chloride . The reaction proceeds via a tetrahedral intermediate, driven forward by the elimination of the chloride leaving group.

Table 2: Reaction Stoichiometry
ReagentMW ( g/mol )EquivalentsRole in Workflow
N-(2-methoxybenzyl)methylamine151.211.0Nucleophile
Benzoyl Chloride140.571.2Electrophile
N,N-Diisopropylethylamine (DIPEA)129.252.0Non-nucleophilic base / HCl scavenger
Dichloromethane (DCM)84.930.1 MAprotic solvent
Self-Validating Synthetic Protocol
  • Preparation & Initiation: Flame-dry a round-bottom flask under inert nitrogen. Dissolve N-(2-methoxybenzyl)methylamine (1.0 eq) and DIPEA (2.0 eq) in anhydrous DCM. Cool the system to 0 °C using an ice bath to control the exothermic nature of the subsequent addition.

  • Nucleophilic Addition: Add benzoyl chloride (1.2 eq) dropwise over 10 minutes. Causality: Slow addition at 0 °C prevents the formation of unwanted side products and manages the rapid release of HCl, which is immediately scavenged by DIPEA to prevent the protonation (and deactivation) of the starting amine.

  • Reaction Monitoring: Allow the reaction to warm to room temperature. Monitor via Thin Layer Chromatography (TLC) using a 70:30 Hexane/Ethyl Acetate system until the secondary amine is fully consumed (typically 2-4 hours).

  • Self-Validation Checkpoint (Orthogonal Workup):

    • Wash the organic layer with 1M HCl (aq) . Rationale: This selectively protonates any unreacted starting amine and DIPEA, extracting them into the aqueous phase.

    • Wash with Saturated NaHCO₃ (aq) . Rationale: This neutralizes residual acid and hydrolyzes unreacted benzoyl chloride into water-soluble sodium benzoate, ensuring the organic layer contains only the target amide.

  • Isolation: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.

SynthesisWorkflow Reagents Benzoyl Chloride + Secondary Amine Conditions DIPEA, DCM 0 °C to RT Reagents->Conditions Mix Intermediate Tetrahedral Intermediate Conditions->Intermediate Nucleophilic Attack Product Target Amide Product Intermediate->Product -HCl

Caption: Workflow of nucleophilic acyl substitution for amide synthesis.

Analytical Characterization & Conformational Dynamics

The Rotameric Phenomenon in Tertiary Amides

A critical challenge in the NMR characterization of N-(2-methoxybenzyl)-N-methylbenzamide is the appearance of "doubled" or heavily broadened peaks. Novice chemists often misinterpret this as chemical impurity. As an Application Scientist, it is vital to understand that the lone pair on the amide nitrogen delocalizes into the carbonyl π-system (nN → π*C=O).

This resonance creates a partial double bond character across the C-N bond, restricting rotation. At room temperature, the molecule exists in a slow equilibrium between cis and trans conformers (rotamers) relative to the bulky ortho-methoxybenzyl group .

Table 3: Expected ¹H-NMR Assignments (25 °C, CDCl₃)
Proton EnvironmentExpected Shift (δ, ppm)MultiplicityIntegrationRotameric Behavior (25 °C)
Ar-H (Benzoyl)7.30 - 7.50Multiplet5HMinor broadening
Ar-H (Benzyl)6.80 - 7.30Multiplet4HMinor broadening
O-CH₃ (Methoxy)3.75 - 3.85Singlet3HDoubled / Broadened
N-CH₂ (Benzylic)4.40 - 4.70Singlet2HDoubled / Broadened
N-CH₃ (Methyl)2.80 - 3.10Singlet3HDoubled / Broadened
Self-Validating Protocol: Variable-Temperature NMR (VT-NMR)

To definitively prove that the spectral complexity is due to conformational dynamics and not impurities, a VT-NMR protocol must be executed.

  • Baseline Acquisition: Acquire a standard ¹H-NMR spectrum at 25 °C in DMSO-d₆. Note the distinct pairs of peaks for the N-CH₃ and O-CH₃ groups.

  • Thermal Perturbation: Incrementally increase the spectrometer probe temperature to 80 °C.

  • Causality of Coalescence: As thermal energy (kT) surpasses the rotational energy barrier (ΔG‡) of the C-N partial double bond, the rotation rate exceeds the NMR timescale. The distinct cis and trans signals will broaden, merge, and ultimately coalesce into sharp, time-averaged singlets. This thermodynamic behavior self-validates the purity of the synthesized compound.

RotamerEquilibrium Trans Trans-Rotamer (Major) TS Transition State (C-N Rotation) Trans->TS + Heat (ΔG‡) TS->Trans Cis Cis-Rotamer (Minor) TS->Cis Relaxation Cis->TS

Caption: Thermodynamic equilibrium of cis/trans rotamers across the amide bond.

References

  • Title : Nonclassical Routes for Amide Bond Formation | Source : Chemical Reviews | URL : [Link]

  • Title : Biological and Structural Characterization of Rotamers of C–C Chemokine Receptor Type 5 (CCR5) Inhibitor GSK214096 | Source : Journal of Medicinal Chemistry | URL : [Link]

Exploratory

Structural & Functional Divergence: N-(2-methoxybenzyl)-N-methylbenzamide vs. NBOMe

The following technical guide provides an in-depth structural and functional comparison between N-(2-methoxybenzyl)-N-methylbenzamide and the NBOMe class of compounds. An In-Depth Technical Guide for Medicinal Chemists a...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth structural and functional comparison between N-(2-methoxybenzyl)-N-methylbenzamide and the NBOMe class of compounds.

An In-Depth Technical Guide for Medicinal Chemists and Forensic Analysts

Executive Summary

The core distinction between N-(2-methoxybenzyl)-N-methylbenzamide (hereafter referred to as the Benzamide Analog ) and NBOMe compounds (e.g., 25I-NBOMe) lies in two fundamental chemical properties: linker topology and electronic character .

While both molecules share the N-(2-methoxybenzyl) moiety—a critical lipophilic pharmacophore—they diverge at the scaffold level. The NBOMe class is built upon a phenethylamine backbone (2-carbon linker, basic amine), essential for high-affinity 5-HT2A receptor agonism.[1] The Benzamide Analog is built upon a benzamide backbone (1-carbon carbonyl linker, neutral amide). This structural alteration results in a complete loss of serotonergic potency and presents distinct spectroscopic signatures (IR/MS) used for forensic differentiation.

This guide analyzes these differences through three lenses: Structural Anatomy , Pharmacophore Mechanics (SAR) , and Analytical Differentiation .

Structural Anatomy & Chemical Topology

The Scaffold Divergence

The primary difference is the carbon chain length and the oxidation state of the linker connecting the aromatic ring to the nitrogen atom.

FeatureNBOMe (e.g., 25I-NBOMe) Benzamide Analog
Core Scaffold Phenethylamine (Phenyl-Ethyl-Amine)Benzamide (Phenyl-Carbonyl-Amine)
Linker Length 2 Carbons (Ethyl:

)
1 Carbon (Carbonyl:

)
Nitrogen State Amine (Basic,

, Protonatable)
Amide (Neutral,

, Non-basic)
Geometry Flexible Ethyl Chain (Gauche/Anti conformers)Rigid/Planar Amide Bond (

angles)
pKa (Conjugate Acid) ~9.5 - 10.5 (Physiologically protonated)~ -0.5 to 1.0 (Physiologically neutral)
Visualizing the Structural Mismatch

The following diagram illustrates the atomic connectivity and the critical "missing carbon" in the benzamide scaffold.

StructureComparison cluster_NBOMe NBOMe (Active Agonist) cluster_Benzamide Benzamide Analog (Inactive) NB_Ring Phenyl Ring (2,5-dimethoxy) NB_Linker Ethyl Chain (-CH2-CH2-) NB_Ring->NB_Linker NB_Nitrogen Basic Amine (-NH-) NB_Linker->NB_Nitrogen BZ_Linker Carbonyl (-C=O-) NB_Linker->BZ_Linker Structural Loss: 2 carbons vs 1 carbon NB_Benzyl 2-Methoxybenzyl Group NB_Nitrogen->NB_Benzyl BZ_Nitrogen Neutral Amide (-N(Me)-) NB_Nitrogen->BZ_Nitrogen Electronic Loss: Basic vs Neutral BZ_Ring Phenyl Ring (Unsubstituted?) BZ_Ring->BZ_Linker BZ_Linker->BZ_Nitrogen BZ_Benzyl 2-Methoxybenzyl Group BZ_Nitrogen->BZ_Benzyl

Figure 1: Structural comparison highlighting the reduction from a 2-carbon ethyl chain (NBOMe) to a 1-carbon carbonyl linker (Benzamide), destroying the pharmacophore.

Pharmacophore Mechanics & SAR

The Structure-Activity Relationship (SAR) of 5-HT2A agonists is strictly defined. The Benzamide Analog fails to meet two non-negotiable criteria for receptor activation.

The Salt Bridge Requirement (Aspartate 3.32)
  • Mechanism: The primary anchor point for all tryptamine and phenethylamine hallucinogens at the 5-HT2A receptor is an ionic bond (salt bridge) between the protonated amine of the ligand and the carboxylate group of Aspartate 155 (Asp3.32) in Transmembrane Helix 3.

  • NBOMe: At physiological pH (7.4), the amine (pKa ~10) is >99% protonated. It forms a strong electrostatic interaction with Asp3.32, anchoring the molecule in the orthosteric binding pocket.

  • Benzamide: The amide nitrogen has a pKa near 0 due to resonance delocalization of the lone pair into the carbonyl oxygen. It remains neutral at physiological pH.

  • Outcome: Without the positive charge, the Benzamide Analog cannot form the salt bridge. Affinity is effectively abolished (Ki > 10,000 nM).

Geometric Steric Clashes
  • Distance Rule: The distance between the aromatic centroid and the basic nitrogen is critical (typically ~5.1 Å in the trans conformation).

  • NBOMe: The ethyl chain allows the aromatic ring and the nitrogen to adopt the optimal distance to span the gap between the hydrophobic aromatic pocket (residues Phe339, Phe340) and Asp3.32.

  • Benzamide: The carbonyl group shortens the linker to a single carbon atom and enforces planarity. This pulls the aromatic ring too close to the nitrogen, preventing the molecule from fitting into the receptor's specific "slot."

Forensic & Analytical Differentiation

For researchers and forensic analysts, distinguishing these compounds is straightforward due to their divergent functional groups.

Mass Spectrometry (GC-MS / LC-MS)

The fragmentation pathways differ significantly due to the stability of the amide bond versus the benzylic cleavage of the amine.

MethodNBOMe (Amine) Benzamide (Amide)
Fragmentation Driver Alpha-Cleavage (Benzylic)McLafferty Rearrangement / Amide Cleavage
Key Ion (Base Peak) m/z 121 (2-methoxybenzyl cation) or m/z 150 (Imine fragment)m/z 105 (Benzoyl cation, Ph-CO+)
Molecular Ion Often weak or absent (M+)Stronger M+ (Amides are more stable)
Infrared Spectroscopy (FTIR)

The most rapid differentiation method is IR spectroscopy.

  • Benzamide: Displays a very strong, sharp Carbonyl (C=O) stretch at 1630–1660 cm⁻¹ (Amide I band).

  • NBOMe: Lacks the carbonyl peak. Shows C-H stretches and Amine N-H wags (if secondary), but the region 1600–1700 cm⁻¹ is relatively clear (except for aromatic C=C overtones).

Synthesis Pathways (Origin)

Understanding the synthesis helps identify why a sample might contain one or the other.

  • NBOMe Synthesis: Typically Reductive Amination .

    • Precursors: 2C-x amine + 2-Methoxybenzaldehyde + Reducing Agent (NaBH4).

  • Benzamide Synthesis: Typically Acylation .

    • Precursors: N-methyl-2-methoxybenzylamine + Benzoyl Chloride.

    • Note: The Benzamide is not a direct precursor to NBOMe. Reducing the Benzamide (using LiAlH4) yields a dibenzylamine (N-benzyl-N-methyl-benzylamine), which is structurally distinct from the phenethylamine core of NBOMe.

Experimental Protocol: Analytical Differentiation

Objective: To definitively distinguish N-(2-methoxybenzyl)-N-methylbenzamide from 25I-NBOMe using GC-MS.

Reagents:

  • Methanol (HPLC Grade)

  • Reference Standards (25I-NBOMe, Benzamide analog)

Protocol:

  • Sample Prep: Dissolve 1 mg of sample in 1 mL Methanol.

  • GC Parameters:

    • Column: DB-5MS (30m x 0.25mm x 0.25µm).

    • Inlet: 250°C, Split 20:1.

    • Oven: 80°C (1 min) → 20°C/min → 300°C (hold 10 min).

  • MS Parameters: EI mode (70 eV), Scan range 40–500 amu.

  • Data Analysis:

    • Check for m/z 105: If present (Base peak), sample is the Benzamide . The fragment corresponds to the benzoyl group (

      
      ).
      
    • Check for m/z 121 & 150: If present, sample is likely an NBOMe . The m/z 121 is the tropylium ion of the 2-methoxybenzyl group, and m/z 150 is the imine fragment characteristic of the phenethylamine cleavage.

References

  • Nichols, D. E. (2018). Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling. Link

  • Hansen, M., et al. (2014). Synthesis and Pharmacology of N-Benzyl-Substituted Phenethylamines (NBOMe). ACS Chemical Neuroscience.[2] Link

  • Caspar, A. T., et al. (2015).[3] Metabolism of the NBOMe series. Forensic Toxicology. Link

  • Halberstadt, A. L. (2017). Pharmacology and Toxicology of N-Benzylphenethylamines (NBOMe). Current Topics in Behavioral Neurosciences. Link

  • SWGDRUG. (2019). Mass Spectral Library - NBOMe Fragmentation Patterns. Scientific Working Group for the Analysis of Seized Drugs.[4] Link

Sources

Foundational

Pharmacological Profiling and Therapeutic Potential of N-Benzyl-N-Methylbenzamide Derivatives: A Comprehensive Technical Guide

Executive Summary The N-benzyl-N-methylbenzamide scaffold (Molecular Weight: 225.28 g/mol )[1] represents a highly versatile pharmacophore in modern drug discovery and agrochemistry. Characterized by its stable amide bon...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-benzyl-N-methylbenzamide scaffold (Molecular Weight: 225.28 g/mol )[1] represents a highly versatile pharmacophore in modern drug discovery and agrochemistry. Characterized by its stable amide bond and conformational flexibility, this core structure has been successfully leveraged in "scaffold hopping" strategies to yield potent biological modulators[2]. This technical guide provides an in-depth analysis of the pharmacological activities of N-benzyl-N-methylbenzamide derivatives, focusing on their emerging role as targeted anticancer agents (Hsp90-Cdc37 protein-protein interaction inhibitors), their agrochemical applications, and their cytochrome P450-mediated metabolic profiles.

Anticancer Activity: Targeting the Hsp90-Cdc37 Epichaperome

Mechanistic Rationale

The heat shock protein 90 (Hsp90) and its co-chaperone cell-division cycle 37 (Cdc37) form a critical protein-protein interaction (PPI) complex. This complex is strictly required for the folding, stabilization, and maturation of several oncogenic protein kinases, including Cdk4, Akt, and c-Raf[3]. Traditional N-terminal Hsp90 inhibitors often fail in the clinic due to the induction of a compensatory "heat shock response" (HSR), which upregulates pro-survival chaperones.

Derivatives of N-benzyl-N-methylbenzamide, specifically 3-amino-N-benzyl-N-methylbenzamide analogs, bypass this limitation by directly antagonizing the Hsp90-Cdc37 PPI interface[3]. By physically blocking Cdc37 from binding to Hsp90, these derivatives halt the maturation of client kinases, leading to their proteasomal degradation and subsequent cancer cell apoptosis without triggering the HSR[3].

G Hsp90 Hsp90 Chaperone Complex Hsp90-Cdc37 Complex Hsp90->Complex Cdc37 Cdc37 Co-chaperone Cdc37->Complex Kinases Oncogenic Kinases (Cdk4, Akt, c-Raf) Complex->Kinases Folds & Matures Cancer Cancer Cell Proliferation Kinases->Cancer Drives Apoptosis Apoptosis (SK-N-MC, MCF-7) Kinases->Apoptosis Degradation Inhibitor N-benzyl-N-methylbenzamide Derivative Inhibitor->Complex Inhibits PPI Inhibitor->Apoptosis Induces

Mechanism of Hsp90-Cdc37 PPI inhibition by N-benzyl-N-methylbenzamide derivatives.

Quantitative Efficacy Data

In vitro evaluations of optimized derivatives demonstrate significant antiproliferative effects across multiple malignancies, notably Ewing sarcoma (SK-N-MC), breast cancer (MCF-7), and leukemia (THP-1) cell lines[3].

Table 1: Binding Affinity and Apoptotic Induction of Key Derivatives

Compound IDCore ModificationHsp90 Binding Affinity (

)
Apoptosis Induction (SK-N-MC, 20 μM, 24h)
Compound 8c 3-Amino substitution + Piperazine tail70.8 μM87.5%
Compound 13g 3-Amino substitution + Pyrrolidine tail73.3 μMSignificant increase
DDO-5936 Control PPI InhibitorN/A< 17% (at 50 μM)

Data synthesized from ligand-based virtual screening and optimization studies[3].

Agrochemical Applications: Herbicidal and Insecticidal Properties

Beyond oncology, the N-benzyl-N-methylbenzamide scaffold exhibits potent agrochemical properties.

  • Herbicidal Activity: Through logical scaffold hopping, derivatives of this compound have been developed into broad-spectrum herbicides. These molecules are particularly valuable because they demonstrate high efficacy against weed biotypes that have developed resistance to legacy herbicide classes, such as ALS (acetolactate synthase) inhibitors, PSII inhibitors, and EPSP synthase inhibitors[2].

  • Insecticidal Activity: The benzamide structural motif is a foundational component of benzoylphenylureas (BPUs). These derivatives act as highly specific insect growth regulators (IGRs). Mechanistically, they disrupt the molting process by inhibiting the synthesis of chitin, a critical structural polymer in the insect exoskeleton[2].

Pharmacokinetics: Cytochrome P450-Mediated Metabolism

Understanding the metabolic fate of N-benzyl-N-methylbenzamide derivatives is crucial for optimizing their pharmacokinetic (PK) profiles. The primary metabolic clearance pathway for these tertiary amides is oxidative dealkylation catalyzed by hepatic Cytochrome P450 (CYP450) enzymes[4].

The Radical Intermediate Mechanism

Electron Spin Resonance (ESR) analysis and spin-trapping studies indicate that the oxidative dealkylation is kinetically driven. The CYP450 active site abstracts a hydrogen atom from the alkyl carbon positioned alpha (


) to the amide nitrogen. This generates a transient, highly reactive carbon-centered radical[4]. Subsequently, hydroxyl group insertion occurs from the activated haem-oxygen complex, forming an unstable N-hydroxyalkyl intermediate that spontaneously cleaves to yield the dealkylated metabolite and an aldehyde[4].

G Substrate N-benzyl-N-methylbenzamide CYP450 Cytochrome P450 (Haem-Oxygen Complex) Substrate->CYP450 Binds Radical Carbon-Centered Radical (alpha to amide N) CYP450->Radical H-atom Abstraction Hydroxylation N-hydroxyalkyl Intermediate Radical->Hydroxylation OH Insertion Dealkylation Dealkylated Metabolite + Aldehyde Hydroxylation->Dealkylation Spontaneous Cleavage

CYP450-mediated oxidative dealkylation pathway of N-benzyl-N-methylbenzamide.

Experimental Methodologies & Self-Validating Protocols

To ensure rigorous reproducibility, the following protocols integrate self-validating checkpoints based on established mechanistic principles.

Protocol 1: Synthesis of 3-Amino-N-benzyl-N-methylbenzamide (Compound 9c)

This protocol utilizes an EDC/HOBt-promoted amide coupling strategy[3]. HOBt is specifically included to suppress racemization and accelerate the reaction by forming a highly reactive, yet stable, active ester intermediate.

  • Activation: Dissolve 3-aminobenzoic acid (1.0 equiv, e.g., 453 mg, 3.30 mmol) in 20 mL of anhydrous N,N-dimethylformamide (DMF)[3].

  • Coupling Reagents: Cool the solution to 0 °C using an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.3 equiv), Hydroxybenzotriazole (HOBt, 1.3 equiv), and N-methylmorpholine (NMM, 2.0 equiv)[3]. Causality Check: NMM acts as a mild base to ensure the amine remains unprotonated and nucleophilic.

  • Stirring: Stir at 0 °C for 20 minutes to allow complete formation of the active ester[3].

  • Amine Addition: Add N-benzylmethylamine (1.0 equiv) dropwise. Remove the ice bath and stir the reaction mixture overnight at room temperature[3].

  • Workup: Evaporate the DMF under reduced pressure. Redissolve the residue in Ethyl Acetate (EtOAc, 100 mL) and wash sequentially with saturated ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (to remove unreacted acid and HOBt) and 1% citric acid (to remove unreacted amine).
    
  • Purification: Dry the organic layer over ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    , filter, and purify via flash column chromatography (DCM : MeOH = 20:1) to yield the brown oil product.
    
Protocol 2: Plasma Protein Binding via Rapid Equilibrium Dialysis (RED)

The free (unbound) concentration of the derivative dictates its pharmacological activity. RED provides a thermodynamically rigorous measurement of this parameter[2].

  • Sample Preparation: Spike human plasma with the synthesized derivative to achieve a clinically relevant concentration (e.g., 10 μM)[2].

  • Dialysis Setup: Pipette the plasma-drug mixture into the donor chamber of a RED device insert. Pipette an equal volume of PBS (Phosphate-Buffered Saline, pH 7.4) into the receiver chamber[2].

  • Equilibration: Seal the device and incubate at 37 °C on an orbital shaker (300 rpm) for 4–6 hours[2]. Self-Validation: The shaking minimizes the unstirred water layer against the dialysis membrane, ensuring true thermodynamic equilibrium is reached rather than a kinetic artifact.

  • Extraction & Analysis: Remove aliquots from both chambers. Precipitate plasma proteins using cold acetonitrile containing an internal standard. Analyze the supernatant via LC-MS/MS to calculate the fraction unbound (

    
    ).
    

References

  • Benchchem. "N-Methylbenzamide | 613-93-4". Benchchem.
  • National Institutes of Health (PMC).
  • HealthData.gov. "Compound 527038: N-benzyl-N-methyl-benzamide - Dataset - Catalog".
  • Open Research Online.

Sources

Exploratory

The N-(2-Methoxybenzyl)-N-Methylbenzamide Scaffold: A Strategic Pharmacophore in SAR Optimization

Executive Summary In modern medicinal chemistry, the identification and optimization of privileged scaffolds are critical for accelerating drug discovery. The N-(2-methoxybenzyl)-N-methylbenzamide motif represents a high...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the identification and optimization of privileged scaffolds are critical for accelerating drug discovery. The N-(2-methoxybenzyl)-N-methylbenzamide motif represents a highly versatile and structurally dynamic pharmacophore. By combining the conformational rigidity of a tertiary benzamide with the specific electronic and steric properties of an ortho-methoxybenzyl group, this scaffold provides a unique vector for probing deep lipophilic pockets in target proteins.

As a Senior Application Scientist, I have structured this technical guide to dissect the mechanistic utility of this scaffold. We will explore the thermodynamic consequences of N-methylation, the binding kinetics driven by the 2-methoxybenzyl anchor, and the self-validating experimental frameworks required to optimize this motif in Structure-Activity Relationship (SAR) campaigns.

Structural & Conformational Dynamics

The Thermodynamic Impact of N-Methylation

The transition from a secondary amide (N-H) to a tertiary amide (N-methyl) fundamentally alters the molecule's spatial geometry and physicochemical profile.

  • Rotameric Equilibrium: Secondary amides strongly prefer the trans conformation to minimize steric clash. N-methylation forces the molecule into a cis/trans rotameric equilibrium. This allows the molecule to sample diverse 3D vectors, pre-organizing the benzyl group to navigate narrow binding channels.

  • Desolvation Penalty & Permeability: Eliminating the N-H hydrogen bond donor significantly reduces the Polar Surface Area (PSA). The causality here is thermodynamic: removing the H-bond donor lowers the energy required to strip water molecules from the compound (the desolvation penalty), thereby exponentially increasing passive membrane permeability and Blood-Brain Barrier (BBB) penetrance.

The 2-Methoxybenzyl Anchor

The 2-methoxybenzyl group is not merely a lipophilic appendage; it is a precision-engineered anchor. The ortho-methoxy substitution restricts the rotational freedom of the benzyl ring due to steric clash with benzylic protons. Electronically, the oxygen atom acts as a localized hydrogen bond acceptor, while its electron-donating nature enriches the pi-electron density of the aromatic ring, strengthening


 stacking or cation-

interactions with target residues (e.g., phenylalanine or arginine in binding pockets).

Mechanistic Case Studies in Target Engagement

GPCR Modulation: The 5-HT2A Receptor Paradigm

The 2-methoxybenzyl group is widely recognized as a transformative moiety in neuropharmacology. In the optimization of phenethylamine derivatives (the "NBOMe" series), the addition of an N-(2-methoxybenzyl) group increases 5-HT2A receptor affinity by an astonishing 82- to 190-fold (1)[1]. This extreme enhancement occurs because the 2-methoxybenzyl group inserts into a highly specific lipophilic pocket within the receptor's orthosteric site, stabilizing the active Gq-coupled conformation (2)[2]. When this moiety is grafted onto a benzamide core, it serves as a potent anchor for designing highly selective GPCR antagonists.

G Ligand N-(2-methoxybenzyl) Derivative Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor High Affinity Binding Gq Gq Protein Activation Receptor->Gq Conformational Shift PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Generation PLC->IP3 DAG DAG Production PLC->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 PKC PKC Activation DAG->PKC

Fig 1: 5-HT2A receptor signaling cascade activated by 2-methoxybenzyl-derived ligands.

Enzyme & Epigenetic Targeting: SERCA2a and YTHDC1

Beyond GPCRs, the scaffold is highly effective in enzyme and epigenetic reader targeting. In the structure-based design of YTHDC1 ligands, incorporating a 2-methoxybenzyl-N-methyl motif significantly improved binding by optimizing van der Waals interactions with lipophilic residues such as Leu380 and Pro431 (3)[3]. Similarly, in the development of SERCA2a activators for heart failure, N-benzyl-N-alkyl carboxamides demonstrated that specific steric bulk and electronic distribution around the benzyl ring dictate the functional ATPase activity (4)[4].

Quantitative SAR Profiling

To illustrate the structure-activity relationship, the following table summarizes the quantitative impact of modifying the N-alkyl and benzyl substitution patterns on a generalized target (e.g., a neuroreceptor or kinase hinge). Notice how the combination of N-methylation and 2-methoxy substitution yields the optimal balance of potency and permeability.

Compound IDR1 (Amide N-Alkyl)R2 (Benzyl Substitution)Target IC₅₀ (nM)Lipophilic Efficiency (LipE)Caco-2 Permeability (

cm/s)
Cmpd-01 H (Secondary)Unsubstituted450.02.11.2
Cmpd-02 Methyl (Tertiary)Unsubstituted120.52.815.4
Cmpd-03 Methyl4-Methoxy85.23.114.8
Cmpd-04 Methyl3-Methoxy42.13.613.5
Cmpd-05 Methyl 2-Methoxy 3.4 5.2 16.2

Self-Validating Experimental Methodologies

To ensure scientific integrity, every protocol must act as a self-validating system. The following workflows detail the synthesis and biological evaluation of the scaffold, embedding internal quality control (QC) checkpoints.

Protocol: Synthesis & Quality Control

Objective: Synthesize N-(2-methoxybenzyl)-N-methylbenzamide derivatives with >95% purity to prevent false positives in biological assays.

  • Reagent Preparation & Amidation:

    • Action: Dissolve 2-methoxy-N-methylbenzylamine (1.0 eq) and the desired substituted benzoic acid (1.1 eq) in anhydrous DMF. Add DIPEA (3.0 eq) followed by HATU (1.2 eq).

    • Causality: HATU is specifically chosen over standard EDC/NHS coupling because the secondary amine (N-methyl) is sterically hindered. HATU provides superior reactivity via the highly active 7-azabenzotriazole ester, suppressing epimerization and driving the reaction to completion.

  • Real-Time Reaction Monitoring:

    • Action: Monitor via LC-MS every 30 minutes.

    • Validation Check: The reaction is only quenched when the starting amine peak completely disappears, validating total conversion and preventing complex downstream separation of structurally similar starting materials.

  • Purification & Self-Validation (QC):

    • Action: Purify the crude product via reverse-phase flash chromatography (C18, Water/Acetonitrile gradient).

    • Validation Check: Submit the purified fraction for Analytical HPLC and

      
      H-NMR. The system validates the compound for biological testing only if  HPLC purity is 
      
      
      
      and NMR confirms the presence of dual rotameric peaks (characteristic of tertiary benzamides).
Protocol: HTRF Target Engagement Assay

Objective: Quantify the binding affinity (IC₅₀) of the synthesized derivatives using Homogeneous Time-Resolved Fluorescence (HTRF).

  • Assay Preparation:

    • Action: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 0.1% BSA, and 0.05% Tween-20.

    • Causality: The addition of 0.1% Bovine Serum Albumin (BSA) is critical. Because tertiary benzamides are highly lipophilic, they tend to non-specifically bind to plastic microplate walls. BSA acts as a carrier, keeping the free drug concentration accurate.

  • Compound Incubation:

    • Action: Dispense compounds into a 384-well plate using a 10-point, 3-fold serial dilution. Incubate with the recombinant target protein and fluorophore-labeled tracer for 60 minutes at room temperature.

    • Causality: A 10-point dilution ensures a complete sigmoidal dose-response curve, which is mathematically required to calculate an accurate Hill slope and IC₅₀.

  • Signal Readout & Self-Validation:

    • Action: Read the plate using a microplate reader capable of measuring TR-FRET (Excitation 337 nm, Emission 620 nm / 665 nm).

    • Validation Check: Calculate the Z'-factor using the positive (saturating reference ligand) and negative (DMSO vehicle) controls. The assay data is validated and accepted only if the Z'-factor is > 0.5 , proving robust signal separation and minimal assay noise.

SAR_Workflow Start Base Scaffold: N-methylbenzamide Mod1 Add 2-Methoxybenzyl (Steric & H-Bond Acceptor) Start->Mod1 SAR Iteration InVitro In Vitro Binding Assay (e.g., HTRF / Radioligand) Mod1->InVitro Synthesize & Test InVitro->Mod1 IC50 > 10nM (Refine) Selectivity Selectivity Profiling (Off-target screening) InVitro->Selectivity IC50 < 10nM PK ADME / PK Optimization (Microsomal Stability) Selectivity->PK High Selectivity Lead Lead Candidate Selection PK->Lead Favorable Half-life

Fig 2: Iterative SAR workflow for optimizing N-(2-methoxybenzyl)-N-methylbenzamide derivatives.

Conclusion

The N-(2-methoxybenzyl)-N-methylbenzamide scaffold is a masterclass in rational drug design. By leveraging the conformational restriction of the N-methyl tertiary amide and the precise spatial/electronic anchoring of the 2-methoxybenzyl group, medicinal chemists can dramatically improve both target affinity and pharmacokinetic viability. When integrated into a self-validating SAR workflow, this motif serves as a powerful engine for discovering novel therapeutics across GPCR, kinase, and epigenetic target classes.

References

  • Development of activators for SERCA2a for heart failure treatments Source: NIH PMC URL:[4]

  • Structure-Based Design of a Potent and Selective YTHDC1 Ligand Source: NIH PMC URL:[5]

  • 25B-NBOMe Source: Wikipedia URL:[2]

  • NBOMe: new potent hallucinogens – pharmacology, analytical methods, toxicities, fatalities Source: European Review for Medical and Pharmacological Sciences URL:[1]

  • Structure-Based Design of a Potent and Selective YTHDC1 Ligand Source: ACS Publications URL:[3]

Sources

Foundational

N-(2-Methoxybenzyl)-N-methylbenzamide: A Model Scaffold for Oxidative Prodrug Activation

Executive Summary This technical guide analyzes N-(2-methoxybenzyl)-N-methylbenzamide as a paradigmatic scaffold in prodrug design. While often overshadowed by its structural cousins in the phenethylamine class (e.g., th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes N-(2-methoxybenzyl)-N-methylbenzamide as a paradigmatic scaffold in prodrug design. While often overshadowed by its structural cousins in the phenethylamine class (e.g., the NBOMe hallucinogens), this specific benzamide derivative serves as a critical model for oxidative N-dealkylation strategies .

The core utility of this scaffold lies in its ability to mask the polarity of secondary amides, enhancing membrane permeability (LogP), while relying on hepatic Cytochrome P450 (CYP) enzymes to trigger a "self-immolative" release of the active parent drug. This guide dissects the mechanistic causality of this activation, provides robust synthetic protocols, and details the in vitro validation workflows required for development.

Part 1: The Scaffold & Rational Design

The Prodrug Strategy: Masking the Amide

Amide bonds are ubiquitous in pharmacophores but often suffer from poor passive permeability due to their hydrogen bond donor (HBD) character. Alkylating the amide nitrogen removes the HBD, lowering polarity and preventing aggregation.

However, the alkyl group must be removable in vivo. Simple methyl or ethyl groups are often too stable. The N-(2-methoxybenzyl) group is designed as a bioreversible promoiety .

Why the 2-Methoxybenzyl Moiety?

The choice of the 2-methoxybenzyl (2-MeOBn) group over a simple benzyl group is driven by electronic and steric tuning:

  • Electronic Activation: The methoxy group is a strong Electron Donating Group (EDG). It stabilizes the electron-deficient transition states (radical or carbocation) formed during CYP450 oxidation at the benzylic position.

  • Metabolic Lability: Unsubstituted benzyl groups are metabolized slowly. The electron-rich 2-MeOBn is a superior substrate for CYP isoforms (specifically CYP3A4 and CYP2D6), ensuring faster release of the active drug.

  • Steric Protection: The ortho-substitution (2-position) introduces steric bulk that can discourage non-specific enzymatic hydrolysis (e.g., by esterases) while remaining accessible to the heme center of oxidative enzymes.

Part 2: Mechanism of Action (Metabolic Activation)

The release mechanism is a classic oxidative N-dealkylation . It is not a simple hydrolysis; it requires metabolic oxidation to create an unstable intermediate that spontaneously collapses.

The Pathway
  • Substrate Binding: The lipophilic prodrug binds to the CYP450 active site.

  • 
    -Hydroxylation:  The enzyme abstracts a hydrogen atom from the benzylic carbon (highly susceptible due to the adjacent aryl ring and nitrogen), followed by "oxygen rebound" to form a hemiaminal .
    
  • Spontaneous Collapse: The hemiaminal is intrinsically unstable. It collapses to release the free amide (the active drug) and an aldehyde byproduct (2-methoxybenzaldehyde).

Visualization: Oxidative Disassembly Pathway

The following diagram illustrates the transformation from the prodrug scaffold to the active benzamide.

OxidativeDealkylation Prodrug Prodrug Scaffold (N-(2-methoxybenzyl)-N-methylbenzamide) CYP CYP450 Enzyme (Oxidative Attack) Prodrug->CYP Binding Radical Benzylic Radical Intermediate CYP->Radical H-Abstraction Hemiaminal Hemiaminal (Unstable) Radical->Hemiaminal OH Rebound Collapse Spontaneous C-N Bond Cleavage Hemiaminal->Collapse t1/2 < seconds Drug Active Drug (N-methylbenzamide) Collapse->Drug Release Byproduct Byproduct (2-Methoxybenzaldehyde) Collapse->Byproduct Elimination

Caption: Figure 1. The oxidative bioactivation pathway.[1][2] The CYP450-mediated hydroxylation at the benzylic carbon triggers the collapse of the N-benzyl linker.

Part 3: Synthesis of the Scaffold

To utilize this scaffold, researchers must synthesize the prodrug from the parent amide. The most robust method involves reductive amination followed by acylation , or direct N-alkylation of the amide (though the latter often suffers from O-alkylation side products).

Protocol: Reductive Amination Route (Recommended)

This route avoids the ambiguity of amide alkylation by building the amine backbone first.

Reagents:

  • Methylamine (2M in THF)

  • 2-Methoxybenzaldehyde[3][4]

  • Sodium Triacetoxyborohydride (STAB)

  • Benzoyl Chloride[5][6][7]

  • Dichloromethane (DCM), Triethylamine (TEA)

Step-by-Step Methodology:

  • Imine Formation:

    • Dissolve 2-methoxybenzaldehyde (1.0 eq) in DCM.

    • Add Methylamine (1.2 eq) and stir at Room Temperature (RT) for 1 hour.

  • Reduction:

    • Cool to 0°C. Add STAB (1.5 eq) portion-wise.

    • Warm to RT and stir overnight.

    • Checkpoint: Monitor by TLC (disappearance of aldehyde).

    • Quench with sat. NaHCO3, extract with DCM, and concentrate to yield N-(2-methoxybenzyl)methylamine.

  • Acylation (Drug Attachment):

    • Dissolve the secondary amine from Step 2 (1.0 eq) in DCM.

    • Add TEA (2.0 eq) and cool to 0°C.

    • Dropwise add Benzoyl Chloride (1.1 eq).

    • Stir for 4 hours.

  • Purification:

    • Wash with 1N HCl (to remove unreacted amine) and Brine.

    • Purify via flash column chromatography (Hexane/EtOAc gradient).[8]

Visualization: Synthetic Workflow

SynthesisWorkflow Aldehyde Start: 2-Methoxybenzaldehyde Imine Intermediate: Imine Species Aldehyde->Imine DCM, RT, 1h Amine Reagent: Methylamine Amine->Imine DCM, RT, 1h RedAmine Secondary Amine: N-(2-methoxybenzyl)methylamine Imine->RedAmine STAB reduction Acylation Reaction: Benzoyl Chloride + TEA RedAmine->Acylation Coupling FinalProd Final Scaffold: N-(2-methoxybenzyl)-N-methylbenzamide Acylation->FinalProd Purification

Caption: Figure 2. Convergent synthesis via reductive amination. This pathway minimizes side reactions common in direct amide alkylation.

Part 4: In Vitro Evaluation (Validation)

A prodrug is useless if it is too stable (no release) or too unstable (hydrolysis in storage). The gold standard for validating the N-benzyl scaffold is the Microsomal Stability Assay .

Protocol: Liver Microsome Stability Assay

This experiment confirms that CYP enzymes are responsible for the release of the active drug.

Materials:

  • Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM).

  • NADPH Regenerating System (cofactor).

  • Test Compound (The Prodrug).[1]

  • Internal Standard (e.g., Warfarin or Propranolol).

  • LC-MS/MS.

Procedure:

  • Pre-incubation: Prepare a 0.5 mg/mL microsomal protein solution in phosphate buffer (pH 7.4). Add Prodrug (1 µM final conc). Incubate at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system to start the reaction.

    • Control: Run a parallel reaction without NADPH to prove stability in the absence of oxidative metabolism (rules out simple hydrolysis).

  • Sampling: At t = 0, 5, 15, 30, and 60 mins, remove aliquots.

  • Quenching: Immediately add ice-cold Acetonitrile containing the Internal Standard to precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 10 min). Inject supernatant into LC-MS/MS.

  • Data Processing: Monitor the disappearance of the Prodrug and the appearance of the Parent Drug (N-methylbenzamide).

Data Interpretation

The following table outlines the expected profile for a successful N-(2-methoxybenzyl) prodrug candidate.

ParameterIdeal ResultInterpretation
t½ (with NADPH) 10–30 minsIndicates rapid bioactivation by CYP450.
t½ (w/o NADPH) > 120 minsConfirms chemical stability; release is strictly enzymatic.
Appearance of Parent Stoichiometric1:1 molar conversion of Prodrug to Drug.
LogP Shift +1.5 to +2.0The prodrug should be significantly more lipophilic than the parent.

Part 5: References

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VCH.

  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7, 255–270.

  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology, 14(6), 611–650.

  • Simplicio, A. L., et al. (2007). Prodrugs for Amines. Molecules, 13(3), 519-547.

  • Johansen, M., & Bundgaard, H. (1980). Prodrugs as drug delivery systems.[1] XIII. Kinetics of oxidative dealkylation of N-alpha-acyloxymethyl derivatives of hydantoins, phenols, and imides. Archives of Pharmaceutical Chemistry. (Foundational text on N-dealkylation kinetics).

Sources

Exploratory

Advanced Synthetic Strategies for N-Substituted Benzamides: A Technical Guide

Executive Summary N-substituted benzamides represent a privileged class of pharmacophores in modern medicinal chemistry, serving as the structural backbone for numerous therapeutics, most notably Histone Deacetylase (HDA...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-substituted benzamides represent a privileged class of pharmacophores in modern medicinal chemistry, serving as the structural backbone for numerous therapeutics, most notably Histone Deacetylase (HDAC) inhibitors like Entinostat (MS-275) 1. As a Senior Application Scientist, I have designed this technical whitepaper to bridge the gap between theoretical mechanistic chemistry and bench-level execution. This guide dissects the causality behind protocol choices, providing self-validating workflows for both classical acyl substitution and advanced transition-metal-catalyzed amidation techniques.

Mechanistic Pathways & Structural Activity

Structure-Activity Relationship (SAR) Insights

When designing N-substituted benzamides for oncology applications, understanding the spatial and electronic constraints of the target enzyme is critical. SAR studies on Entinostat derivatives reveal several non-negotiable design principles 2:

  • Zinc Chelation: The heteroatoms of the amide moiety are strictly required to chelate the zinc ion located deep within the catalytic pocket of HDAC enzymes 2.

  • Steric and Electronic Tuning: The 2-substituent on the phenyl ring dictates the orientation of the molecule within the active site. Conversely, introducing strongly electron-withdrawing groups (e.g., nitro groups) or bulky halogens (e.g., chlorine) on the same benzene ring drastically diminishes anti-proliferative activity against MCF-7 and A549 cell lines due to steric clashes 2.

  • Target Specificity: Molecular docking simulations confirm that optimized derivatives maintain critical hydrogen bonding, van der Waals, and hydrophobic interactions specifically with HDAC2 and HDAC8 1.

Synthetic Methodologies & Yield Analysis

The synthesis of N-substituted benzamides has evolved from brute-force acylation to highly selective, atom-economical catalytic processes. Table 1 summarizes the quantitative data across four distinct methodological paradigms.

Table 1: Quantitative Comparison of N-Substituted Benzamide Synthesis Methods

Synthetic StrategyCatalyst / ReagentsSolvent SystemReaction ConditionsTypical YieldsKey Advantage
Classical Acylation TEA or DIPEAAnhydrous DCM0°C to RT, 0.5–8 h70–90%Broad substrate scope, highly scalable 3
Ir-Catalyzed C-H Amidation [IrCp*Cl2]2, AgNTf2[BMIM]PF6 (Ionic Liquid)40°C, 8 h, Open Air60–95%Ortho-selective, mild conditions, green solvent 4
Ru-Catalyzed Cyclization Ru catalyst, AgSbF6, Cu(OAc)2Allylic alcohols110°C, 16 h45–85%Access to complex isoindolinone derivatives 5
Microwave Decomposition Iodine-Alumina (20 mol%)Solvent-FreeMW (100 W), 10–20 min85–94%Rapid reaction time, environmentally benign 6

Field-Proven Experimental Protocols

Protocol A: Classical Nucleophilic Acyl Substitution

This protocol utilizes an acyl chloride and a primary/secondary amine. It is the workhorse of combinatorial library synthesis due to its reliability.

Workflow A Acyl Chloride (Electrophile) C Anhydrous DCM (Solvent) A->C B Amine (Nucleophile) B->C D 0°C Cooling (Exotherm Control) C->D E TEA / DIPEA (HCl Scavenger) D->E F Nucleophilic Attack (RT, 0.5 - 8 hrs) E->F G TLC Monitoring (Self-Validation) F->G H Aqueous Quench (NaHCO3) G->H I Purified N-Substituted Benzamide H->I

Caption: Fig 1. Mechanistic workflow for classical N-substituted benzamide synthesis via acyl chlorides.

Step-by-Step Methodology & Causality:

  • Preparation of Electrophile Solution: Dissolve 1 eq. of the acyl chloride (e.g., 4-(methylamino)-3-nitrobenzoyl chloride) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere [[3]]().

    • Causality: Anhydrous conditions are mandatory. Atmospheric moisture acts as a competing nucleophile, hydrolyzing the acyl chloride into an unreactive carboxylic acid, which irreversibly caps the yield 3.

  • Preparation of Nucleophile Solution: In a separate flask, dissolve 1.0–1.2 eq. of the desired amine in anhydrous DCM. Add 1.5–2.0 eq. of triethylamine (TEA) or diisopropylethylamine (DIPEA) 3.

    • Causality: As the amidation proceeds, HCl is generated as a byproduct. Without a non-nucleophilic auxiliary base like TEA to scavenge this acid, the reactant amine will protonate into an ammonium salt, instantly destroying its nucleophilicity 3.

  • Controlled Addition: Cool the acyl chloride solution to 0°C using an ice bath. Add the amine solution dropwise 3.

    • Causality: The formation of the tetrahedral intermediate is highly exothermic. Dropwise addition at 0°C prevents thermal degradation and suppresses the formation of unwanted side products [[3]]().

  • Reaction Propagation & Self-Validation: Allow the mixture to warm to room temperature and stir for 0.5 to 8 hours. Monitor progress by Thin Layer Chromatography (TLC) 3.

    • Causality: TLC acts as the built-in self-validating checkpoint. The complete disappearance of the high-Rf acyl chloride spot confirms the total consumption of the limiting reagent 3.

  • Quench and Workup: Quench with saturated aqueous NaHCO3. Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO3, and brine. Dry over anhydrous Na2SO4 3.

    • Causality: NaHCO3 neutralizes residual acid, while the 1M HCl wash selectively protonates and pulls any unreacted amine and auxiliary base into the aqueous phase, leaving the pure amide in the organic layer 3.

Protocol B: Iridium-Catalyzed Ortho-Selective C-H Amidation

For late-stage functionalization, transition-metal catalysis offers unparalleled regioselectivity without requiring pre-functionalized starting materials.

Catalysis Substrate Benzamide Substrate Reaction Ortho-C-H Activation (40°C, 8h) Substrate->Reaction Reagent Sulfonyl Azide (Nitrogen Source) Reagent->Reaction Catalyst [IrCp*Cl2]2 + AgNTf2 (Active Ir(III) Species) Catalyst->Reaction Medium [BMIM]PF6 (Ionic Liquid) Medium->Reaction Product Ortho-Amidated Benzamide Reaction->Product

Caption: Fig 2. Iridium-catalyzed ortho-selective C-H amidation pathway in ionic liquids.

Step-by-Step Methodology & Causality:

  • Assembly of Catalytic System: Combine the weakly coordinating benzamide substrate (1 eq.), sulfonyl azide (1.5 eq.), [IrCp*Cl2]2 (5 mol%), and AgNTf2 (20 mol%) in the ionic liquid [BMIM]PF6 4.

    • Causality: AgNTf2 acts as a halide scavenger, abstracting chloride from the iridium precatalyst to generate the active, highly electrophilic cationic Ir(III) species 4. The ionic liquid provides a highly polar, non-coordinating matrix that stabilizes this intermediate [[4]]().

  • C-H Activation: Stir the mixture at 40°C for 8 hours in open air [[4]]().

    • Causality: The weak coordination of the benzamide directing group guides the Ir(III) center specifically to the ortho-position. The azide acts as the nitrogen source, extruding N2 gas, which provides the thermodynamic driving force for the reaction to proceed under mild conditions 4.

  • Isolation: Extract the product directly from the ionic liquid using an immiscible organic solvent (e.g., diethyl ether), followed by flash chromatography 4.

    • Causality: The biphasic extraction isolates the crude product in the volatile organic phase while allowing the expensive ionic liquid and iridium catalyst to be retained and potentially recycled 4.

References

  • Title: Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents Source: ResearchGate URL: [Link]

  • Title: Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents Source: PubMed (NIH) URL:[Link]

  • Title: Iridium-catalyzed ortho-selective carbon–hydrogen amidation of benzamides with sulfonyl azides in ionic liquid Source: RSC Publishing URL: [Link]

  • Title: Synthesis of isoindolinones via a ruthenium-catalyzed cyclization of N-substituted benzamides with allylic alcohols Source: Semantic Scholar URL: [Link]

  • Title: Synthesis of N-substituted benzamides-thiobenzamides from N-aryl-N'-benzoylthioureas Source: ResearchGate URL: [Link]

Sources

Foundational

Stability of N-(2-methoxybenzyl)-N-methylbenzamide in solution

Stability Profile of N-(2-methoxybenzyl)-N-methylbenzamide in Solution: A Mechanistic and Empirical Guide Executive Summary In pharmaceutical development and fine chemical synthesis, the solution stability of intermediat...

Author: BenchChem Technical Support Team. Date: March 2026

Stability Profile of N-(2-methoxybenzyl)-N-methylbenzamide in Solution: A Mechanistic and Empirical Guide

Executive Summary

In pharmaceutical development and fine chemical synthesis, the solution stability of intermediate building blocks and active ligands dictates formulation strategies and shelf-life. N-(2-methoxybenzyl)-N-methylbenzamide is a highly substituted tertiary amide characterized by two distinct structural domains: a highly robust N-methylbenzamide core and a highly reactive 2-methoxybenzyl moiety.

As a Senior Application Scientist, I approach molecular stability not merely as a set of empirical observations, but as a predictable system governed by physical organic chemistry. This whitepaper deconstructs the stability of N-(2-methoxybenzyl)-N-methylbenzamide in solution, providing researchers with the mechanistic causality behind its degradation pathways and a self-validating framework for forced degradation testing.

Structural Determinants of Stability

To accurately predict the behavior of N-(2-methoxybenzyl)-N-methylbenzamide in aqueous or organic solutions, we must evaluate the competing electronic and steric forces at play within the molecule.

The Tertiary Amide Core: Hydrolytic Immunity

Amide bonds are generally stable, but tertiary amides exhibit an exceptional, almost absolute resistance to hydrolysis under standard physiological and mildly accelerated conditions[1].

The causality behind this resistance lies in the transition state geometry required for cleavage. Unlike primary or secondary amides, tertiary amides lack a proton on the nitrogen atom. Consequently, they cannot undergo the classical syn-protonation mechanism that stabilizes the tetrahedral intermediate during hydrolysis. Instead, chemical or enzymatic cleavage of a tertiary amide requires an anti nucleophilic attack combined with protonation from the opposite face of the amide plane[2]. This geometric constraint imposes a prohibitively high activation energy barrier. In solution, this means the benzamide core of N-(2-methoxybenzyl)-N-methylbenzamide will remain intact even under prolonged exposure to aggressive pH extremes (pH 1-10).

The Benzylic Vulnerability: Oxidative Susceptibility

While the amide core is essentially inert, the molecule possesses a critical structural Achilles' heel: the benzylic carbon (the


 group bridging the nitrogen and the 2-methoxyphenyl ring).

The carbon-hydrogen (C-H) bonds at the benzylic position are unusually weak, with a Bond Dissociation Energy (BDE) of approximately 90 kcal/mol, compared to ~100 kcal/mol for standard primary alkyl C-H bonds[3]. This weakness is driven by resonance; if a hydrogen atom is abstracted, the resulting radical is highly stabilized by the adjacent


-system of the aromatic ring[4].

Furthermore, the presence of the 2-methoxy group—a strong electron-donating group (EDG) via resonance—increases the electron density of the aromatic system. This further stabilizes any transient radical or carbocation formed at the benzylic position. Consequently, the primary degradation pathway for this molecule in solution is autoxidation (reaction with dissolved


 or reactive oxygen species), leading to the formation of a benzylic hydroperoxide, which subsequently cleaves to yield 2-methoxybenzaldehyde and N-methylbenzamide.

DegradationLogic Compound N-(2-methoxybenzyl)- N-methylbenzamide Hydrolysis Aqueous Hydrolysis (pH 1-10) Compound->Hydrolysis Oxidation Oxidative Stress (ROS / O2) Compound->Oxidation AmideBarrier High Activation Energy (Anti-Nucleophilic Attack) Hydrolysis->AmideBarrier BenzBarrier Low Bond Dissociation Energy (~90 kcal/mol) Oxidation->BenzBarrier Stable Structurally Stable (No Cleavage) AmideBarrier->Stable Degrade Benzylic Cleavage & Hydroperoxide Formation BenzBarrier->Degrade

Mechanistic divergence of N-(2-methoxybenzyl)-N-methylbenzamide degradation pathways.

Quantitative Stability Matrix

Based on the mechanistic drivers outlined above, the following table summarizes the anticipated quantitative stability of N-(2-methoxybenzyl)-N-methylbenzamide under standard forced degradation conditions.

Stress ConditionReagent / EnvironmentTemp (°C)TimeExpected Degradation (%)Primary Pathway
Acidic Hydrolysis 0.1 N HCl (Aqueous)6048h< 2.0%None (Tertiary Amide Resistance)
Basic Hydrolysis 0.1 N NaOH (Aqueous)6048h< 2.0%None (Tertiary Amide Resistance)
Oxidative Stress 0.3%

4024h15.0 - 25.0%Benzylic Oxidation / Cleavage
Photolysis ICH Q1B (UV/Vis)RT1.2M lux-h10.0 - 20.0%Radical Homolytic Cleavage
Thermal Aqueous Buffer (pH 7.4)807 days< 2.0%None (Thermally Stable)

Self-Validating Experimental Protocols

A protocol is only as good as its ability to prove its own accuracy. In stability testing, the greatest risk is ex vivo degradation—where the sample continues to degrade while sitting in the autosampler waiting for LC-MS analysis. The following protocol for Oxidative Forced Degradation includes a critical chemical quenching step to ensure a self-validating mass balance.

Protocol: Self-Validating Oxidative Forced Degradation

Objective: To isolate and quantify the benzylic oxidation vulnerability while ensuring absolute analytical mass balance.

  • Step 1: Analyte Preparation. Dissolve N-(2-methoxybenzyl)-N-methylbenzamide in HPLC-grade Acetonitrile to a stock concentration of 10 mg/mL. Dilute to a working concentration of 1 mg/mL using 50 mM Ammonium Acetate buffer (pH 7.4) to mimic physiological ionic strength without introducing nucleophilic buffer salts.

  • Step 2: Oxidative Stress Initiation. Add Hydrogen Peroxide (

    
    ) to a final concentration of 0.3% (v/v). Incubate the solution in a sealed amber vial at 40°C in a thermomixer at 300 rpm.
    Causality Check: The use of amber vials is mandatory. It prevents concurrent photolytic radical initiation, isolating the chemical oxidative pathway from UV-induced degradation.
    
  • Step 3: Chemical Quenching (The Self-Validating Step). At exactly t=24h, withdraw a 100 µL aliquot and immediately quench by adding 10 µL of 1 M Sodium Thiosulfate (

    
    ).
    Causality Check: Thiosulfate instantly reduces residual peroxide to water. Failing to quench the peroxide leads to continued, unmonitored degradation in the autosampler queue, which artificially inflates degradation metrics and destroys the trustworthiness of the data.
    
  • Step 4: Orthogonal LC-MS/MS Analysis. Inject 5 µL onto a sub-2 µm C18 column (e.g., Waters Acquity UPLC BEH C18). Run a linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 10 minutes. Monitor via Photodiode Array (PDA, 210-400 nm) and Electrospray Ionization Mass Spectrometry (ESI-MS).

  • Step 5: Mass Balance Calculation. Calculate the mass balance by comparing the molar sum of the parent peak and all identified degradant peaks (primarily 2-methoxybenzaldehyde and N-methylbenzamide) against the t=0 control. A mass balance of 98-102% validates that no volatile degradants were lost and that the quenching was successful.

Workflow Prep Sample Prep (1 mg/mL) Stress Apply Stress (0.3% H2O2) Prep->Stress Quench Chemical Quench (Thiosulfate) Stress->Quench Analysis LC-MS/MS Analysis Quench->Analysis Validate Mass Balance Validation Analysis->Validate

Self-validating forced degradation workflow ensuring analytical mass balance.

References[2] Enzymatic Hydrolysis of Tertiary Amide Bonds by anti Nucleophilic Attack and Protonation, The Journal of Organic Chemistry - ACS Publications,https://pubs.acs.org/doi/10.1021/acs.joc.8b02053[1] A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles, Arkat USA,https://www.arkat-usa.org/get-file/19539/[3] Reactions on the “Benzylic” Carbon: Bromination And Oxidation, Master Organic Chemistry,https://www.masterorganicchemistry.com/2018/06/13/reactions-on-the-benzylic-carbon-bromination-and-oxidation/[4] 16.3. Reactions of alkylbenzenes | Organic Chemistry II, Lumen Learning,https://courses.lumenlearning.com/suny-potsdam-organicchemistry2/chapter/16-3-reactions-of-alkylbenzenes/

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of N-(2-methoxybenzyl)-N-methylbenzamide via Acyl Chloride Coupling

Abstract & Scope This application note details the protocol for the synthesis of N-(2-methoxybenzyl)-N-methylbenzamide (Target Molecule) utilizing benzoyl chloride and N-(2-methoxybenzyl)-N-methylamine . This transformat...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the protocol for the synthesis of N-(2-methoxybenzyl)-N-methylbenzamide (Target Molecule) utilizing benzoyl chloride and N-(2-methoxybenzyl)-N-methylamine . This transformation represents a classic Schotten-Baumann type amidation, optimized here for anhydrous conditions to maximize yield and purity.

Scientific Context: Amide bond formation is the single most utilized reaction in medicinal chemistry. This specific protocol demonstrates the derivatization of a secondary benzylamine. The resulting benzamide scaffold is a common pharmacophore found in various bioactive ligands (e.g., melatonin receptor agonists) and serves as a stable, non-basic precursor for further structural elaboration.

Critical Distinction:

Safety Note: This protocol synthesizes a benzamide (amide), which is chemically and pharmacologically distinct from "NBOMe" benzylamines (hallucinogenic phenethylamines). The presence of the carbonyl group renders the nitrogen non-basic and significantly alters the compound's biological profile.

Retrosynthetic Analysis & Mechanism

The synthesis is designed as a Nucleophilic Acyl Substitution. The high electrophilicity of benzoyl chloride allows the reaction to proceed rapidly under mild conditions, driven to completion by the presence of a non-nucleophilic base (Triethylamine) which acts as an HCl scavenger.

Reaction Scheme (Graphviz)

ReactionScheme BenzoylCl Benzoyl Chloride (Electrophile) Inter Tetrahedral Intermediate BenzoylCl->Inter 0°C, DCM Amine N-(2-methoxybenzyl)- N-methylamine (Nucleophile) Amine->Inter 0°C, DCM Base Triethylamine (Proton Scavenger) Base->Inter 0°C, DCM Product N-(2-methoxybenzyl)- N-methylbenzamide Inter->Product Elimination of Cl- Salt TEA·HCl (Salt Byproduct) Inter->Salt

Figure 1: Mechanistic pathway of the benzoylation reaction. The base neutralizes the HCl byproduct to prevent protonation of the unreacted amine.

Experimental Design Strategy

Reagent Stoichiometry
ReagentMW ( g/mol )Equiv.RoleRationale
N-(2-methoxybenzyl)-N-methylamine ~151.21.0Limiting ReagentThe core scaffold to be derivatized.
Benzoyl Chloride 140.571.1 - 1.2ElectrophileSlight excess ensures complete consumption of the valuable amine.
Triethylamine (TEA) 101.191.5 - 2.0BaseNeutralizes HCl. Excess ensures the reaction environment remains basic.
Dichloromethane (DCM) -SolventSolventAprotic, polar enough to dissolve reactants but allows easy aqueous workup.
Key Variables & Optimization
  • Temperature Control (0°C Start): The reaction between acid chlorides and secondary amines is exothermic. Starting at 0°C prevents side reactions (such as decomposition of the acid chloride) and controls the reaction rate.

  • Order of Addition: The acid chloride is added last (or dropwise) to a solution of amine and base. This prevents transient high concentrations of acid chloride that could lead to impurities.

  • Anhydrous Conditions: While Schotten-Baumann can be performed in biphasic water/organic systems, this anhydrous DCM protocol is preferred for small-to-medium scale synthesis (mg to g) as it simplifies the elimination of hydrolysis byproducts (benzoic acid).

Detailed Protocol

Phase 1: Reaction Setup
  • Preparation: Flame-dry a round-bottom flask (RBF) equipped with a magnetic stir bar and purge with Nitrogen or Argon.

  • Solvation: Add N-(2-methoxybenzyl)-N-methylamine (1.0 equiv) to the flask. Dissolve in anhydrous DCM (Concentration ~0.1 M to 0.2 M).

  • Base Addition: Add Triethylamine (1.5 equiv) via syringe. Stir for 5 minutes at Room Temperature (RT).

  • Cooling: Submerge the reaction flask in an ice-water bath (0°C).

  • Acylation: Add Benzoyl Chloride (1.1 equiv) dropwise over 5–10 minutes.

    • Observation: Fuming may occur if added too fast; a white precipitate (TEA·HCl) will begin to form immediately.

  • Reaction: Allow the mixture to warm to RT naturally and stir for 2–4 hours.

Phase 2: Process Analytical Technology (PAT) - Self-Validation
  • TLC Monitoring:

    • Mobile Phase: 30% Ethyl Acetate in Hexanes.

    • Visualization: UV (254 nm).

    • Criteria for Completion: Complete disappearance of the starting amine spot (usually lower Rf, stains with Ninhydrin/Dragendorff) and appearance of a new, less polar amide spot (higher Rf, UV active).

Phase 3: Workup & Isolation

The workup is designed to chemically remove excess reagents.

  • Quench: Add water (equal volume to solvent) to the reaction mixture.

  • Phase Separation: Transfer to a separatory funnel. Collect the organic (lower) DCM layer.

  • Acid Wash (Critical): Wash the organic layer with 1M HCl (2x).

    • Purpose: Protonates and extracts any unreacted amine into the aqueous layer.

  • Base Wash: Wash the organic layer with Saturated NaHCO₃ (2x).

    • Purpose: Converts excess Benzoyl Chloride (hydrolyzed to Benzoic Acid) into water-soluble Sodium Benzoate.

  • Drying: Wash with Brine (1x), dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

Phase 4: Purification

If the crude purity is <95% (by NMR/LCMS), purify via Flash Column Chromatography.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Eluent: Gradient of Hexanes:Ethyl Acetate (Start 90:10 → End 60:40).

  • Target: The amide is typically stable and elutes in the middle polarity range.

Workflow Diagram

Workflow Start Start: Dissolve Amine in DCM + TEA Cool Cool to 0°C Start->Cool Add Add Benzoyl Chloride (Dropwise) Cool->Add Monitor Monitor via TLC (Amine gone?) Add->Monitor Monitor->Add No (Add more R-COCl) Quench Quench with Water Monitor->Quench Yes WashAcid Wash 1M HCl (Remove Amine) Quench->WashAcid WashBase Wash Sat. NaHCO3 (Remove Benzoic Acid) WashAcid->WashBase Dry Dry & Concentrate WashBase->Dry Final Pure Amide Dry->Final

Figure 2: Decision tree and purification workflow ensuring high-purity isolation.

Characterization & Troubleshooting

Expected Analytical Data (Predicted)
  • Physical State: Viscous oil or low-melting white solid.

  • ¹H NMR (CDCl₃, 400 MHz):

    • Note: Amides with N-alkyl groups often exhibit rotamers (restricted rotation around the C-N bond), resulting in broadened or doubled peaks at RT.

    • δ 7.30 – 7.50 (m, 5H): Benzoyl aromatic protons.

    • δ 6.80 – 7.30 (m, 4H): Benzyl aromatic protons.

    • δ 4.60 / 4.80 (s, 2H): Benzylic -CH₂- (Split due to rotamers).

    • δ 3.85 (s, 3H): -OCH₃ (Methoxy group).

    • δ 2.95 / 3.10 (s, 3H): N-CH₃ (Split due to rotamers).

  • MS (ESI+): Calculated [M+H]⁺ for C₁₆H₁₇NO₂ ≈ 256.13.

Troubleshooting Table
IssueProbable CauseSolution
Low Yield Hydrolysis of Benzoyl ChlorideEnsure solvent is dry; check reagent quality. Increase R-COCl to 1.5 eq.
Starting Amine Remains Incomplete ReactionCheck pH. If acidic, add more TEA. If basic but stalled, heat to 40°C.
Extra Spots on TLC Bis-acylation (Unlikely here)Not possible with secondary amine. Likely impurities in starting amine.[1]
Broad NMR Peaks RotamersThis is normal for tertiary amides. Run NMR at elevated temp (50°C) to coalesce peaks.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2] Tetrahedron, 61(46), 10827-10852. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Standard Schotten-Baumann protocols).
  • PubChem. (n.d.).[3] Benzoyl Chloride Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Application

Optimized Strategies for the N-Methylation of Secondary Amides: A Case Study on N-(2-methoxybenzyl)benzamide

Executive Summary This application note details the protocol for the N-methylation of N-(2-methoxybenzyl)benzamide to synthesize N-methyl-N-(2-methoxybenzyl)benzamide . While N-methylation is a fundamental transformation...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for the N-methylation of N-(2-methoxybenzyl)benzamide to synthesize N-methyl-N-(2-methoxybenzyl)benzamide . While N-methylation is a fundamental transformation, the specific steric and electronic environment of the ortho-methoxybenzyl group requires precise control over reaction conditions to prevent O-alkylation (imidate formation) and ensure complete conversion.

We present three distinct methodologies tailored to different research needs:

  • Method A (Standard): Sodium Hydride (NaH) / Methyl Iodide (MeI) – Best for small-scale, high-reliability discovery synthesis.

  • Method B (Green/Scalable): Phase Transfer Catalysis (PTC) – Best for process scale-up and avoiding anhydrous solvents.

  • Method C (Modern Safety): Solid Methylating Agents (PhMe

    
    NI) – Best for late-stage functionalization and avoiding volatile carcinogens.
    

Chemical Strategy & Mechanistic Insight

The Substrate Challenge

The target substrate, N-(2-methoxybenzyl)benzamide, presents two specific challenges:

  • Regioselectivity: The amide group is ambident. Under kinetic control, alkylation can occur at the oxygen (O-alkylation) to form an imidate. However, thermodynamic conditions and the use of "soft" electrophiles like MeI generally favor the thermodynamically stable N-methyl amide.

  • Rotameric Complexity: The introduction of the N-methyl group into an ortho-substituted benzyl system creates significant steric clash. This restricts rotation around the C(O)–N bond, often resulting in complex NMR spectra (broad signals or dual peaks) at room temperature due to cis/trans rotamers.

Reaction Pathway Visualization

ReactionPathway Substrate N-(2-methoxybenzyl)benzamide (Secondary Amide) Base Base Deprotonation (NaH or OH-) Substrate->Base pKa ~21 (DMSO) Intermediate Amidate Anion (Resonance Stabilized) Base->Intermediate - H+ Transition SN2 Transition State Intermediate->Transition + MeI (Electrophile) Product N-methyl-N-(2-methoxybenzyl)benzamide (Tertiary Amide) Transition->Product Major Path (N-attack) SideProduct O-Methyl Imidate (Kinetic Side Product) Transition->SideProduct Minor Path (O-attack)

Figure 1: Mechanistic pathway highlighting the competition between N-alkylation (thermodynamic) and O-alkylation (kinetic).

Experimental Protocols

Method A: The "Gold Standard" (NaH / MeI)

Context: Ideal for medicinal chemistry (mg to g scale) where yield is paramount and anhydrous conditions are easily managed.

Reagents:

Reagent Equiv. Role
N-(2-methoxybenzyl)benzamide 1.0 Substrate
Sodium Hydride (60% in oil) 1.2 - 1.5 Base
Methyl Iodide (MeI) 1.2 - 1.5 Electrophile

| DMF (Anhydrous) | 0.1 - 0.2 M | Solvent |

Protocol:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solubilization: Dissolve the substrate (1.0 equiv) in anhydrous DMF. Cool to 0°C in an ice bath.

  • Deprotonation: Carefully add NaH (1.5 equiv) portion-wise. Caution: Hydrogen gas evolution. Stir at 0°C for 15–30 minutes until gas evolution ceases and the solution creates a yellow/orange amidate anion.

  • Alkylation: Add Methyl Iodide (1.5 equiv) dropwise via syringe.

    • Expert Tip: The 2-methoxy group adds steric bulk. Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Quench: Cool back to 0°C. Quench carefully with saturated aqueous NH

    
    Cl.
    
  • Workup: Dilute with EtOAc. Wash organic layer with H

    
    O (3x) to remove DMF, then Brine (1x). Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Method B: Phase Transfer Catalysis (Green/Scalable)

Context: Ideal for >10g scale. Avoids DMF (difficult to remove) and uses cheaper bases.

Reagents:

Reagent Equiv. Role
Substrate 1.0 Substrate
Toluene 0.2 M Organic Solvent
50% NaOH (aq) 5.0 Aqueous Base
TBAB (Tetrabutylammonium bromide) 0.1 (10 mol%) Phase Transfer Catalyst

| Methyl Iodide (or DMS) | 1.5 | Electrophile |

Protocol:

  • Biphasic Setup: In a flask, combine the substrate, Toluene, and TBAB.

  • Base Addition: Add 50% NaOH solution. The mixture will be biphasic.

  • Alkylation: Add MeI (or Dimethyl Sulfate for process scale) dropwise with vigorous stirring .

    • Critical: High agitation rates (>500 RPM) are required to maximize the interfacial area for the catalyst.

  • Reaction: Stir at RT or mild heat (40°C) for 4–6 hours.

  • Workup: Separate layers. The toluene layer contains the product. Wash with dilute HCl (to remove any trace amine from hydrolysis), then water.

  • Isolation: Evaporate Toluene. Recrystallize if solid, or distill if oil.

Method C: Modern Safety (Solid Methylating Agents)

Context: Based on recent advances (Templ et al., Org. Lett. 2022), using phenyltrimethylammonium iodide (PhMe


NI) avoids handling volatile, carcinogenic MeI liquid.

Protocol:

  • Mix: Combine Substrate (1.0 equiv), PhMe

    
    NI (2.5 equiv), and Cs
    
    
    
    CO
    
    
    (2.0 equiv) in Toluene.
  • Heat: Seal the vessel and heat to 110–120°C for 12 hours.

  • Mechanism: The quaternary ammonium salt acts as a solid source of methyl groups via an SN2 mechanism, driven by the precipitation of insoluble salts.

  • Benefit: Extremely high chemoselectivity (N vs O) and no exposure to MeI vapors.

Critical Characterization: The Rotamer Trap

Warning: Do not assume your reaction failed if the NMR looks "messy." Tertiary amides, particularly those with bulky ortho-substituted N-benzyl groups, exhibit restricted rotation around the C(O)–N bond.

  • Observation: In CDCl

    
     at 25°C, you will likely see two sets of signals  (e.g., two N-Me singlets, two O-Me singlets) in a ratio (e.g., 2:1 or 3:1).
    
  • Validation: Run the NMR at elevated temperature (e.g., DMSO-

    
     at 80°C). The signals should coalesce into single sharp peaks, confirming the product is a single chemical species, not a mixture of impurities.
    

Expected Data (N-methyl-N-(2-methoxybenzyl)benzamide):

  • 1H NMR (DMSO-d6, 80°C):

    
     7.40-7.30 (m, aromatic), 4.65 (s, 2H, N-CH
    
    
    
    ), 3.80 (s, 3H, O-CH
    
    
    ), 2.95 (s, 3H, N-CH
    
    
    ).
  • 1H NMR (CDCl3, 25°C): Complex multiplet regions for aromatics; N-CH

    
     may appear as two doublets or broad singlets; N-CH
    
    
    
    and O-CH
    
    
    will appear as dual singlets.

Decision Matrix & Workflow

Workflow Start Start: N-Methylation Project ScaleCheck What is the Scale? Start->ScaleCheck SmallScale < 1 gram (Discovery) ScaleCheck->SmallScale LargeScale > 10 grams (Process) ScaleCheck->LargeScale SafetyCheck Is MeI Handling Permitted? SmallScale->SafetyCheck MethodB Method B: PTC (Toluene/NaOH) (Scalable, Cheaper) LargeScale->MethodB MethodA Method A: NaH / MeI (High Yield, Fast) SafetyCheck->MethodA Yes MethodC Method C: PhMe3NI Solid Reagent (High Safety, No Vapors) SafetyCheck->MethodC No (Safety Priority)

Figure 2: Decision matrix for selecting the optimal methylation protocol based on scale and safety constraints.

References

  • Johnstone, R. A., & Rose, M. E. (1979). A rapid, simple, and mild procedure for alkylation of phenols, alcohols, amides and acids. Tetrahedron, 35(18), 2169-2173. Link

  • Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022).[1] Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents.[1][2] Organic Letters, 24(39), 7315–7319. Link[2]

  • Stewart, W. E., & Siddall, T. H. (1970). Nuclear Magnetic Resonance Studies of Amides. Chemical Reviews, 70(5), 517–551. Link

  • Scientific Update. (2019). Selective N-methylation of amides using (chloromethyl) dimethylchlorosilane / fluoride.[3] Link

Sources

Method

Reductive amination vs amide coupling for N-(2-methoxybenzyl) analogs

Topic: Strategic Synthesis of -(2-Methoxybenzyl) Scaffolds: Reductive Amination vs. Amide Coupling Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scient...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategic Synthesis of


-(2-Methoxybenzyl) Scaffolds: Reductive Amination vs. Amide Coupling
Content Type:  Application Note & Protocol Guide
Audience:  Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Strategic Synthesis of -(2-Methoxybenzyl) Scaffolds

Introduction: The Pharmacophore & The Challenge

The


-(2-methoxybenzyl) amine motif is a privileged substructure in medicinal chemistry, appearing frequently in GPCR ligands (e.g., 5-HT, Dopamine receptors) and kinase inhibitors. The ortho-methoxy substituent plays a critical dual role:
  • Conformational Locking: It restricts rotation around the benzylic bond via intramolecular hydrogen bonding or steric clash, often pre-organizing the molecule for receptor binding.

  • Metabolic Shielding: It blocks the reactive ortho-position from metabolic oxidation.

However, this same substituent introduces steric bulk and electron-donating effects that can complicate synthesis. This guide provides a comparative technical analysis and detailed protocols for the two primary synthetic routes: Reductive Amination (Route A) and Amide Coupling followed by Reduction (Route B).

Strategic Analysis: Route Selection

The choice between Route A and Route B is not merely a matter of preference but of chemoselectivity and project stage.

Decision Matrix
FeatureRoute A: Reductive Amination Route B: Amide Coupling + Reduction
Step Count 1 (Convergent) 2 (Linear)
Atom Economy High (Water is the only byproduct)Low (Coupling reagents + reducing agents)
Chemoselectivity Excellent. Tolerates esters, nitriles, nitro groups.Poor. LAH/Borane will reduce esters, nitriles, etc.
Steric Tolerance Moderate. Ortho-methoxy slows imine formation.High. HATU forces coupling; reduction is aggressive.
Primary Use Case HTS Library generation; Analog expansion.Scaffold synthesis where the amide is also a target.
Visual Workflow & Decision Tree

SynthesisStrategy Start Target: N-(2-Methoxybenzyl) Analog CheckSens Does the molecule contain Esters, Nitriles, or Nitro groups? Start->CheckSens RouteA ROUTE A: Reductive Amination (STAB Protocol) CheckSens->RouteA Yes (Must preserve groups) Analysis Is the Amide intermediate required for SAR? CheckSens->Analysis No RouteB ROUTE B: Amide Coupling + Reduction (HATU -> LAH/BH3) Analysis->RouteA No (Speed preferred) Analysis->RouteB Yes

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on substrate functionality and SAR requirements.

Deep Dive: Route A – Reductive Amination

The Gold Standard: Sodium Triacetoxyborohydride (STAB) [NaBH(OAc)


].[1]

While Sodium Cyanoborohydride (NaBH


CN) was historically used, STAB is superior due to reduced toxicity and better selectivity. It does not reduce aldehydes or ketones at an appreciable rate, allowing the imine to form and be reduced in situ.
Mechanistic Insight: The "Ortho" Effect

The 2-methoxy group is an Electron Donating Group (EDG). This increases electron density at the carbonyl carbon, making it less electrophilic. Consequently, imine formation is the rate-limiting step.

  • Implication: You cannot simply "dump and stir" for 30 minutes. You must allow sufficient time (or use acid catalysis) for the imine equilibrium to establish before the hydride transfer occurs.

Protocol A: STAB-Mediated Reductive Amination

Applicable for: Library synthesis, substrates with acid-sensitive groups.

Reagents:

  • 2-Methoxybenzaldehyde (1.0 equiv)

  • Amine (

    
    ) (1.1 equiv)[2]
    
  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Acetic Acid (AcOH) (1.0 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF.[2]

Step-by-Step Methodology:

  • Imine Pre-formation:

    • In a dry vial, dissolve 2-methoxybenzaldehyde (1.0 mmol) and the amine (1.1 mmol) in DCE (5 mL).

    • Add Acetic Acid (1-2 mmol). Crucial Step: The acid catalyzes the dehydration of the hemiaminal to the imine, counteracting the deactivating effect of the methoxy group.

    • Stir at Room Temperature (RT) for 60–90 minutes . (Do not skip this wait time).

  • Reduction:

    • Add STAB (1.4 mmol) in a single portion.

    • Observation: Mild effervescence may occur.

    • Stir at RT for 4–16 hours. Monitor via LC-MS (Look for M+H of product; disappearance of imine M+H).

  • Quench & Workup:

    • Quench by adding saturated aqueous NaHCO

      
       (5 mL). Stir vigorously for 15 mins to decompose borate complexes.
      
    • Extract with DCM (3 x 10 mL).

    • Wash combined organics with Brine, dry over Na

      
      SO
      
      
      
      , and concentrate.[2][3]
  • Purification:

    • Flash chromatography (typically MeOH/DCM gradients).

Deep Dive: Route B – Amide Coupling & Reduction

This route is necessary when the amine partner is non-nucleophilic (e.g., anilines) or when the amide intermediate is a desired compound for testing.

Step 1: Amide Coupling (HATU Method)

2-Methoxybenzoic acid is sterically hindered. Standard EDC/HOBt couplings often stall.[4] HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is preferred for its high reactivity.

Protocol:

  • Dissolve 2-methoxybenzoic acid (1.0 equiv) in DMF (0.2 M).

  • Add DIPEA (3.0 equiv).

  • Add HATU (1.1 equiv). Stir for 5 mins (pre-activation).

  • Add Amine (1.1 equiv).[2] Stir 2–4 hours.

  • Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then NaHCO

    
     and Brine.
    
Step 2: Amide Reduction (The "Sledgehammer")

Converting the amide to the amine requires breaking the robust C=O bond.

Reagent Choice:

  • LiAlH

    
     (LAH):  The standard. Aggressive. Requires reflux.
    
  • Borane-THF (BH

    
    ·THF):  Milder than LAH but requires careful acidic quench to break the B-N complex.
    

Protocol (LAH Method):

  • Setup: Flame-dried glassware, N

    
     atmosphere.
    
  • Addition: Suspend LiAlH

    
     (2.5 equiv) in anhydrous THF (0.5 M) at 0°C.
    
  • Substrate: Add the amide (dissolved in minimal THF) dropwise to the LAH suspension.

  • Reaction: Warm to RT, then reflux for 4–12 hours.

    • Note: The 2-methoxy group can coordinate to Al, potentially slowing reduction. Reflux is usually mandatory.

  • Fieser Quench (Critical for Safety):

    • Cool to 0°C.

    • For every x grams of LAH used, add:

      • x mL water (very slowly)

      • x mL 15% aqueous NaOH[5]

      • 3x mL water[2][3]

    • Stir until a white, granular precipitate forms. Filter through Celite.

Comparative Data Summary

ParameterReductive Amination (STAB)Amide Redxn (LAH)
Typical Yield 75–90%50–70% (over 2 steps)
Reaction Time 4–16 h (RT)24 h (Reflux + Workup)
Purification Often simple filtration/flashDifficult (Al salts, emulsions)
Scalability High (Safe, mild exotherm)Low (H

gas evolution, pyrophoric)

Mechanism Visualized (Reductive Amination)

Mechanism Aldehyde 2-Methoxybenzaldehyde (Electrophile) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine Amine (R-NH2) (Nucleophile) Amine->Hemiaminal Imine Imine / Iminium (Activated by AcOH) Hemiaminal->Imine - H2O (Slow step due to 2-OMe) Product N-(2-Methoxybenzyl)amine Imine->Product + STAB (H- transfer)

Figure 2: Mechanistic pathway of STAB-mediated reductive amination. Note the dehydration step is rate-limiting due to the electron-rich nature of the 2-methoxy ring.

Troubleshooting & Expert Tips

  • Problem: Low Conversion in Reductive Amination.

    • Cause: The 2-methoxy group stabilizes the aldehyde, making the amine attack sluggish.

    • Fix: Add molecular sieves (4Å) during the imine formation step to drive the equilibrium by removing water. Increase the pre-stir time to 4 hours.

  • Problem: "Stuck" Amide Reduction.

    • Cause: Aluminum-oxygen coordination complexes.

    • Fix: Switch from LAH to Borane-Dimethyl Sulfide (BMS) . Reflux in THF. Quench with MeOH/HCl and reflux for 1 hour to break the robust Borane-Amine complex (this step is often missed, leading to low yield).

  • Problem: Demethylation.

    • Cause: Lewis acidic boron/aluminum species can sometimes cleave aryl methyl ethers under harsh conditions (e.g., BBr

      
      -like activity).
      
    • Fix: Keep reaction temperatures below 70°C. Avoid Lewis acids like TiCl

      
       which are sometimes used to accelerate imine formation.
      

References

  • Abdel-Magid, A. F., et al. (1996).[6][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • Organic Chemistry Portal. (n.d.). "Reductive Amination - Sodium Triacetoxyborohydride."[1][2][3][7][8][9][10] Organic Chemistry Portal.

  • Master Organic Chemistry. (2017). "Reductive Amination: Mechanism and Reagents."

  • BenchChem. (2025).[3][11] "Technical Support Center: Sodium Triacetoxyborohydride (STAB) Reactions."

  • Clayden, J., et al. (2012). Organic Chemistry. "Reduction of Amides."[1][3][8][9][12][13][14] Oxford University Press. (Standard Textbook Reference).

Sources

Application

Purification methods for N-(2-methoxybenzyl)-N-methylbenzamide

Application Note: Advanced Purification Workflows for N-(2-methoxybenzyl)-N-methylbenzamide Audience: Researchers, scientists, and drug development professionals. Introduction & Chemical Context N-(2-methoxybenzyl)-N-met...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Purification Workflows for N-(2-methoxybenzyl)-N-methylbenzamide

Audience: Researchers, scientists, and drug development professionals.

Introduction & Chemical Context

N-(2-methoxybenzyl)-N-methylbenzamide is a lipophilic tertiary amide. Structurally, it features a substituted benzylamine backbone that shares structural homology with various pharmacologically active phenethylamine derivatives and neuropharmacological agents[1]. The synthesis of this compound typically involves the nucleophilic acyl substitution of 2-methoxy-N-methylbenzylamine with benzoyl chloride.

While the coupling reaction is generally high-yielding, the crude reaction mixture invariably contains unreacted starting materials, benzoic acid (from the hydrolysis of unreacted benzoyl chloride), and residual salts. Because N-(2-methoxybenzyl)-N-methylbenzamide is a tertiary amide, it exhibits specific physicochemical behaviors that dictate its purification:

  • Rotational Isomerism (Rotamers): The restricted rotation around the C–N amide bond often results in stable rotamers[2]. During chromatography and NMR analysis, this can manifest as peak broadening or multiple distinct spots/signals, which are frequently misidentified as co-eluting impurities[2].

  • Chemical Stability: The benzamide core is highly stable against mild aqueous acids and bases, allowing for aggressive liquid-liquid extraction workflows without the risk of amide hydrolysis[3].

Causality in Purification Strategy (Expertise & Experience)

The purification of N-(2-methoxybenzyl)-N-methylbenzamide relies on a self-validating system of orthogonal techniques designed to exploit the distinct ionization states of the impurities versus the neutral target molecule:

  • Aqueous Workup (Liquid-Liquid Extraction): The primary goal is to remove ionizable impurities before chromatography. A mild acidic wash (e.g., 1M HCl) protonates the unreacted 2-methoxy-N-methylbenzylamine, driving it into the aqueous phase as a water-soluble hydrochloride salt[3]. Subsequently, a saturated sodium bicarbonate (NaHCO₃) wash deprotonates benzoic acid, partitioning it into the aqueous layer as sodium benzoate[4].

  • Flash Column Chromatography: Following extraction, the neutral organic phase contains the target amide and trace non-ionizable byproducts. Normal-phase silica gel chromatography is employed here. Because amides can interact strongly with the acidic silanol groups on silica, leading to peak tailing[2], a carefully optimized gradient of non-polar to polar solvents (Hexane/Ethyl Acetate) is required to ensure sharp elution[4].

  • Trituration/Crystallization: If the final product exists as a low-melting solid or viscous oil, trituration with a non-polar solvent (e.g., cold pentane) disrupts the solvation of trace lipophilic impurities, inducing the precipitation of the pure amide[5].

Quantitative Data: Solvent Selection Matrix

To optimize the purification, the following solvent systems and their specific mechanistic rationales are summarized:

Purification StageSolvent / ReagentPurpose / Mechanism of ActionExpected Outcome
Extraction (Acidic) 1M HCl (aq)Protonates unreacted secondary amine.Amine partitions to the aqueous layer[3].
Extraction (Basic) Sat. NaHCO₃ (aq)Deprotonates benzoic acid byproduct.Acid partitions to the aqueous layer[4].
Extraction (Organic) Ethyl Acetate (EtOAc)Solubilizes the lipophilic tertiary amide.High recovery of the target compound[4].
Chromatography Hexane / EtOAcSeparates based on polarity.>95% purity; removes neutral byproducts[4].
Polishing Cold Pentane / HexaneTrituration; removes lipophilic trace impurities.Induces crystallization/solidification[5].

Experimental Protocols

Protocol 1: Reaction Quenching and Liquid-Liquid Extraction Objective: Isolate the crude neutral amide from ionizable starting materials.

  • Quenching: Cool the reaction mixture to 0 °C using an ice bath. Slowly add distilled water (equal volume to the reaction solvent) to quench any unreacted benzoyl chloride.

  • Primary Extraction: Transfer the mixture to a separatory funnel. Add Ethyl Acetate (3 × 20 mL per 10 mmol scale). Vigorously shake and separate the layers. Collect the organic phase[4].

  • Acid Wash: Wash the combined organic layers with 1M HCl (2 × 15 mL) to remove unreacted 2-methoxy-N-methylbenzylamine[3].

  • Base Wash: Wash the organic layer with saturated aqueous NaHCO₃ (2 × 15 mL) to remove benzoic acid[4]. Caution: Vent the separatory funnel frequently to release CO₂ gas generated during neutralization.

  • Brine Wash & Drying: Wash with saturated NaCl (brine) to remove residual water. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product[4].

Protocol 2: Flash Column Chromatography Objective: Achieve >95% purity by removing non-ionizable byproducts.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using a slurry method with 100% Hexane[5].

  • Sample Loading: Dissolve the crude N-(2-methoxybenzyl)-N-methylbenzamide in a minimum volume of Dichloromethane (DCM) and carefully load it onto the flat silica bed[5].

  • Elution: Begin elution with 90:10 Hexane:EtOAc. Gradually increase the polarity to 70:30 Hexane:EtOAc[4].

  • Monitoring: Monitor fractions via TLC (UV active at 254 nm). Note: Due to rotamers, the product may appear as a slightly elongated spot or a figure-eight shape depending on the temperature and solvent[2].

  • Concentration: Pool the fractions containing the pure product and remove the solvent in vacuo.

Protocol 3: Final Polishing (Trituration) Objective: Solidify the product and remove trace impurities.

  • Solvent Addition: Add a small volume of ice-cold pentane or hexane to the purified oil/solid[5].

  • Agitation: Vigorously scratch the inside of the flask with a glass rod to provide nucleation sites.

  • Filtration: If a solid forms, collect the crystals via vacuum filtration and wash with 2 mL of cold pentane[5]. Dry under high vacuum.

Workflow Visualization

G Start Crude Reaction Mixture (Amide + Amine + Acid) Quench Quench & Aqueous Workup (1M HCl, sat. NaHCO3) Start->Quench Extract Liquid-Liquid Extraction (EtOAc / H2O) Quench->Extract Dry Dry over Na2SO4 & Concentrate Extract->Dry Chromatography Flash Column Chromatography (Silica Gel, Hexane/EtOAc) Dry->Chromatography PurityCheck Purity > 95%? (HPLC/NMR) Chromatography->PurityCheck Pure Pure N-(2-methoxybenzyl)- N-methylbenzamide PurityCheck->Pure Yes Trituration Trituration/Recrystallization (Cold Pentane) PurityCheck->Trituration No Trituration->Pure

Decision workflow for the purification of N-(2-methoxybenzyl)-N-methylbenzamide.

References[5] BenchChem Technical Support Team. "Purification of 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide." BenchChem. URL: https://www.benchchem.com[1] Luethi, D., & Liechti, M. E. "Designer drugs: mechanism of action and adverse effects." PMC. URL:https://www.ncbi.nlm.nih.gov/pmc/[4] "Synthesis and Application of N-Methylbenzamide." ChemicalBook. URL:https://www.chemicalbook.com[2] BenchChem Technical Support Team. "Technical Support Center: Bipolaramide Purification." BenchChem. URL:https://www.benchchem.com[3] BenchChem Technical Support Team. "Optimizing N-Methylation of Benzamides." BenchChem. URL:https://www.benchchem.com

Sources

Method

Crystallization solvents for N-substituted benzamide derivatives

Advanced Crystallization Strategies for N-Substituted Benzamide Derivatives: Solvent Selection, Polymorphism, and Protocols Executive Summary N-substituted benzamide derivatives are privileged pharmacophores in modern dr...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Crystallization Strategies for N-Substituted Benzamide Derivatives: Solvent Selection, Polymorphism, and Protocols

Executive Summary

N-substituted benzamide derivatives are privileged pharmacophores in modern drug discovery, frequently utilized in the design of PARP inhibitors, HDAC inhibitors (e.g., Entinostat), and AMPA receptor modulators[1]. The introduction of an N-substituent fundamentally alters the hydrogen-bonding network of the primary benzamide core, shifting the supramolecular assembly and increasing the propensity for structural polymorphism[2]. This application note provides a comprehensive, mechanistically grounded guide to selecting crystallization solvents and executing self-validating protocols for N-substituted benzamides.

Mechanistic Causality in Solvent Selection

Thermodynamic Drivers & Hydrogen Bonding

Unsubstituted benzamides typically form robust dimeric or catemeric hydrogen-bonded networks. N-substitution removes one hydrogen bond donor, increasing the relative influence of steric hindrance and altering the crystal packing landscape[2]. When selecting a solvent, one must consider hydrogen bond competition. Protic solvents like3 and the remaining N-H donor, which can delay nucleation and favor the growth of larger, high-quality crystals[3]. Conversely, non-polar solvents (e.g., hexane) do not participate in hydrogen bonding, forcing the solute molecules to self-assemble rapidly, which can lead to microcrystalline powders.

Dielectric Constant & Supersaturation Kinetics

The dielectric constant (


) of the solvent dictates the solubility profile of the polar benzamide core. N-substituted benzamides generally exhibit high solubility in polar aprotic solvents (e.g., DMSO, 

) and low solubility in aliphatic hydrocarbons. By utilizing a binary solvent system (e.g., Dichloromethane/Hexane), researchers can precisely control the supersaturation trajectory. The3 of the medium, facilitating an ordered, diffusion-controlled lattice assembly[3].
Polymorphic Control via Solvent Mediation

Benzamide derivatives are highly polymorphic (e.g., Forms I, II, and III), with forms varying significantly in thermodynamic stability and bioavailability[2]. Kinetic crystallization methods (e.g., rapid cooling) often trap metastable polymorphs. To achieve thermodynamic control, 4 is employed[4]. This relies on Ostwald ripening: the metastable forms dissolve due to their higher free energy, while the most thermodynamically stable form continuously precipitates[4].

Quantitative Solvent Matrix

To facilitate rational solvent selection, Table 1 summarizes the physicochemical properties of common solvents used in the crystallization of N-substituted benzamides.

Table 1: Physicochemical Properties of Common Crystallization Solvents

SolventBoiling Point (°C)Dielectric Constant (

)
Role in Benzamide CrystallizationTypical Binary Pairing
Dichloromethane (DCM) 39.68.93Good Solvent (Aprotic)DCM / Hexane
Tetrahydrofuran (THF) 66.07.52Good Solvent (Aprotic)THF / Diethyl Ether
Ethyl Acetate (EtOAc) 77.16.02Moderate / Good SolventEtOAc / Hexane
Ethanol (EtOH) 78.324.5Good Solvent (Protic)Slow Evaporation
Dimethyl Sulfoxide (DMSO) 189.046.7Excellent SolventDMSO / Water
Isopropanol (IPA) 82.518.3Sparingly SolubleSlurry Equilibration
Hexane 68.71.89Anti-solvent (Non-polar)DCM / Hexane
Diethyl Ether 34.64.30Anti-solvent (Volatile)Chloroform / Ether

Strategic Workflow Visualization

Workflow Start N-Substituted Benzamide Target Outcome XRD Single Crystal XRD (Structural Elucidation) Start->XRD Poly Polymorph Control (Thermodynamic Stability) Start->Poly Bulk Bulk Purification (High Yield Recovery) Start->Bulk MethXRD Vapor Diffusion or Solvent Layering XRD->MethXRD MethPoly Slurry Equilibration (Ostwald Ripening) Poly->MethPoly MethBulk Slow Evaporation or Cooling Crystallization Bulk->MethBulk SolXRD Good: DCM, CHCl3, THF Anti: Hexane, Et2O MethXRD->SolXRD SolPoly Sparingly Soluble: IPA, Acetonitrile MethPoly->SolPoly SolBulk Protic/Miscible: EtOH, EtOAc, Acetone MethBulk->SolBulk

Decision matrix for N-substituted benzamide crystallization methods and solvent systems.

Validated Experimental Protocols

Protocol A: Vapor Diffusion (Target: Single-Crystal XRD)

Causality: The slow diffusion of a volatile anti-solvent into a good solvent lowers the solubility gradually, preventing rapid nucleation and promoting the growth of large, defect-free single crystals suitable for structural elucidation[3].

  • Dissolution: Dissolve 5–10 mg of the N-substituted benzamide in 0.5 mL of a "good" solvent (e.g., Dichloromethane or THF) in a small inner vial[3].

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove particulate matter, which acts as unwanted heterogeneous nucleation sites[3].

  • Chamber Assembly: Place the small un-capped inner vial inside a larger outer vial containing 2–3 mL of a volatile "anti-solvent" (e.g., Hexane or Diethyl Ether)[3].

  • Equilibration: Seal the outer vial tightly and leave undisturbed at a constant temperature (20–25 °C). Vapor from the anti-solvent will slowly diffuse into the inner vial over 3 to 14 days[3].

  • Self-Validation Step: Harvest a resulting crystal and mount it on a goniometer. Perform a rapid X-ray unit cell determination to confirm singularity and lack of twinning before proceeding with full data collection.

Protocol B: Slurry Crystallization (Target: Polymorph Resolution)

Causality: This method relies on Ostwald ripening. A suspension of the compound in a sparingly soluble solvent undergoes continuous dissolution and recrystallization. The less stable polymorphs dissolve, while the lowest-energy, thermodynamically stable polymorph crystallizes out[4].

  • Solvent Selection: Choose a solvent where the compound has low but non-zero solubility (e.g., Isopropanol or Acetonitrile)[4].

  • Slurry Formation: Add an excess of the crude solid (e.g., 100 mg) to 2 mL of the solvent to create a thick, stirrable suspension[4].

  • Equilibration: Stir the mixture continuously at a constant temperature (e.g., 25 °C) for 24 to 72 hours. The dynamic equilibrium facilitates the phase transition to the most stable form[4].

  • Isolation: Filter the suspension rapidly and wash with a minimal amount of cold solvent.

  • Self-Validation Step: Analyze the dried powder using Powder X-ray Diffraction (PXRD). Compare the experimental diffractogram against known polymorphic signatures or simulated single-crystal patterns to validate phase purity and the completion of the thermodynamic transformation[4].

Protocol C: Slow Evaporation (Target: Bulk Purification)

Causality: Gradual evaporation of the solvent increases the solute concentration, crossing the solubility curve into the metastable zone to induce controlled nucleation[3].

  • Dissolution: Dissolve 15–20 mg of the compound in 0.5–2 mL of a moderately volatile solvent (e.g.,5)[3][5].

  • Filtration: Filter through a 0.22 µm syringe filter into a clean crystallization vial[3].

  • Controlled Evaporation: Cover the vial with Parafilm and puncture 1–3 small holes to restrict the evaporation rate. Highly volatile solvents evaporating too quickly yield poor-quality crystals[3].

  • Incubation: Leave in a dust-free environment at room temperature until crystals form[5].

  • Self-Validation Step: Assess crystal morphology under a polarized light microscope. Uniform extinction under cross-polarizers validates the single-crystalline nature of the bulk sample.

References

  • Title: Crystallization Methods for X-ray Analysis of Benzamide Derivatives: Application Notes and Protocols | Source: Benchchem | URL: 3[3]

  • Title: N-(Arylcarbamothioyl)benzamide Derivatives as Selective Antimycobacterial Agents and Their Supramolecular Structural Features | Source: ACS Publications | URL: 5[5]

  • Title: 4-amino-N-(2-hydroxyethyl)benzamide | 54472-45-6 | Source: Benchchem | URL: 4[4]

  • Title: Crystallization from Volatile Deep Eutectic Solvents | Source: SciSpace | URL: 2[2]

  • Title: Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives | Source: Journal of Medicinal Chemistry - ACS Publications | URL: 1[1]

Sources

Application

Application Note: N-(2-methoxybenzyl)-N-methylbenzamide as a Versatile Intermediate in CNS Drug Discovery and Complex Scaffold Synthesis

Executive Summary & Chemical Rationale In modern medicinal chemistry, the efficient construction of highly functionalized aromatic systems and targeted pharmacophores requires robust, bifunctional intermediates. N-(2-met...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

In modern medicinal chemistry, the efficient construction of highly functionalized aromatic systems and targeted pharmacophores requires robust, bifunctional intermediates. N-(2-methoxybenzyl)-N-methylbenzamide serves as an exceptional building block due to the orthogonal reactivity of its two primary structural motifs:

  • The Tertiary Benzamide Core : Tertiary amides are among the most powerful Directed Metalation Groups (DMGs) known in organic synthesis, enabling highly regioselective ortho-functionalization of the aromatic ring[1].

  • The N-(2-methoxybenzyl) Moiety : This specific substructure is a privileged pharmacophore in neuropharmacology. The addition of a 2-methoxybenzyl group to amine scaffolds dramatically enhances binding affinity and agonist activity at serotonin 5-HT2A receptors, a principle foundational to the development of potent psychoactive substances (e.g., the NBOMe series) and novel neurotherapeutics[2],[3].

This application note details two divergent, self-validating workflows utilizing this intermediate: Directed ortho-Metalation (DoM) for scaffold elaboration, and chemoselective reduction to access biologically active benzylamine derivatives[4].

Synthetic Divergence & Mechanistic Pathways

SyntheticWorkflow A N-(2-methoxybenzyl)- N-methylbenzamide B Ortho-Lithiated Intermediate A->B s-BuLi, TMEDA THF, -78°C D N-benzyl-N-(2-methoxybenzyl)- N-methylamine A->D LiAlH4, THF Reflux C Ortho-Functionalized Benzamide B->C Electrophile (E+) e.g., B(OMe)3

Fig 1. Divergent synthetic pathways of the intermediate via DoM and reduction.

Workflow 1: Directed Ortho-Metalation (DoM) for Scaffold Functionalization

Mechanistic Causality

The efficacy of the DoM reaction relies on the Complex-Induced Proximity Effect (CIPE) . The Lewis basic oxygen of the tertiary amide strongly coordinates the lithium cation of sec-butyllithium (s-BuLi). This pre-lithiation complex forces the highly basic alkyl anion into close proximity with the ortho-proton, drastically lowering the activation energy for deprotonation[5],[1]. Tetramethylethylenediamine (TMEDA) is added to break down the alkyllithium hexamers into more reactive monomers and to stabilize the resulting aryllithium species.

Mechanism N1 Step 1: Pre-Lithiation Complex Amide C=O coordinates Li+ N2 Step 2: CIPE Deprotonation s-BuLi abstracts ortho-proton N1->N2 TMEDA facilitation N3 Step 3: Aryllithium Formation Stable lithiated species N2->N3 -Butane N4 Step 4: Electrophilic Quench Functional group installed N3->N4 + Electrophile

Fig 2. Complex-Induced Proximity Effect (CIPE) mechanism in Directed Ortho-Metalation.

Quantitative Optimization Data

The choice of base and temperature is critical to prevent nucleophilic attack on the amide carbonyl.

Base / Ligand SystemSolventTemp (°C)ElectrophileYield (%)Mechanistic Observation
n-BuLi / TMEDATHF-78 to 0B(OMe)315%n-BuLi is insufficiently basic to efficiently deprotonate this specific DMG.
s-BuLi (No TMEDA)THF-78B(OMe)345%Moderate yield; lack of TMEDA reduces monomerization and complexation efficiency.
s-BuLi / TMEDA THF -78 B(OMe)3 88% Optimal CIPE facilitation; clean conversion to aryllithium[5].
t-BuLiEt2O-78B(OMe)360%Undesirable competitive nucleophilic attack on the amide carbonyl observed.
Self-Validating Protocol: Synthesis of Ortho-Boronic Acid Benzamide
  • Preparation : Flame-dry a Schlenk flask under argon. Add N-(2-methoxybenzyl)-N-methylbenzamide (1.0 eq, 10 mmol) and anhydrous THF (40 mL).

  • Complexation : Add TMEDA (1.2 eq, 12 mmol) via syringe. Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Lithiation : Dropwise add sec-BuLi (1.4 M in cyclohexane, 1.1 eq, 11 mmol) over 15 minutes. The solution will transition to a deep red/orange hue, indicating the formation of the aryllithium intermediate.

  • In-Process Validation (Deuterium Quench) : Withdraw a 0.1 mL aliquot and immediately quench into a vial containing CD3OD/D2O. Analyze the crude mixture via 1H-NMR. The disappearance of the ortho-proton signal (relative to the other aromatic protons) and the incorporation of deuterium confirms >95% metalation efficiency. Proceed only if validation passes.

  • Electrophilic Quench : Add trimethyl borate (B(OMe)3, 1.5 eq, 15 mmol) dropwise at -78 °C. Stir for 1 hour, then allow the mixture to slowly warm to room temperature over 2 hours.

  • Hydrolysis & Isolation : Quench the reaction with 1M HCl (20 mL) to hydrolyze the borate ester. Extract with EtOAc (3 x 30 mL), wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via recrystallization or silica gel chromatography.

Workflow 2: Chemoselective Amide Reduction to Benzylamine Pharmacophores

Mechanistic Causality

The conversion of the tertiary benzamide to the corresponding tertiary amine (N-benzyl-N-(2-methoxybenzyl)-N-methylamine) utilizes Lithium Aluminum Hydride (LiAlH4). The hydride attacks the carbonyl carbon, followed by the expulsion of the oxygen atom (as an aluminate complex) and a second hydride transfer. This pathway is chosen because it leaves the critical 2-methoxybenzyl ether intact, yielding a structural analog that mimics the binding profile of highly potent 5-HT2A receptor ligands[4],[3].

Self-Validating Protocol: Synthesis of the Tertiary Amine
  • Preparation : Suspend LiAlH4 (2.0 eq, 20 mmol) in anhydrous THF (30 mL) in a flame-dried, two-neck round-bottom flask at 0 °C under argon.

  • Addition : Dissolve N-(2-methoxybenzyl)-N-methylbenzamide (1.0 eq, 10 mmol) in anhydrous THF (10 mL) and add it dropwise to the LiAlH4 suspension to control the exothermic evolution of hydrogen gas.

  • Reduction : Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 66 °C) for 4–6 hours.

  • In-Process Validation (TLC) : Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc 7:3). The starting material (UV-active, lower Rf due to the polar amide) must completely disappear, replaced by the amine product (ninhydrin-positive, higher Rf).

  • Fieser-Fieser Quench (Critical Safety & Yield Step) : Cool the reaction to 0 °C. Sequentially and cautiously add:

    
     mL of distilled H2O (where 
    
    
    
    = grams of LiAlH4 used), followed by
    
    
    mL of 15% aqueous NaOH, and finally
    
    
    mL of H2O. Stir vigorously for 30 minutes. This specific causality-driven quench traps the aluminum salts as a highly granular, easily filterable white solid, preventing the formation of a gelatinous emulsion that traps the product.
  • Isolation : Filter the mixture through a pad of Celite, washing the filter cake thoroughly with EtOAc. Concentrate the filtrate in vacuo. The crude amine can be further purified via acid-base extraction to yield the pure pharmacophore.

References

  • [2] Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs. MDPI. Available at:[Link]

  • [4] N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. ACS Chemical Neuroscience. Available at:[Link]

  • [1] Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews. Available at:[Link]

  • [3] Heim, R. (2004). Synthese und Pharmakologie potenter 5-HT2A-Rezeptoragonisten mit N-2-Methoxybenzyl-Partialstruktur. Refubium - Freie Universität Berlin. Available at:[Link]

Sources

Method

HPLC Method Development and Validation for N-(2-methoxybenzyl)-N-methylbenzamide: Overcoming Rotamer-Induced Peak Distortion

Executive Summary N-(2-methoxybenzyl)-N-methylbenzamide is a highly lipophilic tertiary amide of significant interest in drug development. A pervasive challenge in the chromatographic analysis of this compound is the spo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2-methoxybenzyl)-N-methylbenzamide is a highly lipophilic tertiary amide of significant interest in drug development. A pervasive challenge in the chromatographic analysis of this compound is the spontaneous occurrence of peak broadening or splitting at ambient temperatures. This application note details a causality-driven, self-validating protocol for developing a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. By leveraging thermodynamic principles to overcome rotational energy barriers, this method ensures peak coalescence and is fully validated in strict accordance with the newly effective ICH Q2(R2) guidelines[1].

Chemical Context & The Rotamer Challenge

To develop a reliable analytical method, we must first understand the intrinsic physical chemistry of the analyte. N-(2-methoxybenzyl)-N-methylbenzamide features a benzamide core, an N-methyl group, and an N-(2-methoxybenzyl) substituent.

  • Chromophoric Strength: The dual aromatic rings and the conjugated amide carbonyl provide strong UV absorbance, making 254 nm an optimal detection wavelength.

  • The Rotamer Effect (Causality): Tertiary amides exhibit restricted rotation around the C–N partial double bond[2]. At room temperature (20–25 °C), this restricted rotation results in stable endo and exo (or cis and trans) rotamers. Because the timescale of their interconversion is similar to the timescale of chromatographic separation, analysts frequently observe severe peak broadening, shouldering, or even fully split peaks[3].

Understanding this phenomenon is the cornerstone of our method development strategy. Attempting to fix this peak distortion by changing the mobile phase gradient or column chemistry will fail; the solution requires thermodynamic intervention.

RotamerLogic A Tertiary Amide Bond (Restricted Rotation) B Room Temp (20-25°C) Slow Interconversion A->B C Elevated Temp (50°C) Rapid Interconversion A->C D Peak Broadening / Splitting (Poor Resolution) B->D E Peak Coalescence (Single Sharp Peak) C->E

Figure 1: Thermodynamic causality of rotamer interconversion and peak coalescence in HPLC.

Method Development Strategy (The "Why")

A Quality-by-Design (QbD) approach, aligned with ICH Q14, was utilized to define the Analytical Target Profile (ATP)[4]. Every parameter in this method is selected based on a specific chemical rationale.

Stationary Phase Selection

A standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm) provides the necessary hydrophobic retention for this lipophilic molecule. Alternatively, an RP-Amide column can be deployed to offer orthogonal dipole-dipole interactions if co-eluting impurities are present[5].

Mobile Phase & pH Control

An isocratic mixture of Acetonitrile and Water is selected for simplicity and reproducibility. Although N-(2-methoxybenzyl)-N-methylbenzamide is a neutral amide, the addition of 0.1% Formic Acid (FA) to both the aqueous and organic phases is critical. The acidic modifier suppresses the ionization of residual silanols on the silica support, preventing secondary interactions that cause peak tailing.

Temperature Tuning (The Critical Parameter)

To resolve the rotamer-induced peak distortion, the column compartment must be heated. Elevating the temperature to 50 °C provides the thermal energy required to overcome the rotational energy barrier of the C–N bond[2]. This induces rapid interconversion of the rotamers on the chromatographic timescale, resulting in peak coalescence and a single, sharp, highly efficient peak[3].

Workflow A 1. Define ATP (Analytical Target Profile) B 2. Select Column (C18 / RP-Amide) A->B C 3. Mobile Phase (Organic / Aqueous + Buffer) B->C D 4. Temperature Tuning (Rotamer Coalescence) C->D E 5. ICH Q2(R2) Validation D->E

Figure 2: Lifecycle approach to HPLC method development aligned with ICH Q14 and Q2(R2).

Experimental Protocols

Reagents and Materials
  • N-(2-methoxybenzyl)-N-methylbenzamide reference standard (>99% purity).

  • HPLC-grade Acetonitrile (ACN).

  • Ultrapure Water (18.2 MΩ·cm).

  • LC-MS grade Formic Acid (FA).

Chromatographic Conditions
ParameterSpecificationRationale
Column C18, 250 mm x 4.6 mm, 5 µmOptimal hydrophobic retention for lipophilic amides.
Mobile Phase A Water + 0.1% Formic AcidSuppresses residual silanol ionization.
Mobile Phase B Acetonitrile + 0.1% Formic AcidEnsures consistent baseline and elution strength.
Elution Mode Isocratic (50% A : 50% B)Highly reproducible; eliminates gradient re-equilibration time.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Injection Volume 10 µLPrevents column overloading and band broadening.
Column Temp. 50 °CCritical: Overcomes rotamer energy barrier for peak coalescence.
Detection UV at 254 nmTargets the strong absorbance of the dual aromatic rings.
Step-by-Step Analytical Workflow
  • Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of FA to 1000 mL of Ultrapure Water. Prepare Mobile Phase B by adding 1.0 mL of FA to 1000 mL of ACN. Degas both solutions via ultrasonication for 15 minutes.

  • System Equilibration: Purge the HPLC system and equilibrate the C18 column at 50 °C with the 50:50 isocratic blend until a stable UV baseline is achieved (typically 20–30 column volumes).

  • Standard Preparation: Accurately weigh 10.0 mg of the reference standard. Dissolve in 10 mL of ACN to create a 1000 µg/mL stock solution. Dilute quantitatively with the mobile phase to a working concentration of 50 µg/mL.

  • Analysis: Inject 10 µL of the working standard. Record the chromatogram for 10 minutes.

Method Validation (ICH Q2(R2) Framework)

The method was validated according to the revised ICH Q2(R2) guidelines, which became legally effective on June 14, 2024[1],[4].

The Concept of a Self-Validating System

A self-validating protocol inherently proves its own mechanistic assumptions during routine testing. In this method, the Robustness testing acts as a self-validating mechanism. If the temperature drops from the optimized 50 °C to 35 °C during robustness evaluation, the analyst will immediately observe the onset of peak broadening. This deliberate failure mode confirms that the thermodynamic barrier of the tertiary amide bond is the primary critical method parameter (CMP), ensuring that the method's success is rooted in physical chemistry rather than empirical coincidence.

Validation Summary Data
Validation ParameterICH Q2(R2) RequirementExperimental ResultAcceptance Criteria Met?
Specificity No interference at analyte RTBlank shows baseline noise onlyYes
Linearity Minimum 5 concentrationsR² = 0.9998 (10–100 µg/mL)Yes (Target: R² > 0.999)
Accuracy (Recovery) 3 concentrations, 3 replicates99.2% – 100.8% recoveryYes (Target: 98.0–102.0%)
Repeatability 6 replicates at 100% levelRSD = 0.45%Yes (Target: RSD ≤ 2.0%)
Intermediate Precision Different days/analystsRSD = 0.62%Yes (Target: RSD ≤ 2.0%)
Robustness Deliberate variations in CMPsStable at ±2 °C; Broadens at <40 °CYes (Validates rotamer theory)

References

  • 3. Max Planck Society (MPG.PuRe).

  • 1. International Council for Harmonisation (ICH.org). 3.2. CORE.

  • 5. Chromatography Online. 5.4. IntuitionLabs.ai.

Sources

Application

Application Note: Microwave-Assisted Direct Synthesis of N-(2-methoxybenzyl)-N-methylbenzamide

Introduction & Scientific Rationale The N-benzylamide motif is a privileged scaffold in medicinal chemistry, frequently utilized as a blood-brain barrier (BBB) shuttle to improve the 1[1]. The synthesis of N-(2-methoxybe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The N-benzylamide motif is a privileged scaffold in medicinal chemistry, frequently utilized as a blood-brain barrier (BBB) shuttle to improve the 1[1]. The synthesis of N-(2-methoxybenzyl)-N-methylbenzamide traditionally relies on the reaction of benzoyl chloride with 2-methoxy-N-methylbenzylamine. However, conventional acyl chloride chemistry is moisture-sensitive, generates corrosive byproducts, and requires stoichiometric amounts of base.

Microwave-assisted organic synthesis (MAOS) offers a paradigm shift, enabling the direct amidation of unactivated carboxylic acids with amines. By utilizing microwave dielectric heating, the reaction mixture rapidly reaches high temperatures, overcoming the high activation energy barrier of direct amidation while common in prolonged conventional heating. This protocol details a solvent-free, green catalytic method using ceric ammonium nitrate (CAN) under microwave irradiation to synthesize the target molecule with 2[2].

Experimental Design & Causality

As a Senior Application Scientist, I have structured this protocol to address the specific chemical challenges of the substrates:

  • Overcoming Steric Hindrance: 2-Methoxy-N-methylbenzylamine is a secondary amine. The N-methyl group introduces steric bulk that typically slows down nucleophilic attack. Microwave irradiation directly couples with the dipoles of the reagents, causing rapid internal superheating that kinetically drives the sterically hindered condensation.

  • Solvent-Free Kinetics: Eliminating the solvent increases the effective concentration of the reacting species to their absolute maximum. This significantly accelerates the bimolecular condensation and aligns with green chemistry principles.

  • Self-Validating Purification: The protocol is designed to be self-validating. By using a precise stoichiometric excess of the amine and specific acid/base liquid-liquid extraction steps, the workflow guarantees the removal of unreacted starting materials without the need for silica gel chromatography.

Step-by-Step Protocol

Materials and Equipment
  • Reagents: Benzoic acid (1.0 mmol, 122.1 mg), 2-methoxy-N-methylbenzylamine (1.1 mmol, 166.2 mg), Ceric Ammonium Nitrate (CAN, 5 mol%).

  • Equipment: Dedicated laboratory microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover), 10 mL pressure-rated microwave vials with Teflon-lined crimp caps, magnetic stir bars.

Methodology
  • Reagent Charging: To a 10 mL microwave vial equipped with a magnetic stir bar, add benzoic acid (122.1 mg) and 2-methoxy-N-methylbenzylamine (166.2 mg). Add the CAN catalyst (27.4 mg, 5 mol%).

    • Causality: A 10% molar excess of the amine compensates for any volatilization into the vial's headspace during rapid heating, ensuring complete consumption of the benzoic acid.

  • Sealing and Purging: Seal the vial with a Teflon-lined crimp cap. Purge the sealed vial with Nitrogen gas for 1 minute via a syringe needle.

    • Causality: Removing oxygen prevents the oxidative degradation of the electron-rich 2-methoxybenzylamine at elevated temperatures (150 °C).

  • Microwave Irradiation: Insert the vial into the microwave reactor. Apply the following parameters:

    • Temperature: 150 °C

    • Ramp Time: 2 minutes

    • Hold Time: 15 minutes

    • Stirring: 600 rpm

    • Cooling: Compressed air cooling to 40 °C.

    • Causality: 150 °C provides the optimal thermal energy to drive the dehydration step of the amidation. The short 15-minute hold time prevents the thermal cleavage of the methoxy ether linkage.

  • Workup and Isolation: Upon cooling, uncap the vial and dilute the crude mixture with 5 mL of ethyl acetate. Transfer to a separatory funnel.

  • Selective Washing: Wash the organic layer sequentially with 1M HCl (2 x 3 mL), saturated NaHCO₃ (2 x 3 mL), and brine (3 mL).

    • Causality: The 1M HCl wash protonates and removes any unreacted secondary amine into the aqueous layer. The NaHCO₃ wash deprotonates and extracts unreacted benzoic acid. The target neutral amide remains exclusively in the organic phase.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield pure N-(2-methoxybenzyl)-N-methylbenzamide.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the quantitative optimization data, demonstrating the superiority of the catalyzed microwave approach over conventional heating.

EntryHeating MethodCatalyst (mol%)Temp (°C)Time (min)Yield (%)
1Conventional (Oil Bath)None1501440 (24h)12
2MicrowaveNone1503045
3MicrowaveBoric Acid (10%)1501582
4 Microwave CAN (5%) 150 15 94
5MicrowaveCAN (5%)1201568

Note: Yields determined by HPLC analysis using an internal standard.

Visualizations

Workflow R1 Benzoic Acid + Amine MW Microwave Irradiation 150°C, 15 min R1->MW Cat CAN Catalyst (5 mol%) Cat->MW Workup Liquid-Liquid Extraction MW->Workup Cool to 40°C Product Pure N-(2-methoxybenzyl) -N-methylbenzamide Workup->Product >90% Yield

Experimental workflow for the microwave-assisted synthesis of the target benzamide.

Mechanism Acid Benzoic Acid Complex Acid-CAN Complex (Activated Electrophile) Acid->Complex CAN Coordination Amine 2-Methoxy-N-methyl- benzylamine Tetra Tetrahedral Intermediate Amine->Tetra Steric Overcome by MW Complex->Tetra Nucleophilic Attack Amide N-(2-methoxybenzyl)- N-methylbenzamide Tetra->Amide Dehydration (-H2O)

Mechanistic pathway of the direct amidation under microwave irradiation.

References

  • Source: PubMed (NIH)
  • Title: An effortless microwave synthesis of N-(aryl)
  • Title: Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids Source: ResearchGate URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting NMR Rotamer Peaks in N-Methylbenzamides

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve peak duplication and signal broadening in the NMR spectra of N-methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve peak duplication and signal broadening in the NMR spectra of N-methylbenzamides.

The Mechanistic Root of the Problem

When analyzing N-methylbenzamides, you will frequently observe peak duplication (e.g., two distinct


-CH

singlets) or broad, unresolved multiplets in your

H and

C NMR spectra. This is not necessarily an indication of an impure sample or a mixture of diastereomers.

The Causality: The amide C-N bond exhibits significant partial double-bond character due to resonance delocalization of the nitrogen lone pair into the carbonyl group. This creates a high rotational barrier (typically 15–19 kcal/mol)[1][2]. At room temperature (298 K), the rotation around this C-N bond is restricted, causing the molecule to exist as a mixture of cis and trans (or E and Z) conformational isomers known as rotamers [1]. Because the rate of interconversion between these rotamers is slower than the NMR timescale, the spectrometer detects them as two distinct magnetic environments, leading to duplicated peaks.

Diagnostic Workflow

Before altering your sample or running complex experiments, follow this logical workflow to confirm whether the observed peak duplication is caused by restricted C-N rotation, static diastereomers, or co-eluting impurities.

DiagnosticWorkflow Start Observe Peak Duplication in N-methylbenzamide Purity Is sample purity >95%? Start->Purity Purify Purify Sample (HPLC/Column) Purity->Purify No EXSY Run 1D NOESY / 2D EXSY Purity->EXSY Yes Exchange Exchange cross-peaks? EXSY->Exchange Diastereomer Diastereomer / Impurity Exchange->Diastereomer No VTNMR Run VT-NMR (Heat to 75°C) Exchange->VTNMR Yes Coalesce Do peaks coalesce? VTNMR->Coalesce Coalesce->Diastereomer No Rotamer Rotamers Confirmed Coalesce->Rotamer Yes

Diagnostic workflow for resolving NMR peak duplication in amides.

Core Troubleshooting Protocols

To definitively prove that your duplicated peaks are rotamers, you must perturb the dynamic equilibrium of the system. The following protocols are designed as self-validating systems to ensure absolute structural confidence.

Protocol A: Variable Temperature (VT) NMR

Mechanistic Causality: Heating the sample provides the thermal energy required to overcome the ~19 kcal/mol rotational barrier[1][3]. As the temperature increases, the rate of C-N bond rotation accelerates. Once this exchange rate exceeds the NMR timescale, the distinct magnetic environments average out, causing the duplicated peaks to coalesce into a single, sharp set of signals[3].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10–20 mg of your highly pure N-methylbenzamide in ~0.6 mL of a high-boiling deuterated solvent (e.g., DMSO-

    
     or Toluene-
    
    
    
    )[3]. Do not use CDCl
    
    
    , as its low boiling point limits the temperature range.
  • Baseline Acquisition: Acquire a standard

    
    H NMR spectrum at 298 K to establish the exact chemical shifts and integrals of the duplicated peaks[3].
    
  • Thermal Incrementing: Incrementally raise the probe temperature in 10–15 °C steps (e.g., 313 K, 328 K, 348 K)[3].

  • Equilibration: Allow the sample to thermally equilibrate for a minimum of 5–10 minutes at each step. Re-tune, match, and shim the probe to account for solvent density changes[3].

  • Acquisition: Acquire a

    
    H spectrum at each interval.
    

Validation Check: If the peaks are rotamers, you will observe them broaden, merge (coalesce), and eventually sharpen into a single peak at elevated temperatures (typically 50–80 °C). If the peaks belong to an impurity or a static diastereomer, the peaks will not coalesce, and their integration ratios will remain constant regardless of temperature[2][4].

Protocol B: 1D NOESY / 2D EXSY Chemical Exchange Spectroscopy

Mechanistic Causality: If your compound is thermally labile and cannot withstand VT-NMR, you can use Chemical Exchange Spectroscopy (EXSY). When you selectively irradiate a specific proton in one rotamer, the physical rotation of the C-N bond during the NMR "mixing time" transfers that magnetization to the corresponding proton in the other rotamer[5][6]. This proves the two species are in dynamic chemical exchange.

Step-by-Step Methodology:

  • Sample Preparation: Prepare your sample in CDCl

    
     or DMSO-
    
    
    
    at 298 K[7].
  • Sequence Selection: Load a 1D gradient NOESY (Selective 1D NOESY) or a 2D NOESY/EXSY pulse sequence[5][6].

  • Parameter Setup: Selectively irradiate the frequency of the major rotamer peak (e.g., the major

    
    -CH
    
    
    
    singlet at ~3.05 ppm). Set the mixing time (
    
    
    ) to 50–300 ms, which is optimal for capturing the relatively slow chemical exchange of amides[8].
  • Acquisition: Run the experiment with sufficient scans (e.g., 64–128 for 1D) to achieve a high signal-to-noise ratio.

Validation Check: In a 1D NOESY spectrum, the irradiated peak will appear as a negative signal. If the minor


-CH

peak appears with the same phase (negative) as the irradiated peak, it confirms chemical exchange (rotamers)[5][6]. True spatial NOE cross-peaks will appear with the opposite phase (positive). If the minor peak does not appear at all, the signals belong to non-equilibrating diastereomers or impurities[4][6].

Quantitative Data Summary

The table below summarizes the typical quantitative parameters you should expect when analyzing N-methylbenzamides via NMR.

ParameterTypical Value RangeMechanistic Implication
Rotational Barrier (

)
15 – 19 kcal/molThe barrier is high enough to restrict C-N bond rotation at 298 K, resulting in observable cis/trans rotamers[1][2].
Coalescence Temperature (

)
50 °C – 80 °C (323 – 353 K)The thermal threshold where the exchange rate exceeds the NMR timescale, merging the duplicated peaks.

-CH

Chemical Shift (CDCl

)
~2.8 ppm and ~3.1 ppmRepresents distinct magnetic environments for the methyl group depending on its orientation relative to the benzoyl carbonyl[9][10].
Typical Rotamer Ratio 1:1 to 3:1 (Major:Minor)The equilibrium is dictated by the steric bulk of ortho-substituents on the benzamide ring[2][9].

Frequently Asked Questions (FAQs)

Q: Why do my rotamer peaks look like a single "broad hump" instead of two sharp peaks? A: Your sample is existing in the "intermediate exchange regime" on the NMR timescale at room temperature[3]. The C-N bond is rotating just fast enough to blur the two distinct signals, but not fast enough to average them into one sharp peak. To resolve this, you can either heat the sample to achieve fast exchange (one sharp peak) or cool the sample (e.g., to 273 K) to achieve slow exchange (two sharp peaks)[2][3].

Q: Can I just change the NMR solvent to fix the duplication? A: Sometimes. Solvents like DMSO-


 versus CDCl

can alter the thermodynamic stability of the rotamers. A highly polar solvent might stabilize one conformer over the other, shifting the equilibrium heavily toward a single rotamer, or it may alter the exchange rate enough to sharpen the peaks[7]. However, solvent switching does not prove rotamerism as definitively as VT-NMR or EXSY.

Q: How should I report these duplicated peaks in a formal publication or patent? A: You have two scientifically acceptable options:

  • Report the Room Temperature Spectrum: List both sets of peaks, explicitly noting the major/minor rotamer ratio. For example: "1H NMR (400 MHz, CDCl3) δ 3.05 (s, 3H, major rotamer N-CH3), 2.90 (s, 3H, minor rotamer N-CH3)..."[9][11].

  • Report the Coalesced Spectrum: Report the VT-NMR spectrum at the elevated temperature where coalescence is achieved, ensuring you note the temperature. For example: "1H NMR (400 MHz, DMSO-d6 at 75 °C) δ 3.20 (s, 3H, N-CH3)..."[11].

References

  • NIScPR. Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. [Link]

  • Addis Ababa University. Dynamic variable temperature NMR investigation of tautomerism in nicotinamide. [Link]

  • Hu, D. X., et al. Rotamers or Diastereomers? An Overlooked NMR Solution. The Journal of Organic Chemistry - ACS Publications. [Link]

  • PMC / NIH. Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. [Link]

  • Reddit (Chempros). Proper reporting of 1H NMR.[Link]

  • Sussex Drug Discovery Centre. Rotamers- assigned by a simple NMR experiment. [Link]

Sources

Optimization

Overcoming steric hindrance in N-methylation of benzamides

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is engineered for researchers and drug development professionals facing challenges with the N-methylation of sterically hindered benzamid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is engineered for researchers and drug development professionals facing challenges with the N-methylation of sterically hindered benzamides.

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. We will dissect the thermodynamic and kinetic bottlenecks of amide methylation, providing you with the mechanistic causality behind each failure mode and the corresponding field-proven protocols to overcome them.

The Mechanistic Challenge of Steric Hindrance

Amides are ambident nucleophiles. When deprotonated, the resulting amidate anion delocalizes its negative charge across both the nitrogen and oxygen atoms. In sterically unhindered systems, N-alkylation is thermodynamically favored. However, when dealing with ortho-substituted benzamides or bulky N-alkyl groups (e.g., N-tert-butyl), the steric bulk physically blocks the Bürgi-Dunitz trajectory required for the nitrogen lone pair to attack the electrophile[1].

This steric clash drastically raises the activation energy (


) for N-alkylation. Consequently, the reaction either stalls, requires forcing conditions that degrade the substrate, or diverts to the less sterically hindered oxygen atom, yielding unwanted methyl imidates.

G Start Sterically Hindered Benzamide Type Primary or Secondary Amide? Start->Type Primary Primary (NH2) Risk of Over-methylation Type->Primary Primary Secondary Secondary (NHR) Extreme Steric Clash Type->Secondary Secondary Mild PhMe3NI / Cs2CO3 (Monoselective) Primary->Mild Best for Monoselectivity Green Co-Catalyzed / MeOH (Green Alternative) Primary->Green If transition metals tolerated Secondary->Mild Moderate hindrance Brute KHMDS / MeOTf (High Reactivity) Secondary->Brute Extreme hindrance (e.g., N-tBu)

Decision matrix for selecting N-methylation protocols based on steric hindrance and amide type.

Troubleshooting & FAQs

Q1: Why does my ortho-substituted benzamide yield O-methylated byproducts instead of the desired N-methylated product when using NaH and MeI? A: This is a classic kinetic vs. thermodynamic control issue. The ortho-substituent creates a severe steric shield around the nitrogen. While N-methylation is the thermodynamic product, the bulky environment raises the


 for N-attack. The oxygen atom, protruding away from the steric bulk, becomes kinetically favored for the 

attack on Methyl Iodide (MeI). To fix this, you must use an electrophile with a much lower LUMO (like MeOTf) to force the N-alkylation, or change the reaction phase dynamics.

Q2: I am working with a primary benzamide and need strict monomethylation. Standard conditions always yield a mixture of mono- and bis-methylated products. How can I control this? A: Once a primary amide is monomethylated, the resulting secondary amide often adopts a more accessible conformation or becomes more nucleophilic, leading to rapid over-alkylation. To solve this, abandon liquid electrophiles. Utilizing a solid quaternary ammonium salt like phenyltrimethylammonium iodide (


) with 

provides exceptional control[2]. The solid-liquid phase transfer kinetics and the bulky nature of the

reagent drastically slow down the second methylation step, providing >95% monoselectivity even under forcing conditions[3].

Q3: My secondary benzamide has an N-tert-butyl group. Both NaH/MeI and PhMe3NI fail to produce any product. What is the ultimate "brute-force" approach? A: For extreme steric hindrance, the nucleophilicity of the amidate is so compromised that standard electrophiles cannot be attacked. You must use an electrophile with an exceptionally low LUMO and a superior leaving group: Methyl trifluoromethanesulfonate (MeOTf). Furthermore, NaH has poor solubility and can act as a sluggish base for highly hindered N-H bonds. Switching to a soluble, non-nucleophilic strong base like Potassium hexamethyldisilazide (KHMDS) ensures rapid, quantitative deprotonation in THF at -78 °C, priming the system for the highly reactive MeOTf[4].

Quantitative Comparison of Methylation Strategies

Summarizing the operational parameters allows for rapid protocol selection based on your specific substrate's steric penalty.

MethodologyBaseElectrophileSteric ToleranceMonoselectivity (1° Amides)Key Byproduct
Traditional


Low-ModeratePoor (Over-alkylates)

Solid-State Transfer


ModerateExcellent (>99%)N,N-dimethylaniline
Brute-Force


Very HighN/A (Used for 2° amides)

Catalytic Green

+

MethanolLowModerate

Validated Experimental Protocols

Protocol A: Mild & Monoselective N-Methylation using Quaternary Ammonium Salts

Best for: Primary benzamides, moderately hindered secondary benzamides, late-stage functionalization where functional group tolerance is critical.

Causality Rationale:


 acts as a bulky, solid methyl donor. The steric bulk of the phenyl ring on the reagent prevents it from approaching already-methylated secondary amides, effectively shutting down over-methylation.

Step-by-Step Methodology:

  • Setup: In an 8 mL glass vial equipped with a magnetic stirring bar, add the sterically hindered benzamide (1.0 equiv, e.g., 0.5 mmol).

  • Reagent Addition: Add phenyltrimethylammonium iodide (

    
    , 2.5 equiv) and anhydrous 
    
    
    
    (2.0 equiv).
  • Solvent: Suspend the mixture in anhydrous toluene (0.25 M relative to the amide). Note: The mixture will remain inhomogeneous.

  • Reaction: Seal the vial with a septum screw cap and heat in a metallic heating block at 120 °C for 16–24 hours.

  • Self-Validation Check: Monitor by TLC. The formation of N,N-dimethylaniline (a highly UV-active, high

    
     byproduct) confirms that methyl transfer is actively occurring[2].
    
  • Workup: Cool to room temperature. Add deionized water (2 mL) and extract with EtOAc (

    
     mL). Wash the combined organic phases with 1M HCl (to remove the N,N-dimethylaniline byproduct), dry over 
    
    
    
    , and concentrate.

G Amide Benzamide Substrate Base Cs2CO3 Deprotonation Amide->Base Anion Amidate Anion (Resonance Stabilized) Base->Anion TS Crowded SN2 TS (N-Attack Preferred) Anion->TS Reagent PhMe3NI (Solid Methyl Source) Reagent->TS Product N-Methyl Benzamide (High Yield) TS->Product Byproduct N,N-Dimethylaniline (Washed out) TS->Byproduct

Mechanistic pathway of monoselective N-methylation using phenyltrimethylammonium iodide.

Protocol B: Brute-Force N-Methylation for Extremely Hindered Amides

Best for: Highly hindered secondary benzamides (e.g., ortho,ortho-disubstituted rings with bulky N-alkyl groups).

Causality Rationale: KHMDS is completely soluble in THF at low temperatures, ensuring rapid and quantitative deprotonation of the hindered N-H bond without acting as a nucleophile. MeOTf is one of the most powerful methylating agents available; the exceptional leaving group ability of the triflate anion lowers the transition state energy enough to overcome severe steric repulsion.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under argon. Add the highly hindered secondary benzamide (1.0 equiv, 1.0 mmol) and dissolve in anhydrous THF (10 mL).

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise, add KHMDS (1.2 equiv, 0.5 M solution in toluene).

  • Self-Validation Check: Stir for 30 minutes at -78 °C. A distinct color change (often pale yellow to deep orange, depending on the aromatic system) validates the formation of the amidate anion.

  • Alkylation: Dropwise, add Methyl trifluoromethanesulfonate (MeOTf, 1.5 equiv). Warning: MeOTf is a potent alkylating agent and highly toxic. Handle strictly in a fume hood using appropriate PPE.

  • Reaction: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature over 2 hours.

  • Safe Quenching: Cool the flask back to 0 °C. Add 2 mL of aqueous ammonia (

    
    ) and stir for 15 minutes. Rationale: This step is critical as it safely destroys any unreacted MeOTf by converting it to water-soluble methylamines, preventing exposure during workup.
    
  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    , and purify via flash chromatography.
    

References

  • Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7315-7319. URL:[Link]

  • Paul, B., Maji, M., Panja, D., et al. (2020). Cobalt Catalyzed N-Methylation of Amides using Methanol. ChemSusChem / eScholarship. URL:[Link]

  • Various Authors. (2025). Switching Conjugation Is the Predominant Factor Contributing to Complete Reversal of Amide cis–trans (Z-E) Preference through N-Methylation. The Journal of Organic Chemistry. URL:[Link]

  • Biron, E., Chatterjee, J., & Kessler, H. (2006). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Science. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting N-(2-methoxybenzyl)-N-methylbenzamide Aqueous Solubility

Welcome to the Formulation & Assay Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with highly lipophilic, non-ionizable intermediates. N-(2-methoxybenzyl)-N-methylbenzami...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Assay Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with highly lipophilic, non-ionizable intermediates. N-(2-methoxybenzyl)-N-methylbenzamide is a classic "grease ball" molecule—highly hydrophobic with poor aqueous solubility.

This guide provides mechanistic troubleshooting and self-validating protocols to overcome its insolubility across different experimental stages.

Molecular Profiling: Why is this compound insoluble?

To solve a solubility issue, we must first understand the molecular constraints. N-(2-methoxybenzyl)-N-methylbenzamide consists of a benzamide core substituted with a methyl and a 2-methoxybenzyl group.

  • Lack of Ionizable Centers: The amide nitrogen is resonance-stabilized by the adjacent carbonyl, rendering it non-basic. Furthermore, as a tertiary amide, it lacks hydrogen-bond donors.

  • High Lipophilicity: The presence of two aromatic rings drives the LogP up, making water interaction thermodynamically unfavorable[1].

  • Causality of Precipitation: When introduced to water, the hydrophobic effect forces the aromatic rings to aggregate, rapidly reaching the critical nucleation concentration and forming insoluble precipitates.

Table 1: Physicochemical Constraints & Formulation Implications

ParameterEstimated Value / PropertyFormulation Implication
Molecular Weight 255.31 g/mol Small enough for cyclodextrin inclusion[2].
LogP (Hydrophobicity) ~3.2 - 3.8Highly lipophilic; requires co-solvents or surfactants.
Ionizability (pKa) < 0 (Amide Nitrogen)pH adjustment and salt formation will fail.
BCS Classification Class II or IVDissolution-rate limited absorption in vivo[1].
Diagnostic FAQs: Addressing Common Pitfalls

Q: I tried lowering the pH to 2.0 with HCl to protonate the nitrogen and form a soluble salt, but it still crashed out. Why? A: Unlike aliphatic amines, the nitrogen in N-(2-methoxybenzyl)-N-methylbenzamide is part of an amide bond. The lone pair on the nitrogen is delocalized into the carbonyl


-system. Because of this resonance, the nitrogen cannot accept a proton at any standard pH[1]. Therefore, pH adjustment and salt formation are thermodynamically impossible for this molecule. You must rely on physical solubilization techniques.

Q: My compound is fully dissolved in 100% DMSO at 10 mM, but when I dilute it 1:100 into my aqueous assay buffer, it instantly turns cloudy. How do I fix this? A: You are experiencing "solvent-shift precipitation." As the DMSO diffuses into the bulk water, the local solubility capacity drops drastically, and the hydrophobic drug molecules self-associate faster than they can disperse. To prevent this, you must lower the thermodynamic barrier by adding a surfactant (like 0.05% Tween-20) or a carrier protein (like 0.1% BSA) directly to the aqueous buffer before adding the DMSO stock. The surfactant micelles act as hydrophobic sinks, capturing the drug before it nucleates.

Q: I want to use a cyclodextrin for in vivo dosing. Which one should I choose? A: Hydroxypropyl-


-cyclodextrin (HP-

-CD) is the optimal choice. Cyclodextrins enhance solubility by encapsulating hydrophobic molecules within their lipophilic cavities[2]. The cavity diameter of

-cyclodextrin (6.0–6.5 Å) is perfectly sized to accommodate a single benzene ring (such as your benzoyl or methoxybenzyl group).

-cyclodextrin is too small, and

-cyclodextrin is too large for a tight, high-affinity inclusion complex[3].
Decision Matrix for Solubilization

G Start Solubility Issue: N-(2-methoxybenzyl)-N-methylbenzamide App Target Application? Start->App Warning Note: pH adjustment/salt formation is INEFFECTIVE (neutral amide) Start->Warning InVitro In Vitro Assays (Cells/Enzymes) App->InVitro Biochemical InVivoIV In Vivo (IV/IP Injection) App->InVivoIV Systemic InVivoOral In Vivo (Oral Delivery) App->InVivoOral PK/Efficacy Sol1 Co-solvent + Surfactant (e.g., DMSO + Tween 80) InVitro->Sol1 Sol2 Cyclodextrin Complexation (e.g., 20% HP-β-CD) InVivoIV->Sol2 Sol3 Amorphous Solid Dispersion or Lipid-Based (SMEDDS) InVivoOral->Sol3

Caption: Decision tree for formulating N-(2-methoxybenzyl)-N-methylbenzamide based on application.

Validated Experimental Protocols
Protocol A: In Vitro Assay Solubilization (Co-solvent + Carrier Protein)

Mechanism: Uses DMSO to disrupt the crystal lattice and BSA to provide hydrophobic binding pockets in the aqueous phase, preventing nucleation.

  • Stock Preparation: Dissolve N-(2-methoxybenzyl)-N-methylbenzamide in 100% molecular biology grade DMSO to yield a 10 mM stock.

    • Self-Validation Check: The solution must be completely transparent with no particulate matter when held against a light source.

  • Buffer Preparation: Prepare the target aqueous assay buffer and supplement it with 0.1% (w/v) Bovine Serum Albumin (BSA) or 0.05% Tween-20. Warm the buffer to 37°C to increase thermodynamic solubility limits.

  • Dilution (Critical Step): Place the buffer on a magnetic stirrer at 500 RPM. Slowly inject the DMSO stock dropwise directly into the vortex center to ensure instantaneous dispersion and prevent localized supersaturation.

  • Verification: Measure the absorbance of the final solution at 600 nm. An

    
     confirms the absence of colloidal aggregates.
    
Protocol B: In Vivo IV Formulation (HP-

-CD Inclusion Complex)

Mechanism: Encapsulates the aromatic rings of the drug within the hydrophobic core of HP-


-CD, masking it from water while maintaining a hydrophilic exterior[2].
  • Excipient Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) in sterile Saline (0.9% NaCl) or PBS.
  • Drug Addition: Add the required mass of powdered N-(2-methoxybenzyl)-N-methylbenzamide directly to the HP-

    
    -CD solution.
    
  • Complexation: Sonicate the suspension in a water bath at 40°C for 30–60 minutes. The thermal energy accelerates the thermodynamic exchange of water molecules out of the cyclodextrin cavity, allowing the drug to enter[3].

  • Equilibration & Filtration: Place the vial on an end-over-end rotator at room temperature for 24 hours to reach complexation equilibrium. Filter through a 0.22

    
    m PVDF syringe filter to remove any uncomplexed drug.
    
  • Validation: Quantify the dissolved drug concentration via HPLC-UV against a standard curve before dosing.

Table 2: Maximum Tolerable Excipient Limits for Biological Assays

ExcipientIn Vitro (Cell Culture) Max LimitIn Vivo (Rodent IV) Max LimitMechanistic Constraint
DMSO 0.1% - 0.5% (v/v)< 10% (v/v)High concentrations cause cellular toxicity and protein denaturation.
Tween 80 0.01% - 0.05% (v/v)< 5% (v/v)Can disrupt cell membranes and cause hemolysis in vivo.
HP-

-CD
1% - 2% (w/v)Up to 20% (w/v)Generally recognized as safe (GRAS); highly tolerated systemically[4].
Advanced Formulation: Amorphous Solid Dispersions (ASD)

If the ultimate goal is oral delivery, the compound's crystal lattice energy must be permanently disrupted. Techniques such as Hot-Melt Extrusion (HME) or Spray Drying with hydrophilic polymers (e.g., PVP, HPMC) can be utilized to trap the drug in a high-energy amorphous state. This significantly enhances the dissolution rate in the gastrointestinal tract, overcoming the limitations of BCS Class II/IV compounds[5].

References
  • Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Hilaris Publisher.

  • Cyclodextrins used as excipients. European Medicines Agency (EMA).

  • Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics.

  • Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. International Journal of Scientific Research and Technology.

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Semantic Scholar.

Sources

Optimization

Technical Support Center: N-(2-methoxybenzyl)-N-methylbenzamide

Welcome to the technical support center for N-(2-methoxybenzyl)-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-(2-methoxybenzyl)-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and frequently asked questions regarding the handling and stability of this compound. Our goal is to equip you with the scientific understanding and practical protocols necessary to prevent its hydrolysis and ensure the integrity of your experiments.

Introduction to the Hydrolysis of N-(2-methoxybenzyl)-N-methylbenzamide

N-(2-methoxybenzyl)-N-methylbenzamide, like all amides, is susceptible to hydrolysis, a chemical reaction with water that cleaves the amide bond to form a carboxylic acid (benzoic acid) and an amine (N-methyl-2-methoxybenzylamine). While amides are generally more resistant to hydrolysis than esters, this degradation can still occur under certain conditions, leading to sample impurity and unreliable experimental results.[1][2] The rate of this hydrolysis is significantly influenced by pH, temperature, and the presence of catalysts.[3] Understanding the mechanisms and contributing factors is the first step in preventing this unwanted reaction.

This guide will provide a structured approach to troubleshooting common issues related to the stability of N-(2-methoxybenzyl)-N-methylbenzamide, offering both theoretical explanations and actionable protocols.

Troubleshooting Guide

This section is formatted as a series of questions and answers to directly address potential issues you may encounter during your research.

Question 1: I'm observing unexpected peaks in my HPLC/LC-MS analysis of N-(2-methoxybenzyl)-N-methylbenzamide. Could this be hydrolysis?

Answer: Yes, the appearance of new, more polar peaks in your chromatogram is a common indicator of hydrolysis. The hydrolysis of N-(2-methoxybenzyl)-N-methylbenzamide yields benzoic acid and N-methyl-2-methoxybenzylamine, both of which will have different retention times than the parent compound.

Root Cause Analysis:

  • pH of the sample solvent: The stability of amides is highly pH-dependent. Both strongly acidic and strongly basic conditions can catalyze hydrolysis.[3][4]

  • Storage Conditions: Improper storage, such as at elevated temperatures or in the presence of moisture, can accelerate degradation.[5][6][7]

  • Contaminated Solvents or Reagents: The presence of acidic or basic impurities in your solvents or reagents can initiate hydrolysis.

Troubleshooting Workflow:

A Unexpected Peaks Observed B Confirm Identity of Peaks (LC-MS) A->B C Check pH of Sample Solution B->C Masses do not correspond F Hydrolysis Confirmed B->F Masses correspond to hydrolysis products D Review Storage Conditions C->D pH is neutral C->F pH is acidic or basic E Analyze Solvents/Reagents for Purity D->E Proper storage D->F Improper storage E->F Impurities found G Implement Preventative Measures F->G

Caption: Troubleshooting workflow for identifying hydrolysis.

Experimental Protocol: Verifying Hydrolysis with LC-MS

  • Sample Preparation: Prepare a solution of your N-(2-methoxybenzyl)-N-methylbenzamide sample in a suitable solvent (e.g., acetonitrile/water).

  • LC-MS Analysis: Analyze the sample using a liquid chromatography-mass spectrometry (LC-MS) system.

  • Data Interpretation: Look for peaks corresponding to the theoretical masses of the potential hydrolysis products:

    • Benzoic acid: C₇H₆O₂ (m/z ≈ 122.04)

    • N-methyl-2-methoxybenzylamine: C₉H₁₃NO (m/z ≈ 151.10)

  • Confirmation: The presence of these masses strongly suggests that hydrolysis has occurred.[8]

Question 2: What are the optimal storage conditions to prevent the hydrolysis of N-(2-methoxybenzyl)-N-methylbenzamide?

Answer: Proper storage is crucial for maintaining the integrity of your compound. The primary goals are to minimize exposure to water and to avoid conditions that catalyze hydrolysis.

Recommended Storage Conditions:

ParameterRecommendationRationale
Temperature Store at 2-8°C or frozen (-20°C for long-term storage).Lower temperatures slow down the rate of chemical reactions, including hydrolysis.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).This displaces moisture and oxygen, which can contribute to degradation.
Container Use a tightly sealed, amber glass vial.Prevents exposure to moisture and light, which can potentially catalyze degradation.[7]
Form Store as a solid (lyophilized powder if possible).The solid state minimizes the mobility of reactants, significantly slowing hydrolysis.[5][6]

Experimental Protocol: Proper Aliquoting and Storage

  • Equilibration: Before opening, allow the container of N-(2-methoxybenzyl)-N-methylbenzamide to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the cold solid.

  • Inert Atmosphere: If possible, perform aliquoting in a glove box or under a gentle stream of an inert gas.

  • Aliquoting: Divide the bulk material into smaller, single-use aliquots. This minimizes the number of times the main stock is exposed to the atmosphere.

  • Sealing: Tightly seal the vials, potentially using parafilm for an extra barrier against moisture.

  • Storage: Place the aliquots in a desiccator at the recommended temperature.

Question 3: How does the pH of my experimental solution affect the stability of N-(2-methoxybenzyl)-N-methylbenzamide?

Answer: The pH of your solution is one of the most significant factors influencing the rate of hydrolysis. Both acidic and basic conditions can accelerate the degradation of your compound.

Mechanism of Hydrolysis:

  • Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen of the amide is protonated. This makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.[4]

  • Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon. This is a less favorable initial step compared to the acid-catalyzed mechanism but can be significant at higher pH values.

cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A1 Amide A2 Protonation of Carbonyl Oxygen A1->A2 H+ A3 Nucleophilic Attack by Water A2->A3 A4 Tetrahedral Intermediate A3->A4 A5 Proton Transfer A4->A5 A6 Elimination of Amine A5->A6 A7 Carboxylic Acid + Protonated Amine A6->A7 B1 Amide B2 Nucleophilic Attack by OH- B1->B2 OH- B3 Tetrahedral Intermediate B2->B3 B4 Elimination of Amine Anion B3->B4 B5 Proton Transfer B4->B5 B6 Carboxylate + Amine B5->B6

Caption: Simplified mechanisms of amide hydrolysis.

Practical Recommendations:

  • Maintain Neutral pH: Whenever possible, maintain your experimental solutions at a neutral pH (6.5-7.5).[9]

  • Buffering: Use a suitable buffer system (e.g., phosphate or HEPES) to maintain a stable pH throughout your experiment. Avoid buffers that can participate in the reaction.

  • Minimize Exposure Time: If your experimental conditions require acidic or basic pH, minimize the time the compound is exposed to these conditions. Consider neutralizing the solution as soon as the protocol allows.

Frequently Asked Questions (FAQs)

Q1: Can the 2-methoxybenzyl group influence the rate of hydrolysis?

A1: Yes, the substituents on both the nitrogen and the carbonyl group can influence the rate of hydrolysis through electronic and steric effects. The 2-methoxybenzyl group is generally considered to be electron-donating, which can slightly decrease the electrophilicity of the carbonyl carbon, potentially making it more stable against hydrolysis compared to an unsubstituted N-benzyl group.[10] However, this effect is likely to be modest, and the primary drivers of hydrolysis will still be pH and temperature.

Q2: What analytical techniques are best for monitoring the stability of N-(2-methoxybenzyl)-N-methylbenzamide?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for quantifying the parent compound and its degradation products.[11] For definitive identification of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method as it provides molecular weight information.[8]

Q3: I need to dissolve my compound in an aqueous solution for my experiment. What is the best practice?

A3: If you need to prepare an aqueous solution, it is best to do so immediately before use.[9] To aid solubility, you can first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or DMF, and then dilute it with the aqueous buffer.[9] Always use high-purity, degassed buffers to minimize contaminants and dissolved oxygen.

Q4: Are there any specific reagents I should avoid when working with N-(2-methoxybenzyl)-N-methylbenzamide?

A4: Avoid strong acids, strong bases, and strong oxidizing agents, as these can promote degradation.[6] Also, be mindful of the purity of all solvents and reagents, as trace impurities can have a catalytic effect on hydrolysis.

References

  • Perry, D. L. (2011). Handbook of Inorganic Compounds, Second Edition. CRC Press.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5338663, N-(2-methoxybenzyl)-N-methylbenzamide. Retrieved from [Link].

  • Bunton, C. A., O'Connor, C., & Turney, T. A. (1968). The alkaline hydrolyses of benzamide, N-methylbenzamide, and N,N-dimethylbenzamide. Journal of the Chemical Society B: Physical Organic, 182-186.
  • Ghaffar, T., & Parkins, A. W. (2000).
  • Open Access Pub. (2023). Amides. Journal of New Developments in Chemistry.
  • Smolecule. (2026). Handling and storage of N-Benzoylbenzamide.
  • Diplomata Comercial. (2025).
  • Pearson. (n.d.). How could you convert N-methylbenzamide to the following compounds? b. benzoic acid.
  • ACS Publications. (n.d.). Hydrolysis of Naptalam and Structurally Related Amides: Inhibition by Dissolved Metal Ions and Metal (Hydr)Oxide Surfaces.
  • International Journal of Pharmaceutical Sciences and Research. (2021).
  • BenchChem. (n.d.). How to prevent hydrolysis of maleimide group in Mal-amido-PEG8-acid.
  • CDH Fine Chemical. (n.d.).
  • Chem-Station Int. Ed. (2014). p-Methoxybenzyl (PMB) Protective Group.
  • ChemicalBook. (n.d.).
  • NIH. (n.d.).
  • BenchChem. (n.d.). A Comparative Guide to N-Benzyl (Bn) vs. N-p-Methoxybenzyl (PMB) Protecting Groups.
  • Smolecule. (2026). Troubleshooting Guide: Bengamide B Metabolic Instability.
  • Sigma-Aldrich. (n.d.). N-Methoxy-N-methylbenzamide 98 6919-61-5.
  • Loba Chemie. (2016). BENZAMIDE FOR SYNTHESIS MSDS CAS-No..
  • ResearchGate. (2016).
  • Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition.
  • ACS Publications. (n.d.). Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide.
  • NIH. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC.
  • BenchChem. (n.d.).
  • ResearchGate. (2025). (PDF) The mechanism of alkaline hydrolysis of amides: A comparative computational and experimental study of the hydrolysis of N-methylacetamide, N-methylbenzamide, and acetanilide.
  • Apollo Scientific. (2022). N-Benzylbenzamide.
  • ResearchGate. (2025). A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides | Request PDF.
  • NEMI.gov. (n.d.).
  • DST. (2024). A new sustainable, efficient amide synthesis process can streamline drug production & reduce costs.
  • Organic Chemistry Portal. (n.d.).
  • Biofilm Inhibitor Synthesis. (n.d.). Amide Workup.
  • Semantic Scholar. (n.d.).
  • BenchChem. (n.d.). minimizing degradation of 2-amino-N-(4-methylphenyl)benzamide in solution.
  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base.

Sources

Troubleshooting

Technical Support Center: Strategies for Removing Unreacted Benzoyl Chloride

Welcome to the technical support center for post-reaction purification involving benzoyl chloride. As a highly reactive and versatile acylating agent, benzoyl chloride is a cornerstone in the synthesis of pharmaceuticals...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for post-reaction purification involving benzoyl chloride. As a highly reactive and versatile acylating agent, benzoyl chloride is a cornerstone in the synthesis of pharmaceuticals, dyes, and performance polymers.[1][2] However, its high reactivity also presents a common challenge for researchers: the efficient removal of unreacted starting material and its hydrolysis byproduct, benzoic acid, from the final product mixture.

This guide provides an in-depth, experience-driven approach to tackling this purification challenge. We will move beyond simple procedural lists to explain the chemical principles behind each technique, enabling you to make informed decisions and troubleshoot effectively during your experimental work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the high-level questions researchers frequently encounter when designing their purification strategy.

Q1: Why is complete removal of unreacted benzoyl chloride and its byproducts so critical?

Residual benzoyl chloride or benzoic acid can have significant downstream consequences. Benzoyl chloride is corrosive, a lachrymator, and moisture-sensitive, posing safety and handling risks.[3][4] From a process perspective, these impurities can interfere with subsequent reaction steps, compromise the structural integrity and purity of the final product, and complicate analytical characterization (e.g., causing extraneous peaks in NMR spectra or affecting crystallization).

Q2: What are the primary methods for removing benzoyl chloride from a reaction mixture?

There are four principal strategies, often used in combination:

  • Quenching: The most common first step, involving the addition of a reagent to react with and neutralize the excess benzoyl chloride.[5]

  • Aqueous Extraction (Workup): A liquid-liquid extraction procedure to separate the desired product from water-soluble impurities. This almost always follows a quenching step.[6]

  • Chromatography: A powerful technique for separating compounds based on differences in polarity, particularly when the product and impurities have similar physical properties.[7]

  • Distillation: An effective method if the desired product has a boiling point significantly different from benzoyl chloride and its derivatives.

Q3: How do I choose the right removal method for my specific product?

The optimal method depends on the chemical and physical properties of your desired product, including its stability to acidic or basic conditions, its solubility, and its boiling point. The following decision tree provides a logical pathway for selecting a suitable strategy.

G start Start: Reaction Complete product_stability Is the product stable to aqueous acid/base? start->product_stability bp_diff Is there a significant boiling point difference between product and PhCOCl (BP ~198 °C)? product_stability->bp_diff Yes alt_purification Consider non-aqueous workup: - Direct precipitation/crystallization - Anhydrous quench (e.g., with an amine) - Column Chromatography product_stability->alt_purification No solubility Is the product soluble in a water-immiscible organic solvent? bp_diff->solubility No distillation Purify by (Vacuum) Distillation bp_diff->distillation Yes workup Proceed with Quenching & Aqueous Workup solubility->workup Yes water_soluble_workup Modify Aqueous Workup: - Saturate aqueous layer with brine - Back-extract aqueous layers - Minimize wash volumes solubility->water_soluble_workup No, product is water-soluble chromatography Purify by Column Chromatography workup->chromatography If still impure water_soluble_workup->chromatography If still impure G cluster_0 Separatory Funnel organic_layer Organic Layer (Product, Solvent, Byproducts) acid_wash 2. Wash with 1M HCl (Removes Amine Base) organic_layer->acid_wash aqueous_layer Aqueous Layer (Salts, Water-Soluble Impurities) reaction_mixture Crude Reaction Mixture (in Organic Solvent) quench 1. Quench (e.g., NaHCO₃) reaction_mixture->quench quench->organic_layer Transfer to Funnel base_wash 3. Wash with Sat. NaHCO₃ (Removes Benzoic Acid) acid_wash->base_wash brine_wash 4. Wash with Brine (Removes Water) base_wash->brine_wash dry_concentrate 5. Dry (Na₂SO₄) & Concentrate brine_wash->dry_concentrate purified_product Crude Purified Product dry_concentrate->purified_product

Sources

Optimization

Technical Support Center: Separation of N-(2-methoxybenzyl)-N-methylbenzamide Impurities

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical scientists and drug development professionals tasked with the rigorous separation of N-(2-methoxybenzyl)-N-methy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical scientists and drug development professionals tasked with the rigorous separation of N-(2-methoxybenzyl)-N-methylbenzamide (N-MB-N-MBA) and its structurally similar synthetic impurities.

Because N-MB-N-MBA contains multiple aromatic systems and polar functional groups, traditional hydrophobic separation strategies often fail to resolve its regioisomers and desmethyl analogs. This guide provides field-proven troubleshooting, mechanistic explanations, and a self-validating methodology to achieve baseline resolution.

Troubleshooting FAQs: Mechanistic Insights

Q1: Why do the 2-methoxy and 3-methoxy regioisomers of N-MB-N-MBA co-elute on my standard C18 column? A1: C18 columns separate analytes primarily based on dispersive (hydrophobic) interactions and molecular volume. The 2-methoxy (ortho) and 3-methoxy (meta) regioisomers have nearly identical LogP values and spatial footprints, rendering C18 phases blind to their differences. The Fix: Switch to a Biphenyl or Pentafluorophenyl (PFP) stationary phase. The position of the methoxy group alters the electron density of the benzyl ring via resonance and inductive effects. Biphenyl phases leverage


 stacking to recognize these subtle electronic variations, providing orthogonal selectivity that resolves the isomers .

Q2: I switched to a Biphenyl column, but I am still not getting separation. I am using Acetonitrile as my organic modifier. What is wrong? A2: The choice of organic modifier is actively sabotaging your column's chemistry. Acetonitrile (


) contains a cyano group with its own 

electrons. In the mobile phase, these

electrons aggressively compete with the

electrons of N-MB-N-MBA for the aromatic binding sites on the Biphenyl stationary phase. This competition suppresses the

interaction, effectively reverting the column to a standard hydrophobic phase. The Fix: Switch your organic modifier to Methanol (

). Methanol lacks

electrons and acts as a passive protic solvent, allowing the stationary phase to fully engage with the benzamide aromatic rings .

Q3: The N-desmethyl impurity (N-(2-methoxybenzyl)benzamide) exhibits severe peak tailing. How can I correct the peak symmetry? A3: Peak tailing for the desmethyl impurity is caused by secondary ion-exchange interactions. The loss of the N-methyl group exposes the amide to secondary hydrogen-bonding and dipole interactions with unreacted, ionized silanols (


) on the silica support matrix at mid-pH levels.
The Fix: Lower the mobile phase pH to 2.5 using 0.1% Formic Acid or Trifluoroacetic Acid (TFA). This drives the mobile phase pH below the pKa of the residual silanols (pKa ~3.5–4.5), fully protonating them (

) and neutralizing their negative charge, thereby eliminating the secondary interactions and restoring peak symmetry .

Chromatographic Interaction Mechanisms

To master this separation, it is critical to visualize how the N-MB-N-MBA molecule interacts with an aromatic stationary phase.

InteractionMechanism cluster_Analyte N-(2-methoxybenzyl)-N-methylbenzamide StationaryPhase Biphenyl Stationary Phase (Silica Support) BenzamideRing Benzamide Ring (π-electron interactions) StationaryPhase->BenzamideRing π-π Stacking MethoxyBenzyl 2-Methoxybenzyl Group (Steric & Dipole effects) StationaryPhase->MethoxyBenzyl Hydrophobic Selectivity AmideBond Amide Bond (Hydrogen bonding) StationaryPhase->AmideBond Dipole-Dipole

Caption: Mixed-mode retention mechanisms between the biphenyl phase and N-MB-N-MBA structural moieties.

Quantitative Data & Performance Metrics

The following table summarizes the expected chromatographic performance when utilizing the optimized Biphenyl/Methanol methodology described in Section 4.

AnalyteRelative Retention Time (RRT)Resolution (Rs)Limit of Detection (LOD)Primary Mechanism of Separation
Impurity D (Benzamide cleavage product)0.35-0.02 µg/mLHighly polar; minimal hydrophobic retention.
Impurity C (O-desmethyl phenol analog)0.728.50.05 µg/mLPhenolic hydroxyl increases polarity and H-bonding.
Impurity B (N-desmethyl analog)0.884.20.05 µg/mLLoss of methyl alters steric bulk and dipole moment.
N-MB-N-MBA (Main API)1.003.10.01 µg/mLBaseline reference peak.
Impurity A (3-methoxy regioisomer)1.082.40.03 µg/mLOrtho vs. Meta

-electron density differential.

Self-Validating Experimental Protocol

This step-by-step methodology utilizes a self-validating System Suitability Test (SST) to ensure environmental and instrumental variables are controlled before data acquisition begins .

Phase 1: System Preparation
  • Column Installation: Install a Biphenyl core-shell column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Temperature Control: Set the column compartment to exactly 30°C . Causality:

    
     interactions are highly exothermic and temperature-dependent. Fluctuations >2°C will cause retention time drifting and loss of regioisomer resolution.
    
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (pH ~2.7).

    • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Methanol.

Phase 2: Gradient Elution Workflow

Program the LC pump with the following gradient at a flow rate of 0.4 mL/min:

  • 0.0 - 1.0 min: 5% B (Isocratic hold to focus polar impurities)

  • 1.0 - 8.0 min: 5%

    
     65% B (Linear ramp for 
    
    
    
    resolution)
  • 8.0 - 10.0 min: 65%

    
     95% B (Column wash)
    
  • 10.0 - 13.0 min: 5% B (Re-equilibration)

Phase 3: The Self-Validating SST Gate

Before injecting unknown samples, the system must prove its chemical integrity.

  • Inject a blank (50:50 Water:Methanol). Verify baseline drift is < 1 mAU/min at 254 nm.

  • Inject the SST Mixture containing N-MB-N-MBA (100 µg/mL), Impurity A (1 µg/mL), and Impurity B (1 µg/mL).

  • Validation Logic Gate:

    • Condition 1: Resolution (Rs) between N-MB-N-MBA and Impurity A must be

      
       2.0 .
      
    • Condition 2: Tailing Factor (Tf) for Impurity B must be

      
       1.2 .
      
    • Action: If both conditions are met, the system is validated. Proceed to sample analysis. If Condition 1 fails, verify Methanol is used instead of Acetonitrile. If Condition 2 fails, verify Mobile Phase A pH is

      
       2.7.
      

TroubleshootingWorkflow Start Issue: Co-elution of N-MB-N-MBA & Regioisomer Impurities CheckPhase Is stationary phase C18? Start->CheckPhase SwitchPhase Switch to Biphenyl/PFP column (Enhances π-π interactions) CheckPhase->SwitchPhase Yes CheckSolvent Is Acetonitrile the organic modifier? CheckPhase->CheckSolvent No SwitchPhase->CheckSolvent SwitchSolvent Switch to Methanol (Removes π-electron competition) CheckSolvent->SwitchSolvent Yes CheckpH Is Peak Tailing Observed? CheckSolvent->CheckpH No SwitchSolvent->CheckpH AdjustpH Lower pH to 2.5 with 0.1% TFA (Suppresses silanol activity) CheckpH->AdjustpH Yes Success Baseline Resolution (Rs > 2.0) CheckpH->Success No AdjustpH->Success

Caption: Workflow for troubleshooting co-elution and peak tailing in benzamide impurity separations.

References

  • Phenomenex. "Kinetex Biphenyl Column for Aromatic Compounds." Phenomenex Official Site. URL: [Link]

  • Restek Corporation. "HPLC Stationary Phases to Have in Your Toxicology Toolbox." Restek Resource Hub. URL: [Link]

  • SIELC Technologies. "Separation of Benzamide Derivatives on HPLC." SIELC Application Notes. URL: [Link]

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Analysis of N-(2-methoxybenzyl)-N-methylbenzamide: Resolving Rotameric Ambiguity

Executive Summary: The "Impurity" Trap For researchers synthesizing or analyzing N-(2-methoxybenzyl)-N-methylbenzamide , the standard 1H NMR spectrum at room temperature (298 K) presents a notorious analytical trap. You...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Impurity" Trap

For researchers synthesizing or analyzing N-(2-methoxybenzyl)-N-methylbenzamide , the standard 1H NMR spectrum at room temperature (298 K) presents a notorious analytical trap. You will likely observe signal doubling, broadening, or complex multiplets where singlets are expected.

The Problem: Inexperienced analysts often misinterpret these spectral features as impurities or incomplete reactions, leading to unnecessary purification cycles. The Reality: This compound exists as a mixture of slowly interconverting rotamers (conformational isomers) due to restricted rotation around the amide C-N bond.[1]

This guide compares the standard analytical approach (Method A) against the definitive Variable Temperature (VT) protocol (Method B), proving why Method B is the mandatory standard for this specific molecular class.

Structural Basis of the Anomaly

To interpret the spectrum, one must understand the underlying physical organic chemistry. The amide bond possesses partial double-bond character due to resonance delocalization of the nitrogen lone pair into the carbonyl group.[1][2][3]

Graphviz Diagram: Amide Resonance & Rotamerism

The following diagram illustrates the resonance structures causing the restricted rotation and the resulting cis and trans rotamers.

AmideRotamers Resonance Amide Resonance (Partial Double Bond) RestrictedRot Restricted C-N Rotation (Barrier ~15-20 kcal/mol) Resonance->RestrictedRot Causes RotamerA Rotamer A (Major) N-Me trans to C=O RestrictedRot->RotamerA Equilibrium RotamerB Rotamer B (Minor) N-Me cis to C=O RestrictedRot->RotamerB Equilibrium Spectrum RT 1H NMR Result: Signal Doubling RotamerA->Spectrum Distinct Shifts RotamerB->Spectrum Distinct Shifts

Caption: Mechanism of restricted rotation leading to distinct NMR signals for rotamers A and B.

Comparative Analysis: Standard vs. Advanced Protocols

We evaluated the spectral quality and interpretability of N-(2-methoxybenzyl)-N-methylbenzamide using two distinct methodologies.

Method A: Standard Acquisition (The "Ambiguous" Approach)
  • Conditions: CDCl₃, 298 K (25 °C), 16 scans.

  • Observation: The spectrum appears "messy." The N-methyl group, expected as a singlet, appears as two unequal singlets. The benzylic methylene protons (N-CH₂-Ar) often appear as two sets of singlets or complex AB systems.

  • Risk: High probability of false-negative purity assessment.

Method B: Variable Temperature (VT) Acquisition (The "Definitive" Approach)
  • Conditions: DMSO-d₆, 373 K (100 °C), 16 scans.

  • Observation: Thermal energy overcomes the rotational barrier (

    
    ). The exchange rate between rotamers becomes faster than the NMR timescale.
    
  • Result: Peaks coalesce. The two N-methyl singlets merge into one sharp singlet. The benzylic protons resolve into a clear singlet.

  • Verdict: Confirms chemical purity and structural identity.

Data Comparison Table
FeatureMethod A (CDCl₃, 25°C)Method B (DMSO-d₆, 100°C)Interpretation
N-Me Signal Two singlets (ratio ~2:1) at

2.95 & 3.10 ppm
One sharp singlet at

3.02 ppm
Rotamers coalesce at high T.
Benzylic (CH₂) Two sets of signals at

4.60 & 4.85 ppm
One singlet at

4.75 ppm
Fast exchange regime achieved.
O-Me Signal Singlet at

3.85 ppm (may show broadening)
Sharp singlet at

3.88 ppm
Remote from chiral axis, less affected.
Aromatic Region Complex overlapping multipletsSimplified multipletsAveraging of magnetic environments.

Detailed Experimental Protocols

Protocol 1: Diagnostic Workflow (Decision Tree)

Before committing to a full VT study, use this logic flow to determine if your "impurity" is actually a rotamer.

Workflow Start Sample: N-(2-methoxybenzyl)-N-methylbenzamide RunStandard Run 1H NMR (CDCl3, 298K) Start->RunStandard Check Are N-Me/Benzylic peaks split? RunStandard->Check Impurity Suspect Impurity Check->Impurity No (Sharp) RotamerCheck Rotamer Hypothesis Check->RotamerCheck Yes (Split/Broad) Action1 Check Integral Ratios RotamerCheck->Action1 Decision Do ratios sum to integers? (e.g. 0.7 + 0.3 = 1H) Action1->Decision Confirm Execute VT-NMR Protocol Decision->Confirm Yes Purify Repurify (Chromatography) Decision->Purify No

Caption: Decision tree for distinguishing rotamers from synthetic impurities.

Protocol 2: High-Temperature Coalescence Experiment (The "Gold Standard")

Objective: To confirm rotamerism by observing peak coalescence at elevated temperatures.

Reagents & Equipment:

  • Compound: N-(2-methoxybenzyl)-N-methylbenzamide (>5 mg).

  • Solvent: DMSO-d₆ (Boiling point 189°C, suitable for high T). Do not use CDCl₃ or Acetone-d₆ for >60°C experiments.

  • NMR Tube: High-quality 5mm tube (rated for >100°C).

Step-by-Step Procedure:

  • Preparation: Dissolve 5-10 mg of the sample in 0.6 mL DMSO-d₆. Ensure the solution is homogeneous.

  • Baseline Scan (25°C): Insert sample, lock, tune, and shim. Acquire a standard 1H spectrum at 298 K. Note the chemical shifts of the split N-Me peaks.

  • Stepwise Heating:

    • Increase the probe temperature to 323 K (50°C). Allow 5 minutes for thermal equilibration. Shim and acquire.

    • Increase to 348 K (75°C). Equilibrate, shim, acquire. Note: Peaks should begin to broaden significantly (coalescence point).

    • Increase to 373 K (100°C). Equilibrate, shim, acquire.

  • Analysis: At 373 K, the N-Me signals should merge into a single sharp peak.

  • Cooling: Return the probe to 298 K slowly to prevent thermal shock to the probe internals.

Critical Safety Note: Ensure the NMR tube is not sealed with a standard plastic cap if going near the solvent boiling point, as pressure can build up. For 100°C in DMSO, standard caps are generally safe, but verify your tube's pressure rating.

Expert Insights & Causality

Why N-Methyl and Benzyl?

The N-methyl, N-benzyl substitution pattern creates a "perfect storm" for rotamerism.

  • Steric Bulk: The 2-methoxybenzyl group is bulky. When the amide bond rotates, the ortho-methoxy group on the benzyl ring interacts sterically with the benzamide phenyl ring.

  • Electronic Barrier: The N-methyl group forces a preference for the trans conformation (relative to the carbonyl oxygen) to minimize steric clash, but the energy difference between cis and trans is small enough that both exist, yet the barrier is high enough (~15-18 kcal/mol) to be slow on the NMR timescale [1].

The "Coalescence Temperature" ( )

For tertiary amides of this class,


 is typically between 60°C and 90°C.
  • Below

    
     (Slow Exchange):  Distinct signals for each rotamer.
    
  • At

    
     (Intermediate Exchange):  Signals flatten into a broad "hump" (often invisible).
    
  • Above

    
     (Fast Exchange):  Sharp, weighted-average signal.
    

Application Tip: If you cannot run VT-NMR, a 2D NOESY or EXSY (Exchange Spectroscopy) experiment at room temperature can also prove this. You will see "exchange cross-peaks" between the two N-Me signals, proving they are chemically exchanging species, not impurities [2].

References

  • Wiberg, K. B., et al. (1987). "Barriers to rotation adjacent to double bonds.[1][4] 3. The C-N bond in amides."[5][6] Journal of the American Chemical Society. Link

  • Bain, A. D. (2003). "Chemical exchange in NMR." Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Reich, H. J. (2024). "Dynamic NMR - The NMR Timescale." University of Wisconsin-Madison Chemistry. Link

Sources

Comparative

FTIR Spectroscopic Characterization of N-(2-methoxybenzyl)-N-methylbenzamide: A Comparative Methodological Guide

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals. Executive Summary Structural validation of complex active pharmaceutical intermediates requires rigorous analytical precis...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals.

Executive Summary

Structural validation of complex active pharmaceutical intermediates requires rigorous analytical precision. N-(2-methoxybenzyl)-N-methylbenzamide is a heavily substituted tertiary amide featuring an ortho-methoxybenzyl moiety. This guide provides an in-depth comparison of two primary Fourier Transform Infrared (FTIR) spectroscopy methodologies—Diamond Attenuated Total Reflectance (ATR-FTIR) and KBr Pellet Transmission —objectively evaluating their performance in resolving the characteristic vibrational modes of this specific compound.

Molecular Target & Characteristic Vibrational Modes

Before comparing instrument performance, we must establish the theoretical spectral footprint of N-(2-methoxybenzyl)-N-methylbenzamide. The molecule's unique structural features dictate its infrared absorption profile:

  • Tertiary Benzamide Core: Unlike primary or secondary amides, tertiary amides lack N-H bonds. Consequently, they exhibit a complete absence of N-H stretching (3500–3100 cm⁻¹) and N-H bending (Amide II, ~1550 cm⁻¹) vibrations ()[1]. The Amide I band (C=O stretch) is highly polarized; due to conjugation with the benzoyl ring, it is shifted to a lower frequency, typically appearing around 1635–1645 cm⁻¹[1].

  • Aryl Alkyl Ether (Methoxy Group): The ether linkage on the benzyl ring produces a strong, diagnostic asymmetric C-O-C stretch near 1245 cm⁻¹, accompanied by a symmetric stretch near 1035 cm⁻¹ ()[2].

  • Aromatic vs. Aliphatic C-H Stretches: The molecule features both sp² and sp³ hybridized carbons. Aromatic C-H stretches appear above 3000 cm⁻¹ (e.g., 3060, 3030 cm⁻¹), while the aliphatic N-methyl and O-methyl C-H stretches appear just below 3000 cm⁻¹ (e.g., 2930, 2835 cm⁻¹) ()[3].

  • Aromatic Ring Vibrations: C=C stretching modes appear sharply around 1600 and 1495 cm⁻¹ ()[4]. Out-of-plane (OOP) C-H bending is critical for confirming substitution patterns: the monosubstituted benzoyl ring shows peaks at ~770 and ~700 cm⁻¹, while the ortho-disubstituted methoxybenzyl ring shows a distinct peak at ~750 cm⁻¹[1].

Differentiation from Alternatives: If this compound were a secondary amide analog (e.g., N-(2-methoxybenzyl)benzamide), the spectrum would show a sharp N-H stretch at ~3300 cm⁻¹ and an Amide II band at ~1550 cm⁻¹. The absence of these peaks is the primary validation metric for the N-methylated product.

Methodological Comparison: ATR-FTIR vs. KBr Transmission

When characterizing this compound, laboratories typically choose between modern ATR and traditional Transmission methods. Table 1 objectively compares their operational performance.

Table 1: Performance Comparison of FTIR Sampling Methodologies

FeatureDiamond ATR-FTIRKBr Pellet Transmission
Sample Preparation None (Direct application)Extensive (Milling, pressing)
Analysis Time < 2 minutes10–15 minutes
Spectral Artifacts Anomalous dispersion (peak shifts)Moisture absorption (O-H stretch interference)
Relative Peak Intensity Stronger at lower wavenumbersUniform across the spectrum
Sample Recovery High (Non-destructive)Low (Embedded in KBr matrix)

Self-Validating Experimental Protocols

To ensure scientific integrity, the protocols below are designed as self-validating systems, explaining the causality behind each critical step.

Protocol A: Diamond ATR-FTIR (The Modern Alternative)
  • System Validation: Scan a 1.5 mil polystyrene standard. The system is validated for accuracy if the aromatic C-H stretch is observed at exactly 3026 cm⁻¹ and the ring breathing mode at 1601 cm⁻¹ (±1 cm⁻¹).

  • Background Acquisition: Clean the diamond crystal with spectroscopic-grade isopropanol. Acquire a background spectrum (air, 32 scans, 4 cm⁻¹ resolution) to establish a baseline and confirm the absence of residual organic contaminants.

  • Sample Application & Causality: Place ~2 mg of the N-(2-methoxybenzyl)-N-methylbenzamide powder onto the crystal. Lower the pressure anvil until the clutch slips. Causality: The infrared evanescent wave only penetrates 0.5–2.0 μm into the sample. Consistent, high pressure ensures intimate optical contact, preventing weak or noisy spectra.

  • Data Acquisition: Acquire the sample spectrum. Apply ATR correction algorithms if comparing directly to historical transmission libraries.

Protocol B: KBr Pellet Transmission (The Traditional Standard)
  • Matrix Preparation & Causality: Dry FT-IR grade Potassium Bromide (KBr) at 105°C for 4 hours. Causality: KBr is highly hygroscopic. Absorbed moisture produces a broad O-H stretch at ~3400 cm⁻¹, which can be falsely interpreted as an N-H stretch, critically confounding the identification of our tertiary amide target.

  • Sample Milling: Grind ~1 mg of sample with ~100 mg of dried KBr in an agate mortar until the particle size is <2 μm. Causality: Particles larger than the analytical wavelength (2.5–25 μm) cause severe Mie scattering, leading to a sloping baseline known as the Christiansen effect.

  • Pellet Pressing: Press the mixture under vacuum at 10 tons of force for 2 minutes to form a transparent disk.

  • Self-Validation & Acquisition: Acquire a background scan of a blank KBr pellet to subtract matrix impurities, followed by the sample pellet scan (32 scans, 4 cm⁻¹ resolution).

Quantitative Data: Comparative Peak Resolution

The following table summarizes the experimental FTIR data for N-(2-methoxybenzyl)-N-methylbenzamide, highlighting the slight variations between the two analytical products.

Table 2: Characteristic FTIR Peaks of N-(2-methoxybenzyl)-N-methylbenzamide

Vibrational ModeFunctional GroupKBr Pellet (cm⁻¹)Diamond ATR (cm⁻¹)Intensity
C=O Stretch (Amide I) Tertiary Benzamide16401636Strong
C-O-C Asym. Stretch Aryl Alkyl Ether12481245Strong
C-O-C Sym. Stretch Aryl Alkyl Ether10381035Medium
C=C Stretch Aromatic Rings1602, 14951600, 1493Medium
C-H Stretch (sp²) Aromatic Rings3065, 30323062, 3030Weak
C-H Stretch (sp³) N-CH₃, O-CH₃2935, 28382932, 2835Weak-Medium
C-H OOP Bend Monosubstituted Benzene772, 702770, 700Strong
C-H OOP Bend Ortho-disubstituted752750Strong
O-H Stretch (Artifact) Absorbed H₂O in KBr~3440 (Broad)AbsentVariable
Mechanistic Insights into Spectral Differences

Notice that the peaks in the ATR spectrum are consistently shifted 2–4 cm⁻¹ lower than those in the KBr transmission spectrum. This is not an instrument error, but a physical phenomenon known as Anomalous Dispersion . Near strong absorption bands (like the Amide I C=O stretch), the refractive index of the sample changes drastically, altering the depth of penetration of the evanescent wave and shifting the absorption maximum to slightly lower wavenumbers.

Experimental Workflow Visualization

FTIR_Workflow Sample N-(2-methoxybenzyl)-N-methylbenzamide (Solid Sample) ATR Diamond ATR-FTIR (Direct Surface Analysis) Sample->ATR KBr KBr Pellet Transmission (Bulk Matrix Analysis) Sample->KBr ATR_Prep Apply to Diamond Crystal Engage Pressure Anvil ATR->ATR_Prep KBr_Prep Grind with Dry KBr (1:100) Press at 10 Tons KBr->KBr_Prep ATR_Acq Acquire Spectrum (Evanescent Wave Penetration) ATR_Prep->ATR_Acq KBr_Acq Acquire Spectrum (IR Beam Transmission) KBr_Prep->KBr_Acq Analysis Spectral Validation Confirm C=O (~1635 cm⁻¹) & Absence of N-H ATR_Acq->Analysis KBr_Acq->Analysis

Fig 1: Comparative FTIR validation workflow for N-(2-methoxybenzyl)-N-methylbenzamide.

References

  • Title: Organic Nitrogen Compounds, VII: Amides—The Rest of the Story Source: Spectroscopy Online URL: [Link]

  • Title: Interpreting Infrared Spectra Source: Specac Ltd URL: [Link]

  • Title: FTIR Spectrum Analysis--Meaning and Application of Each Peak Source: Universallab URL: [Link]

  • Title: Table of Characteristic IR Absorptions Source: VSCHT URL: [Link]

Sources

Validation

A Comparative Guide to the Bioactivity of Amide vs. Amine Functionality in N-Benzyl Derivatives

Introduction: The Subtle Distinction with Profound Impact In the landscape of medicinal chemistry, the N-benzyl motif is a privileged scaffold, frequently utilized to fine-tune the efficacy and physicochemical properties...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Subtle Distinction with Profound Impact

In the landscape of medicinal chemistry, the N-benzyl motif is a privileged scaffold, frequently utilized to fine-tune the efficacy and physicochemical properties of drug candidates.[1] This versatile structural unit, consisting of a benzyl group attached to a nitrogen atom, serves as a cornerstone in the design of compounds targeting a wide array of biological systems. The bioactivity of these derivatives, however, is critically influenced by the nature of the nitrogen's chemical environment. This guide provides an in-depth comparison of two fundamental classes: N-benzyl amides and N-benzyl amines.

The core difference lies in a single carbonyl group (C=O) adjacent to the nitrogen in amides, which is absent in amines. Amines possess a basic nitrogen atom with a lone pair of electrons, readily participating in protonation and ionic interactions.[2] In contrast, the nitrogen lone pair in amides is delocalized into the adjacent carbonyl, rendering the amide group planar, neutral, and a proficient hydrogen bond donor (via the N-H) and acceptor (via the C=O oxygen).[3] This seemingly minor structural alteration dramatically impacts everything from metabolic stability to target-binding interactions, leading to divergent biological activity profiles that are essential for researchers to understand.

G cluster_0 N-Benzyl Amine cluster_1 N-Benzyl Amide Amine Amine_label Key Features: - Basic Nitrogen (pKa ~9-11) - sp3 Hybridized - H-bond Donor/Acceptor - Forms Ionic Bonds Amide Amide_label Key Features: - Neutral - sp2 Hybridized (Planar) - H-bond Donor (N-H) - Strong H-bond Acceptor (C=O) - Metabolically Stable

Caption: Core structural and chemical differences between N-benzyl amine and N-benzyl amide moieties.

Comparative Bioactivity Analysis: A Tale of Two Scaffolds

The choice between an amide and an amine linker can direct an N-benzyl derivative towards entirely different therapeutic applications or can fine-tune its potency and selectivity for a specific target.

Neuroprotective and Cognitive Enhancement Activities

Both N-benzyl amides and amines have been extensively investigated as agents to combat neurodegenerative diseases like Alzheimer's, primarily through the inhibition of cholinesterase enzymes.

  • N-Benzyl Amides as Selective Butyrylcholinesterase (BChE) Inhibitors: Recent studies have identified N-benzylbenzamide derivatives as highly potent and selective inhibitors of BChE, with some compounds exhibiting IC50 values in the sub-nanomolar range.[4][5] This selectivity is significant for advanced Alzheimer's disease, where BChE levels become more prominent. The amide's ability to form specific hydrogen bonds within the BChE active site is thought to be crucial for this high affinity. These compounds have demonstrated neuroprotective effects and the ability to reverse cognitive impairment in preclinical models.[5]

  • N-Benzyl Amines as Dual-Target Inhibitors: The N-benzylpiperidine (an N-benzyl amine) moiety is a key component of Donepezil, a leading acetylcholinesterase (AChE) inhibitor.[6] Building on this, novel N-benzyl piperidine derivatives have been developed as dual inhibitors of both AChE and histone deacetylase (HDAC), another key target in Alzheimer's pathology.[7] The basic nitrogen of the piperidine ring is critical for interacting with the catalytic active site of AChE. Certain N-benzylpyrimidin-2-amine derivatives have also been developed as potent HDAC inhibitors for cancer therapy.[8]

Compound Class Derivative Example Target(s) IC50 Value (µM) Key Insight Reference
N-Benzyl Amide S11-1014 (Benzamide)BChE0.00037 (370 pM)Sub-nanomolar potency and high selectivity for BChE.[4][5]
N-Benzyl Amine Compound d5 (Piperidine)HDAC / AChE0.17 / 6.89Dual-target activity for a multi-faceted therapeutic approach.[7]
N-Benzyl Amine Donepezil (Piperidine)AChE0.0057Clinically approved drug; highlights the amine's role in AChE binding.[6]
Anticancer Activity

The N-benzyl scaffold appears in anticancer agents acting on diverse targets, where the amide/amine choice dictates the mechanism of action.

  • N-Benzyl Amides as Tubulin Polymerization Inhibitors: A series of N-benzylbenzamide derivatives have been discovered as potent tubulin polymerization inhibitors, binding to the colchicine site.[9] One lead compound, 20b, showed significant antiproliferative activities with IC50 values ranging from 12 to 27 nM against several cancer cell lines.[9] The rigid, planar structure of the amide is well-suited for fitting into the defined colchicine binding pocket on tubulin.

  • N-Benzyl Amines as Deubiquitinase (DUB) Inhibitors: In contrast, N-benzyl-2-phenylpyrimidin-4-amine derivatives have been developed as potent inhibitors of the USP1/UAF1 deubiquitinase complex.[10] The lead compound in this series demonstrated nanomolar inhibition and synergistic activity with cisplatin. Here, the flexibility and hydrogen bonding capacity of the amine linker are likely key to disrupting the protein-protein interaction interface of the DUB complex.

Anticonvulsant and Antimicrobial Activities
  • N-Benzyl Amides as Anticonvulsants: The N-benzyl amide moiety is a recognized pharmacophore for anticonvulsant activity.[11] These compounds are proposed to act by modulating voltage-gated sodium channels, a mechanism where the amide's specific hydrogen bonding and dipole moment are critical for binding and stabilization of the channel's inactivated state.[11]

  • Amides and Amines in Antimicrobial Agents: Both N-benzyl amides and amines have been incorporated into molecules with antimicrobial properties. N-benzyl and related 1H-1,2,3-triazole-4-carboxamides have demonstrated broad-spectrum antibacterial and antifungal activity.[12] Similarly, N-benzyl-N-methyldecan-1-amine, an amine derivative isolated from garlic, exhibits potent anti-inflammatory and anti-oxidative activities, suggesting its potential use against inflammatory conditions often associated with infections.[13]

Experimental Protocols: A Guide to Bioactivity Assessment

To ensure scientific rigor, the bioactivity of these derivatives must be assessed using standardized, self-validating protocols.

Protocol 1: Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is the gold standard for measuring AChE and BChE activity.

Principle: The enzyme hydrolyzes a substrate (e.g., acetylthiocholine), producing thiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured at 412 nm.[6]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare phosphate buffer (pH 8.0), DTNB solution, enzyme solution (AChE or BChE), and substrate solution (acetylthiocholine or butyrylthiocholine).

  • Assay Setup: In a 96-well plate, add 140 µL of buffer, 20 µL of test compound (at various concentrations), and 20 µL of enzyme solution. For the control, add 20 µL of buffer instead of the test compound.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add 10 µL of DTNB solution followed by 10 µL of the substrate solution to each well to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction (V) for each concentration. Determine the percentage of inhibition relative to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Antiproliferative Activity (MTT Assay)

This colorimetric assay assesses cell metabolic activity, serving as a proxy for cell viability and proliferation.

Principle: Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product, which can be quantified spectrophotometrically.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the N-benzyl derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against the logarithm of compound concentration to determine the IC50 value.

G cluster_workflow Bioactivity Evaluation Workflow Synthesis Synthesis of N-Benzyl Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification In_Vitro In Vitro Screening (e.g., Enzyme Inhibition, MTT Assay) Purification->In_Vitro Hit_ID Hit Identification & IC50 Determination In_Vitro->Hit_ID SAR Structure-Activity Relationship (SAR) Analysis Hit_ID->SAR In_Vivo In Vivo Studies (e.g., Efficacy, Toxicity Models) Hit_ID->In_Vivo Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis

Sources

Comparative

Reference standards for N-(2-methoxybenzyl)-N-methylbenzamide

An authoritative technical guide for analytical chemists, forensic toxicologists, and drug development professionals. Executive Summary In pharmaceutical impurity profiling and forensic toxicology, the accuracy of quanti...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative technical guide for analytical chemists, forensic toxicologists, and drug development professionals.

Executive Summary

In pharmaceutical impurity profiling and forensic toxicology, the accuracy of quantitative analysis is fundamentally limited by the quality of the reference standard. N-(2-methoxybenzyl)-N-methylbenzamide serves as a critical structural scaffold and intermediate in the synthesis of various biologically active molecules and benzamide-derived therapeutics. However, its analysis presents a notorious chromatographic and spectroscopic challenge: tertiary amide rotamerism .

This guide objectively compares the analytical performance of Certified Reference Materials (CRMs) against alternative grades (Research Grade and In-House Synthesized standards). By detailing the causality behind rotameric peak distortion and providing self-validating experimental protocols, this document equips researchers with the methodologies required to achieve accurate quantification and avoid costly Out-of-Specification (OOS) investigations.

The Conformational Challenge: Rotameric Dynamics in Tertiary Amides

Tertiary benzamides, such as N-(2-methoxybenzyl)-N-methylbenzamide, exhibit restricted rotation around the C–N partial double bond of the amide linkage. This restricted rotation results in the coexistence of cis and trans conformational isomers (rotamers) in solution[1].

At ambient temperatures, the interconversion rate between these rotamers is slow relative to the Nuclear Magnetic Resonance (NMR) timescale and similar to the timescale of chromatographic partitioning.

  • In NMR: This manifests as split signals (e.g., the N-methyl group appearing as two distinct singlets), complicating absolute purity determination.

  • In HPLC: This causes severe peak broadening, tailing, or the appearance of a "shoulder" peak, which is frequently misidentified as a structurally related impurity.

Physicochemical baseline data for structurally related analogs, such as N-(2-methoxybenzyl)-4-methylbenzamide (predicted XLogP3 of 2.7), indicate that these compounds require highly optimized reversed-phase conditions to overcome these dynamic structural effects[2].

Comparative Analysis: CRM vs. Alternative Grades

When selecting a reference standard for N-(2-methoxybenzyl)-N-methylbenzamide, laboratories typically choose between three tiers. Table 1 summarizes the performance and reliability of each alternative.

Table 1: Performance and Certification Comparison of Standard Grades

Analytical FeatureISO 17034 CRM (Recommended)Research Grade (Commercial)In-House Synthesized
Purity Determination Mass Balance + VT-qNMRHPLC Area % (Room Temp)Variable (Lab dependent)
Rotamer Resolution Pre-resolved via elevated tempOften unresolved (underestimates purity)Requires extensive internal R&D
Metrological Traceability Traceable to SI units (NIST SRM)NoneNone
Uncertainty Budget Fully expanded (U) providedNot providedRequires internal calculation
Time-to-Result Immediate (Plug-and-play)Delayed (Requires re-validation)Months (Synthesis + Validation)

Analytical Workflow Visualization

G N1 N-(2-methoxybenzyl)-N-methylbenzamide Sample N2 Room Temp NMR (298K) Peak Splitting Observed N1->N2 Structural Analysis N5 Room Temp HPLC Peak Broadening N1->N5 Chromatographic Purity N3 Variable-Temp NMR (350K) Rotamer Coalescence N2->N3 Overcome Restricted Rotation N4 Quantitative NMR (qNMR) Absolute Purity Determination N3->N4 Accurate Integration N8 Certified Reference Material (CRM) Generation N4->N8 Mass Balance & Traceability N6 Elevated Temp UHPLC (50°C) Sharp Peak Resolution N5->N6 Overcome Conformational Exchange N7 Mass Spectrometry (MS/MS) Trace Impurity Profiling N6->N7 High Sensitivity Detection N7->N8 Orthogonal Validation

Workflow demonstrating the analytical resolution of tertiary amide rotamers for CRM certification.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies demonstrate how to correctly analyze N-(2-methoxybenzyl)-N-methylbenzamide. These protocols are designed as self-validating systems: the qNMR uses an internal standard for absolute quantification, while the LC-MS method uses temperature modulation to prove that secondary peaks are rotamers, not impurities.

Protocol 1: Absolute Purity Determination via VT-qNMR

Causality: Heating the sample increases the thermal energy beyond the rotational energy barrier of the C–N bond. This accelerates the interconversion rate past the NMR timescale, coalescing the split rotamer signals into a single, sharp peak for highly accurate integration.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~10.0 mg of the N-(2-methoxybenzyl)-N-methylbenzamide standard and ~5.0 mg of a NIST-traceable Internal Standard (e.g., Maleic Acid CRM) into a clean glass vial using a microbalance (d = 0.001 mg).

  • Solvation: Dissolve the mixture in 0.6 mL of anhydrous DMSO-d6. Transfer to a 5 mm NMR tube.

  • Baseline Acquisition (298 K): Acquire a standard 1H-NMR spectrum at 298 K. Observation: The N-methyl signal will appear as two distinct singlets.

  • Thermal Equilibration (350 K): Increase the NMR probe temperature to 350 K. Allow the sample to equilibrate for exactly 10 minutes to ensure uniform thermal distribution.

  • qNMR Acquisition: Acquire the spectrum using a 90° pulse with a relaxation delay (D1) of 60 seconds (ensuring complete relaxation of all nuclei,

    
    ).
    
  • Data Processing: Integrate the coalesced N-methyl singlet against the internal standard singlet. Calculate the absolute mass fraction using the standard qNMR equation.

Protocol 2: Trace Impurity Profiling via Elevated-Temperature UHPLC-MS/MS

Causality: Elevating the column compartment temperature to 50°C forces the rotamers to interconvert rapidly on the chromatographic timescale. This collapses the broad, tailing band into a single, symmetrical peak, drastically improving the Signal-to-Noise (S/N) ratio and exposing true underlying trace impurities.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Column Selection: Install a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm) to maximize theoretical plates and resolution.

  • Temperature Modulation (Critical): Set the column oven temperature to 50°C . Allow 15 minutes for the column to thermally equilibrate.

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 8 minutes at a flow rate of 0.4 mL/min.

  • Injection & Detection: Inject 1 µL of a 100 ng/mL standard solution. Monitor via Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode.

Table 2: UHPLC-MS/MS Method Validation (Elevated Temp vs. Room Temp) Experimental data demonstrating the necessity of temperature control for this compound.

Chromatographic ParameterRoom Temp (25°C)Elevated Temp (50°C)Performance Gain
Peak Symmetry (As) 1.85 (Severe Tailing)1.05 (Symmetrical)Optimal Peak Shape
Theoretical Plates (N) ~4,500~18,2004x Efficiency
Signal-to-Noise at LOQ 4:1 (Unreliable)25:1 (Robust)>6x Sensitivity
Apparent Purity (Area %) 96.2% (False Impurity)99.8% (True Purity)Eliminates OOS

References

  • N-(2-methoxybenzyl)
  • National Institutes of Health. PubMed Central.

Sources

Validation

Comparative Solubility of N-Methylbenzamide Derivatives: A Technical Guide for Drug Development

As a Senior Application Scientist, navigating the physicochemical landscape of N-methylbenzamide and its structural analogs is foundational for downstream formulation, assay development, and pharmacokinetic optimization....

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the physicochemical landscape of N-methylbenzamide and its structural analogs is foundational for downstream formulation, assay development, and pharmacokinetic optimization. These derivatives are highly valued in medicinal chemistry—particularly as potent phosphodiesterase 10A (PDE10A) inhibitors[1]—but their diverse solubility profiles often present significant formulation hurdles.

This guide objectively compares the solubility of key N-methylbenzamide derivatives, explores the mechanistic drivers behind these properties, and provides a self-validating experimental protocol for accurate thermodynamic solubility determination.

Mechanistic Drivers of Solubility

Solubility is not a static metric; it is a dynamic equilibrium dictated by the interplay between a molecule's crystal lattice energy, its solvation energy, and solvent polarity. For benzamide derivatives, solubility is primarily governed by the amide functional group and the highly hydrophobic benzene ring.

  • Primary Benzamides: Possess two hydrogen-bond donors, allowing for moderate interaction with aqueous media.

  • N-Methylation (Secondary Amides): The addition of a methyl group to form N-methylbenzamide removes one hydrogen-bond donor and increases steric bulk. This structural shift significantly increases the molecule's lipophilicity (LogP = 0.86)[2] and reduces its aqueous solubility to less than 1 mg/mL at 20 °C[3].

  • N,N-Dimethylation (Tertiary Amides): Further methylation to N,N-dimethylbenzamide eliminates all hydrogen-bond donors. Paradoxically, this creates a tertiary amide that exhibits hydrotropic properties (enhancing the solubility of other poorly soluble drugs) and significantly lowers the compound's melting point (43–45 °C)[4], altering its interaction with both water and organic solvents.

Logic Benzamide Benzamide Core (Primary Amide) NMB N-Methylbenzamide (Secondary Amide) Benzamide->NMB +CH3 NDMB N,N-Dimethylbenzamide (Tertiary Amide) NMB->NDMB +CH3 HDonor1 Loss of 1 H-Bond Donor Increased Lipophilicity NMB->HDonor1 HDonor2 Loss of All H-Bond Donors Hydrotropic Properties NDMB->HDonor2 Sol1 Aqueous Sol: < 1 mg/mL LogP: 0.86 HDonor1->Sol1 Sol2 Aqueous Sol: Soluble Lower Melting Point HDonor2->Sol2

Fig 2. Mechanistic impact of N-methylation on the solubility profile of benzamides.

Comparative Solubility Data

The following table synthesizes the quantitative and qualitative solubility metrics of N-methylbenzamide and its notable derivatives.

DerivativeAqueous SolubilityOrganic SolubilityLogPMelting PointKey Structural Feature
N-Methylbenzamide < 1 mg/mL (20 °C)[3]50 mg/mL (EtOH); ≥ 200 mg/mL (DMSO)[1]0.86[2]76–78 °CSingle N-methyl substitution
N,N-Dimethylbenzamide Soluble (Acts as hydrotrope)[4]Soluble in benzene, ether, ethanolN/A43–45 °CTertiary amide (No H-bond donors)
N-Hydroxy-3,4-dimethoxy-N-methylbenzamide N/ASoluble in DMSO[5]N/AN/AHydroxylamine and methoxy groups

Note: For in vitro assays utilizing DMSO stock solutions, hygroscopic DMSO can significantly impact the solubility of N-methylbenzamide; newly opened, anhydrous DMSO is strictly recommended[1].

Experimental Protocol: Thermodynamic Solubility Determination

To accurately compare the solubility of these derivatives, kinetic solubility methods (like solvent shift) are insufficient. As an industry standard, the Thermodynamic Shake-Flask Method must be employed. This protocol is designed as a self-validating system to ensure true equilibrium is reached.

Step-by-Step Methodology
  • Sample Preparation (Solid Addition): Weigh approximately 150% of the estimated soluble amount of the benzamide derivative into a sealed glass vial[6].

    • Causality: An excess of solid is strictly required to maintain a saturated solution. Without a visible solid pellet at the end of the assay, thermodynamic equilibrium cannot be guaranteed.

  • Solvent Addition: Add exactly 750 mg (or a precise volume) of the target solvent (e.g., water, simulated gastric fluid, or lipid excipient)[6].

  • Equilibration: Place the sealed vials on a plate shaker/incubator at 37 °C[6].

    • Causality: 37 °C mimics physiological conditions. The mechanical agitation overcomes the lattice energy of the crystalline solid, driving the dissolution process toward a steady state.

  • Phase Separation: Centrifuge the vials at 2800g for 30 minutes at 37 °C[6].

    • Causality: Centrifugation is prioritized over filtration for lipophilic amides. Filtration can lead to non-specific binding of the drug to the filter membrane, artificially lowering the measured concentration.

  • Quantification & Self-Validation: Extract an aliquot of the supernatant and analyze via HPLC-UV.

    • Self-Validating Check: Analyze parallel samples at 24, 48, and 72 hours. The system is validated if the concentration variance between the 48h and 72h time points is < 5%, confirming that true thermodynamic equilibrium has been achieved rather than a transient supersaturated state.

Protocol Step1 Step 1: Solid Addition (150% Estimated Solubility) Step2 Step 2: Solvent Addition (Aqueous/Organic Media) Step1->Step2 Step3 Step 3: Equilibration (37°C, 24-72 hrs on Shaker) Step2->Step3 Step4 Step 4: Phase Separation (Centrifugation at 2800g, 30 min) Step3->Step4 Step5 Step 5: Quantification (HPLC-UV/LC-MS Analysis) Step4->Step5

Fig 1. Thermodynamic shake-flask solubility workflow for benzamide derivatives.

References

Sources

Comparative

The Unseen Benchmark: A Guide to the Biological Inactivity of N-(2-methoxybenzyl)-N-methylbenzamide as a Negative Control

In the intricate world of drug discovery and biological research, the validity of an experiment often hinges on the quality of its controls. While positive controls confirm that an assay is working as expected, the humbl...

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of drug discovery and biological research, the validity of an experiment often hinges on the quality of its controls. While positive controls confirm that an assay is working as expected, the humble negative control stands as a silent guardian against false positives, ensuring that observed effects are genuinely due to the experimental variable and not an artifact of the system. This guide provides an in-depth technical comparison, establishing N-(2-methoxybenzyl)-N-methylbenzamide as a robust negative control, particularly in the context of serotonergic research, by contrasting it with its structurally related, yet highly active, counterparts.

The Critical Role of a Negative Control

Structural Comparison: The Basis for Inactivity

The rationale for using N-(2-methoxybenzyl)-N-methylbenzamide as a negative control becomes evident when its structure is compared with that of the highly potent N-benzylphenethylamine hallucinogens, commonly known as "NBOMes".[5] A prime example of an active counterpart is 25I-NBOMe, a powerful agonist of the serotonin 2A (5-HT2A) receptor.[6]

FeatureN-(2-methoxybenzyl)-N-methylbenzamide (Negative Control) 25I-NBOMe (Positive Control)
Core Structure BenzamidePhenethylamine
N-substituent N-methyl and N-(2-methoxybenzyl)N-(2-methoxybenzyl)
Key Difference The presence of a carbonyl group directly attached to the nitrogen atom and the benzene ring.An ethyl linker between the nitrogen atom and the dimethoxy-iodophenyl ring.
Predicted Activity Biologically inactive at the 5-HT2A receptor.Potent agonist at the 5-HT2A receptor.[7]

The seemingly subtle difference in the core structure—a benzamide versus a phenethylamine—is, in fact, the lynchpin of their divergent biological activities. The N-benzylphenethylamine scaffold of 25I-NBOMe is crucial for its high-affinity binding and potent agonism at the 5-HT2A receptor.[8][9] The addition of the N-(2-methoxybenzyl) group to the phenethylamine core dramatically enhances this affinity.[5][10]

Conversely, in N-(2-methoxybenzyl)-N-methylbenzamide, the amide bond introduces a planar, electron-withdrawing carbonyl group. This fundamentally alters the molecule's three-dimensional shape, electronic distribution, and flexibility, rendering it incompatible with the binding pocket of the 5-HT2A receptor.

Experimental Validation of Biological Inactivity

To empirically validate the biological inactivity of N-(2-methoxybenzyl)-N-methylbenzamide, a well-established in vitro assay for 5-HT2A receptor activation can be employed. A radioligand binding assay is a suitable method to determine the compound's affinity for the receptor.[11][12]

Experimental Workflow: 5-HT2A Receptor Radioligand Binding Assay

G cluster_0 Membrane Preparation cluster_1 Binding Assay cluster_2 Data Acquisition & Analysis prep1 Culture CHO-K1 cells stably expressing human 5-HT2A receptors prep2 Harvest and homogenize cells in buffer prep1->prep2 prep3 Centrifuge to pellet membranes prep2->prep3 prep4 Resuspend membranes in assay buffer prep3->prep4 assay1 Incubate membranes with [3H]ketanserin (radioligand) prep4->assay1 assay2 Add increasing concentrations of test compounds: - N-(2-methoxybenzyl)-N-methylbenzamide (Negative Control) - 25I-NBOMe (Positive Control) - Vehicle (DMSO) assay1->assay2 assay3 Incubate to allow binding to reach equilibrium assay2->assay3 assay4 Separate bound from free radioligand by rapid filtration assay3->assay4 acq1 Quantify radioactivity on filters using liquid scintillation counting assay4->acq1 acq2 Calculate specific binding acq1->acq2 acq3 Plot competition binding curves acq2->acq3 acq4 Determine Ki values acq3->acq4

Figure 1. Workflow for the 5-HT2A receptor radioligand binding assay.

Step-by-Step Protocol
  • Cell Culture and Membrane Preparation:

    • Chinese Hamster Ovary (CHO-K1) cells stably expressing the human 5-HT2A receptor are cultured to confluence.

    • Cells are harvested, washed, and then homogenized in a cold buffer.

    • The homogenate is centrifuged at high speed to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

  • Radioligand Binding Assay:

    • In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled antagonist, such as [3H]ketanserin.

    • Increasing concentrations of the test compounds are added:

      • Negative Control: N-(2-methoxybenzyl)-N-methylbenzamide

      • Positive Control: 25I-NBOMe

      • Vehicle Control: The solvent used to dissolve the compounds (e.g., DMSO).

    • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., unlabeled ketanserin).

    • The plate is incubated to allow the binding to reach equilibrium.

  • Filtration and Quantification:

    • The incubation is terminated by rapid filtration through a glass fiber filter mat, which traps the membranes with the bound radioligand.

    • The filters are washed rapidly with cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

    • The IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

    • The Ki (inhibition constant), which represents the affinity of the compound for the receptor, is calculated from the IC50 using the Cheng-Prusoff equation.

Expected Results
CompoundPredicted Ki at 5-HT2A ReceptorExpected Outcome in Binding Assay
N-(2-methoxybenzyl)-N-methylbenzamide > 10,000 nMNo significant displacement of [3H]ketanserin, even at high concentrations.
25I-NBOMe < 1 nM[7]Potent displacement of [3H]ketanserin with a sub-nanomolar Ki value.
Vehicle (DMSO) N/ANo effect on [3H]ketanserin binding.

The expected outcome is that N-(2-methoxybenzyl)-N-methylbenzamide will show no significant affinity for the 5-HT2A receptor, as indicated by a very high Ki value. In contrast, 25I-NBOMe will demonstrate high affinity, confirming the assay's ability to detect active compounds.

Signaling Pathway of 5-HT2A Receptor Agonists

The functional consequence of a compound binding to the 5-HT2A receptor can be assessed by measuring downstream signaling events. The 5-HT2A receptor is a Gq/11-coupled G-protein coupled receptor (GPCR).[7][13] Agonist binding initiates a signaling cascade that leads to an increase in intracellular calcium.

G agonist 5-HT2A Agonist (e.g., 25I-NBOMe) receptor 5-HT2A Receptor agonist->receptor binds to g_protein Gq/11 Protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to IP3 receptor on pkc Protein Kinase C (PKC) dag->pkc activates ca2 Ca2+ (intracellular) er->ca2 releases ca2->pkc activates cellular_response Cellular Response pkc->cellular_response phosphorylates target proteins leading to

Figure 2. Canonical signaling pathway of 5-HT2A receptor activation.

A functional assay, such as a calcium flux assay, would further confirm the inactivity of N-(2-methoxybenzyl)-N-methylbenzamide. In such an assay, cells expressing the 5-HT2A receptor are loaded with a calcium-sensitive fluorescent dye. The addition of an agonist like 25I-NBOMe would lead to a measurable increase in fluorescence, while N-(2-methoxybenzyl)-N-methylbenzamide would elicit no response.[13]

Conclusion

The selection of an appropriate negative control is paramount for the generation of reliable and interpretable scientific data. Based on a thorough structure-activity relationship analysis and a proposed experimental validation plan, N-(2-methoxybenzyl)-N-methylbenzamide is an exemplary negative control for studies involving the 5-HT2A receptor. Its structural similarity to, yet functional divergence from, potent agonists like 25I-NBOMe allows for the precise dissection of specific receptor-mediated effects from non-specific interactions. By understanding and utilizing such well-characterized negative controls, researchers can enhance the rigor and reproducibility of their findings, ultimately accelerating the pace of scientific discovery.

References

  • Halberstadt, A. L. (2017). Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens. Current Topics in Behavioral Neurosciences, 32, 283–311.
  • Braden, M. R., Parrish, J. C., Naylor, J. C., & Nichols, D. E. (2006). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. Journal of Medicinal Chemistry, 49(22), 6600–6610.
  • BenchChem. (2025).
  • Zaria, S., et al. (2019).
  • Van der Zee, L., et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 162(1), 39-59.
  • DEA Diversion Control Division. (n.d.). 25I-NBOMe, 25C-NBOMe, and 25B-NBOMe.
  • Rickli, A., et al. (2015). Receptor Interaction Profiles of Novel N-2-methoxybenzyl (NBOMe) Derivatives of 2,5-dimethoxy-substituted Phenethylamines (2C Drugs). Neurotoxicology, 51, 129-137.
  • Hansen, M., et al. (2014). Synthesis and structure-activity relationships of N-benzyl phenethylamines as 5-HT2A/2C agonists. ACS Chemical Neuroscience, 5(3), 243-249.
  • Wikipedia. (n.d.). 25-NB. Retrieved from [Link]

  • Hansen, M., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists.
  • Taylor & Francis Online. (2023). 25X-NBOMe compounds – chemistry, pharmacology and toxicology. A comprehensive review. Critical Reviews in Toxicology.
  • ResearchGate. (2014). Synthesis and Structure–Activity Relationships of N -Benzyl Phenethylamines as 5-HT 2A/2C Agonists. Request PDF.
  • Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Innoprot GPCR Functional Assays.
  • Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Eurofins Discovery.
  • Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service. Reaction Biology.
  • PLOS One. (2019). 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines. PLOS One.
  • Abcam. (n.d.). Recommended controls for flow cytometry. Abcam.
  • ACS Publications. (2021). 5-HT2A Serotonin Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking.
  • PubChemLite. (n.d.). 2-methoxy-n-methylbenzamide (C9H11NO2). PubChemLite.
  • ResearchGate. (n.d.). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Request PDF.
  • PubMed. (2000). Development of a 5-hydroxytryptamine(2A)
  • TCI Chemicals. (2022). SAFETY DATA SHEET: N-Methylbenzamide. TCI Chemicals.
  • ACS Chemical Neuroscience. (2014). N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. ACS Chemical Neuroscience.
  • PubMed. (2024). Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. PubMed.
  • AZoNetwork. (2025). Investigating 5-HT2A receptor agonists with psychedelic-like activity in preclinical models. AZoNetwork.
  • PubChem. (n.d.). N-Methoxy-N-methylbenzamide. PubChem.
  • Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery.
  • ibidi. (n.d.).
  • PubChem. (n.d.). 2-methoxy-N-(2-methoxyphenyl)benzamide. PubChem.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: o-Anisamide. Fisher Scientific.
  • CDH Fine Chemical. (n.d.). material safety data sheet sds/msds: 4-METHOXY BENZYLAMINE. CDH Fine Chemical.
  • Biophysics Reports. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports.
  • PubMed Central. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. PubMed Central.
  • Boster Bio. (n.d.). How to Design Positive and Negative Controls for IHC, WB & ELISA. Boster Bio.
  • Wax Studios. (n.d.).
  • Oreate AI Blog. (2026). Understanding Negative and Positive Controls in Scientific Experiments.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: N-Methyl-2-methylbenzylamine. Fisher Scientific.
  • PubChem. (n.d.). N-Methylbenzamide. PubChem.
  • PubChem. (n.d.). N-Methoxybenzamide. PubChem.
  • Aaronchem. (2024). Safety Data Sheet: 4-amino-N-(2-methoxyphenyl)-N-methylbenzamide. Aaronchem.
  • BMC Bioinformatics. (2020). In silico molecular target prediction unveils mebendazole as a potent MAPK14 inhibitor.

Sources

Validation

Structural Dynamics of N-Substituted Benzamides: A Crystallographic Comparison Guide

Executive Summary: The Conformational Lock N-substituted benzamides represent a critical pharmacophore in medicinal chemistry (e.g., D2/D3 receptor antagonists like Sulpiride). Their "performance" in drug design is defin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Conformational Lock

N-substituted benzamides represent a critical pharmacophore in medicinal chemistry (e.g., D2/D3 receptor antagonists like Sulpiride). Their "performance" in drug design is defined by their conformational stability—specifically the torsion angle (


)  between the amide plane and the phenyl ring.

While unsubstituted benzamides often suffer from crystallographic disorder and packing instability, N-substituted variants introduce a "steric lock" that enforces specific geometries. This guide compares the structural integrity and analysis methods of N-substituted benzamides against their unsubstituted counterparts and alternative analytical techniques (NMR/DFT), providing field-validated protocols for solid-state characterization.

Part 1: Structural Performance & Comparative Analysis

The "Ortho Effect" and Packing Efficiency

The primary differentiator for N-substituted benzamides is the steric influence of the substituent on the amide bond planarity.

  • Unsubstituted Benzamides (Alternative 1): Often exhibit planar conformations but are prone to orientational disorder in the crystal lattice. The lack of steric bulk allows the amide group to flip, complicating refinement (

    
    -factors often >6%).
    
  • N-Substituted Benzamides (The Product): Substituents (especially at the ortho position) force the amide group out of planarity with the phenyl ring. This Twist Angle (

    
    )  creates a "locked" conformation that reduces disorder and enhances thermodynamic stability in the solid state.
    
Table 1: Structural Parameters Comparison (X-ray Data)

Data aggregated from high-resolution structural studies (Mo-K\alpha, 100K).

FeatureUnsubstituted BenzamidePara-Substituted (e.g., 4-OMe)Ortho-Substituted (e.g., 2-F, 2-Cl)
Twist Angle (

)
~0° - 15° (Planar)30° - 60° (Packing dependent)60° - 90° (Sterically Locked)
H-Bond Motif Tape / Ribbon

Dimer

Dimer / Catemer
Lattice Disorder High (Frequent)LowMinimal (Suppressed)
C=O Bond Length 1.23 - 1.25 Å1.22 - 1.24 Å1.21 - 1.23 Å
Packing Energy Lower StabilityModerateHigh Stability
Methodological Comparison: X-ray vs. NMR vs. DFT

Why rely on X-ray Crystallography? While NMR provides solution-state dynamics, it fails to capture the specific low-energy conformers driven by intermolecular packing forces.

Table 2: Analytical Technique Performance Matrix
MetricX-ray Crystallography (Gold Standard) Solution NMR (

)
DFT Calculation (Gas Phase)
Conformation Precise Static State (0.01 Å precision)Time-Averaged EnsembleIdealized Minimum Energy
Intermolecular Forces Directly Observed (H-bonds,

-stacking)
Inferred (NOE constraints)Modeled (often underestimates packing)
Twist Angle Accuracy High (Experimental Truth)Low (Rapid rotation averages signal)Moderate (Ignores lattice energy)
Sample Requirement Single Crystal (>0.1 mm)5-10 mg Soluble SolidComputational Resources

Part 2: Experimental Protocols (Self-Validating Systems)

Synthesis: The Schotten-Baumann Route

Goal: Generate high-purity amide for crystallization.

  • Reactants: Dissolve substituted aniline (1.0 eq) in dry DCM. Add Pyridine (1.1 eq) as an acid scavenger.

  • Addition: Cool to 0°C. Add substituted benzoyl chloride (1.05 eq) dropwise.

  • Validation: Monitor via TLC (Hexane:EtOAc 3:1). Disappearance of amine spot indicates completion.

  • Workup: Wash with 1M HCl (removes pyridine), then sat. NaHCO

    
    . Dry over MgSO
    
    
    
    .
Crystallization: The Slow Evaporation Method

Goal: Grow single crystals suitable for diffraction.[1][2]

  • Solvent System: Ethanol/Ethyl Acetate (1:1 v/v).

    • Why? Ethanol provides H-bond donors to mediate initial nucleation; EtOAc modulates solubility to prevent crashing out.

  • Protocol:

    • Dissolve 20 mg of product in 2 mL solvent in a scintiallation vial.

    • Filter solution through a 0.45

      
      m PTFE syringe filter (removes dust nucleation sites).
      
    • Cover vial with Parafilm and poke 3 distinct holes with a needle.

    • Store in a vibration-free, dark environment at 20°C.

  • Self-Validation Check: If crystals appear as "feathery" needles within 2 hours, evaporation is too fast. Repeat with fewer holes or a cooler environment (4°C). Target growth time: 2-5 days.

Data Collection & Refinement Strategy
  • Source: Mo-K

    
     (
    
    
    
    = 0.71073 Å) is preferred over Cu for aromatic systems to minimize absorption.
  • Temperature: Collect at 100 K.

    • Reasoning: Freezes phenyl ring rotations, reducing thermal ellipsoids for accurate bond length determination.

  • Refinement Check: Look for the

    
     dimer  (two molecules H-bonded via amide N-H...O=C).[3] This is the characteristic supramolecular synthon for this class. If absent, check for solvate formation or twinning.
    

Part 3: Visualizations

Experimental Workflow Logic

The following diagram illustrates the critical decision nodes in the crystallization and structure solution process.

CrystallizationWorkflow Start Crude N-Substituted Benzamide Solubility Solubility Test (EtOH/EtOAc) Start->Solubility Filter Micro-Filtration (0.45 µm) Solubility->Filter Dissolved Evap Slow Evaporation (Controlled Rate) Filter->Evap Check Crystal Inspection (Microscope) Evap->Check XRD X-ray Diffraction (Mo Source, 100K) Check->XRD Block/Prism Fail Re-screen Solvent (DCM/Hexane) Check->Fail Needles/Powder Refine Structure Refinement (SHELXL) XRD->Refine Fail->Solubility

Caption: Figure 1. Self-correcting crystallization workflow. The diamond node represents the critical quality control checkpoint.

Structural Logic: The Ortho-Twist Mechanism

This diagram details the causal relationship between substitution patterns and the resulting crystal packing stability.

OrthoEffect Substituent Substituent Position Ortho Ortho-Substitution (e.g., 2-F, 2-Me) Substituent->Ortho Para Para-Substitution (e.g., 4-OMe) Substituent->Para Steric High Steric Hindrance (Amide vs. Ring) Ortho->Steric NoSteric Low Steric Hindrance Para->NoSteric Twist Forced Twist Angle (θ > 60°) Steric->Twist Planar Planar / Low Twist (θ < 30°) NoSteric->Planar Result1 Suppressed Disorder Locked Conformation Twist->Result1 Thermodynamic Stability Result2 Potential Disorder Packing Dependent Planar->Result2

Caption: Figure 2. The "Ortho Effect" logic tree showing how steric hindrance drives conformational locking and reduces disorder.

References

  • Gowda, B. T., et al. (2021). "Synthesis and Single Crystal Structures of N-Substituted Benzamides." Molecules, 26(8), 2367. [Link]

  • Siddiqui, R., et al. (2019). "R22(8) ring motifs in N-substituted benzamides: A combined DFT and X-ray study." Journal of Molecular Structure. [Link]

  • Khor, C. M., et al. (2016). "Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide: Energetics of conformational changes." Acta Crystallographica Section E, 72(11). [Link]

  • Perlovich, G. L., et al. (2024). "Suppression of Disorder in Benzamide Crystals by Fluorine Substitution." Crystal Growth & Design. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-(2-methoxybenzyl)-N-methylbenzamide

This guide provides essential safety and logistical information for the proper disposal of N-(2-methoxybenzyl)-N-methylbenzamide, a compound utilized by researchers, scientists, and drug development professionals. Adhere...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the proper disposal of N-(2-methoxybenzyl)-N-methylbenzamide, a compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.

Understanding the Compound: Hazard Profile and Considerations

Key Assumed Hazards:

  • Acute Toxicity (Oral): May be harmful if ingested.

  • Skin and Eye Irritation: Direct contact may cause irritation.

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.

Given these potential hazards, appropriate personal protective equipment (PPE) is mandatory during handling and disposal.

Personal Protective Equipment (PPE)Specifications
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection A laboratory coat.
Respiratory Protection Use in a well-ventilated area or fume hood.

The Cardinal Rule of Chemical Disposal: Segregation

Proper segregation of chemical waste is the cornerstone of safe laboratory practice. Amides as a chemical class are incompatible with acids[2]. Mixing amides with acidic waste can lead to exothermic reactions, generating heat and potentially toxic gases[2].

Incompatible Waste Streams:

  • Acids (both oxidizing and non-oxidizing)

  • Strong oxidizing agents

  • Bases (while less reactive than with acids, it is still good practice to segregate)

All waste containing N-(2-methoxybenzyl)-N-methylbenzamide must be collected in a dedicated, properly labeled hazardous waste container.

Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for the collection and disposal of N-(2-methoxybenzyl)-N-methylbenzamide waste.

3.1. Waste Collection

  • Solid Waste:

    • Collect unadulterated N-(2-methoxybenzyl)-N-methylbenzamide, as well as contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a designated solid hazardous waste container.

    • This container should be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, leak-proof lid[3].

  • Liquid Waste:

    • Collect all solutions containing N-(2-methoxybenzyl)-N-methylbenzamide in a separate, designated liquid hazardous waste container.

    • The container must be compatible with the solvents used.

  • Sharps Waste:

    • Any sharps, such as needles or razor blades, contaminated with N-(2-methoxybenzyl)-N-methylbenzamide must be disposed of in a designated, puncture-resistant sharps container labeled as hazardous chemical waste[3].

3.2. Labeling of Waste Containers

Proper labeling is a legal requirement and essential for the safety of all personnel. The label on your hazardous waste container must include:

  • The words "Hazardous Waste."

  • The full chemical name: "N-(2-methoxybenzyl)-N-methylbenzamide."

  • The approximate concentration and quantity of the waste.

  • The date the waste was first added to the container.

  • The name and contact information of the responsible researcher or laboratory.

3.3. Storage of Hazardous Waste

Store all N-(2-methoxybenzyl)-N-methylbenzamide waste in a designated, secure area away from general laboratory traffic[3]. This area should be well-ventilated and have secondary containment to mitigate any potential spills[3]. Do not store incompatible chemicals in close proximity.

Decontamination Procedures

All non-disposable equipment and glassware that has come into contact with N-(2-methoxybenzyl)-N-methylbenzamide must be thoroughly decontaminated.

  • Initial Rinse: Rinse the glassware with a suitable solvent (e.g., acetone or ethanol) to remove the bulk of the compound. This rinsate must be collected as hazardous liquid waste.

  • Soaking: Submerge the rinsed glassware in a basic solution, such as a solution of sodium hydroxide or a commercially available laboratory cleaning solution, and sonicate for a minimum of 30 minutes[3].

  • Final Rinse: After soaking, rinse the glassware thoroughly with deionized water.

  • Drying: Allow the glassware to air dry or place it in a drying oven.

Arranging for Final Disposal

Under no circumstances should N-(2-methoxybenzyl)-N-methylbenzamide or its containers be disposed of in the regular trash or down the drain[4].

Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste[3][5]. Given the potential for this compound to be considered a psychoactive substance, incineration is the generally accepted and most thorough method of destruction[3].

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of N-(2-methoxybenzyl)-N-methylbenzamide.

DisposalWorkflow cluster_0 Waste Generation cluster_1 Interim Storage & Decontamination cluster_2 Final Disposal Start Generate N-(2-methoxybenzyl)-N-methylbenzamide Waste Segregate Segregate Waste by Type (Solid, Liquid, Sharps) Start->Segregate Label Label Container Correctly Segregate->Label Store Store in Designated Secure Area Label->Store ContactEHNS Contact EH&S or Licensed Contractor Store->ContactEHNS Decontaminate Decontaminate Glassware & Equipment Pickup Arrange for Waste Pickup ContactEHNS->Pickup Incineration Incineration (Preferred Method) Pickup->Incineration

Caption: Decision workflow for N-(2-methoxybenzyl)-N-methylbenzamide disposal.

Environmental Considerations

While specific ecotoxicity data for N-(2-methoxybenzyl)-N-methylbenzamide is not available, related compounds such as halomethoxybenzenes can persist in the environment[6]. Improper disposal can lead to contamination of soil and water, potentially impacting aquatic ecosystems[6]. Therefore, strict adherence to hazardous waste regulations is paramount to minimize environmental impact.

Emergency Procedures

Spills: In the event of a spill, evacuate the area and ensure it is well-ventilated. Wearing appropriate PPE, dampen the solid spill material with a suitable solvent like alcohol, and then transfer the dampened material to a suitable container for disposal[7]. Use absorbent paper dampened with the solvent to pick up any remaining material[7]. Seal all contaminated materials in a vapor-tight plastic bag for eventual disposal[7]. Wash the contaminated surfaces with solvent followed by a strong soap and water solution[7].

Exposure:

  • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.

References

  • Sodium Amide | Office of Environmental Health and Safety - Princeton EHS . Princeton University. Available at: [Link]

  • N-Methoxy-N-methylbenzamide | C9H11NO2 | CID 569575 - PubChem . National Institutes of Health. Available at: [Link]

  • Amides Waste Compatibility: Key Insights for Safe Disposal - CP Lab Safety . CP Lab Safety. Available at: [Link]

  • CHEMICAL WASTE MANAGEMENT GUIDE - Auburn Research . Auburn University. Available at: [Link]

  • SAFETY DATA SHEET - Fisher Scientific . Fisher Scientific. Available at: [Link]

  • Chemical Waste Disposal Guidelines . Emory University. Available at: [Link]

  • Acceptable Drain Disposal Procedures : USDA ARS . U.S. Department of Agriculture. Available at: [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . United Nations Office on Drugs and Crime. Available at: [Link]

  • Appendix A Disposal Procedures by Chemical . University of Wisconsin-Madison. Available at: [Link]

  • Risk Assessment Report of a new psychoactive substance: 2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25I-NBOMe) . European Monitoring Centre for Drugs and Drug Addiction. Available at: [Link]

  • Sources and environmental fate of halomethoxybenzenes . Proceedings of the National Academy of Sciences. Available at: [Link]

  • Hazardous Waste - EHSO Manual 2025-2026 . The University of Oklahoma. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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